Dimethyl sulfoxide-d6
Description
Properties
IUPAC Name |
trideuterio(trideuteriomethylsulfinyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944686 | |
| Record name | Di((2H3)methyl) sulphoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl sulfoxide-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.41 [mmHg] | |
| Record name | Dimethyl sulfoxide-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2206-27-1 | |
| Record name | DMSO-d6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl) sulphoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl) sulphoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl] sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly for structural elucidation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique. The choice of solvent is critical to the success of an NMR experiment, and among the array of deuterated solvents available, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) holds a position of prominence. This technical guide provides an in-depth exploration of the purpose, advantages, and practical considerations of using DMSO-d6 in NMR spectroscopy, tailored for professionals in research and development.
The Fundamental Purpose of Deuterated Solvents in NMR
The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by their isotope deuterium (B1214612) (²H or D), is a cornerstone of modern NMR spectroscopy.[1][2] This practice is driven by three primary technical requirements of the NMR experiment:
-
Elimination of Overwhelming Solvent Signals : In a typical NMR sample, the solvent molecules are vastly more abundant than the analyte molecules. If a standard, proton-containing solvent were used, its massive ¹H signal would completely obscure the signals from the sample of interest.[3][4] Since deuterium resonates at a significantly different frequency from protons, using a deuterated solvent renders it "invisible" in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[5][6]
-
Field-Frequency Locking : Modern NMR spectrometers rely on a "lock" system to maintain a stable magnetic field, which is crucial for high-resolution spectra.[2][4] The spectrometer's lock system constantly monitors the resonance frequency of the deuterium in the solvent and makes real-time adjustments to the magnetic field to compensate for any drift.[3][5] This ensures the stability and reproducibility of the spectral data.[2]
-
Accurate Chemical Shift Referencing : The deuterium signal can also be used as a reference to accurately define the 0 ppm mark on the chemical shift scale, often in relation to a primary standard like tetramethylsilane (B1202638) (TMS).[4]
The logical workflow for deciding to use a deuterated solvent is illustrated in the diagram below.
Caption: Logical workflow for the use of deuterated solvents in NMR.
Unique Advantages of DMSO-d6 as an NMR Solvent
DMSO-d6 is a polar aprotic solvent renowned for its exceptional solvating power, capable of dissolving a wide range of compounds from nonpolar organics to many inorganic salts.[7][8][9] This versatility makes it an invaluable tool, particularly for the analysis of polar molecules common in pharmaceutical and natural product research.[8][10]
Key Physical and Spectral Properties
The utility of DMSO-d6 is underscored by its distinct physical and spectral characteristics, which are summarized in the tables below.
Table 1: Physical Properties of Deuterated Dimethyl Sulfoxide (DMSO-d6)
| Property | Value | Reference |
| Chemical Formula | C₂D₆OS | [1] |
| Molecular Weight | 84.17 g/mol | [1] |
| Melting Point | 20.2 °C (68.4 °F) | [1] |
| Boiling Point | 189 °C (372 °F) | [9][11] |
| Density (at 25 °C) | 1.190 g/cm³ | [1][12] |
The high boiling point of DMSO-d6 is a significant advantage for variable-temperature (VT) NMR studies, allowing for the investigation of dynamic processes and temperature-dependent phenomena over a broad range.[13] However, its relatively high melting point means it can solidify at or slightly below room temperature, requiring gentle warming to liquefy before use.[1]
Table 2: NMR Spectral Properties of DMSO-d6
| Parameter | ¹H NMR | ¹³C NMR | Reference |
| Residual Peak | DMSO-d5 | DMSO-d6 | [10] |
| Chemical Shift (δ) | 2.50 ppm | 39.51 ppm | [14] |
| Multiplicity | Quintet (5 lines) | Septet (7 lines) | [10][15] |
| J-Coupling (JHD/JCD) | ~1.9 Hz | ~21.0 Hz | [14] |
| Residual Water (H₂O/HOD) | ~3.33 ppm | N/A | [16] |
Note: The chemical shift of the residual water peak is highly dependent on temperature, concentration, and solute interactions.[17][18]
The Critical Role in Analyzing Labile Protons
One of the most significant advantages of using DMSO-d6 is its ability to facilitate the observation of labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.[19] In many other deuterated solvents, particularly protic ones like methanol-d4 (B120146) (CD₃OD) or deuterium oxide (D₂O), these labile protons undergo rapid chemical exchange with the solvent's deuterium atoms. This rapid exchange often leads to the broadening or complete disappearance of the proton signal, and decouples it from adjacent protons.
In the aprotic environment of DMSO-d6, the rate of this exchange is significantly reduced.[8][20] This "slows down" the exchange process on the NMR timescale, with several key benefits:
-
Observation of Labile Proton Signals : The signals for -OH and -NH protons are typically observed as distinct, often sharp, peaks.
-
Preservation of Spin-Spin Coupling : The slow exchange rate preserves the J-coupling between the labile proton and protons on adjacent carbons. For example, the hydroxyl proton of an alcohol (R-CH₂-OH) will often appear as a triplet, providing valuable structural information.[21]
The diagram below illustrates the differential effect of DMSO-d6 and a protic solvent on the NMR spectrum of a generic primary alcohol.
Caption: Influence of solvent on labile proton exchange and NMR observation.
Experimental Protocols for NMR Sample Preparation with DMSO-d6
Proper sample preparation is paramount to acquiring high-quality NMR data. Due to the hygroscopic nature of DMSO-d6, which readily absorbs atmospheric moisture, specific handling procedures are required to minimize water contamination.[16][22]
Detailed Methodology
-
Sample Weighing : Accurately weigh 5-20 mg of the analyte for a standard ¹H NMR spectrum (or 20-50+ mg for ¹³C NMR) into a clean, dry glass vial. Do not weigh the sample directly into the NMR tube.[2][23]
-
Solvent Addition : Using a clean, dry pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial.[22] For moisture-sensitive samples, it is advisable to use DMSO-d6 from a freshly opened ampule or a bottle stored under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution : Gently swirl or vortex the vial to completely dissolve the sample.[3] A homogeneous solution is essential for good spectral resolution.
-
Filtration (if necessary) : If any particulate matter remains, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.[24] This step is crucial for preventing poor spectral lineshapes caused by suspended solids.
-
Transfer to NMR Tube : Carefully transfer the clear, homogeneous solution into a high-quality 5 mm NMR tube using a clean Pasteur pipette.[2] Ensure the final sample height in the tube is between 4 and 5 cm to be properly positioned within the spectrometer's detection coil.[3]
-
Capping and Labeling : Cap the NMR tube securely. To prevent contamination from the cap, especially during long-term storage or for sensitive experiments, a small piece of Teflon tape can be placed over the opening before capping.[24] Label the tube clearly just below the cap.
-
Mixing : After capping, gently invert the tube several times or use a vortex mixer to ensure the final solution is homogeneous.
The following diagram outlines the standard workflow for preparing a high-quality NMR sample using DMSO-d6.
Caption: Step-by-step workflow for preparing an NMR sample with DMSO-d6.
Conclusion
Deuterated DMSO is an indispensable solvent in the NMR toolkit for chemists and drug development professionals. Its primary function, like all deuterated solvents, is to eliminate the proton background of the solvent and to provide a lock signal for the spectrometer. However, its superior dissolving power for polar compounds, high boiling point for variable-temperature studies, and, most notably, its ability to slow the exchange of labile protons, set it apart. This unique combination of properties allows for the detailed structural elucidation of a vast array of molecules that would be difficult or impossible to analyze in other common NMR solvents. Adherence to proper sample preparation techniques is critical to leverage the full analytical power of DMSO-d6 and obtain high-quality, reproducible NMR spectra.
References
- 1. Page loading... [guidechem.com]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. studylib.net [studylib.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Dimethyl sulfoxide-d6 | 2206-27-1 [chemicalbook.com]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. gchemglobal.com [gchemglobal.com]
- 12. 2206-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. chem.washington.edu [chem.washington.edu]
- 15. ckgas.com [ckgas.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mason.gmu.edu [mason.gmu.edu]
- 22. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 23. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 24. How to make an NMR sample [chem.ch.huji.ac.il]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Sulfoxide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential physical and chemical properties of Dimethyl sulfoxide-d6 (DMSO-d6), a critical solvent in modern research, particularly in NMR spectroscopy and drug development. This document offers detailed data, experimental protocols, and visualizations to support laboratory and research applications.
Core Physical and Chemical Properties
This compound, an isotopologue of dimethyl sulfoxide (B87167) (DMSO), is a colorless and odorless transparent liquid at room temperature.[1] Its unique ability to dissolve a wide array of polar and nonpolar compounds makes it an invaluable solvent in numerous scientific disciplines.[1][2]
Physical Constants of DMSO-d6
The physical properties of DMSO-d6 are summarized in the table below. These values are crucial for its application in various experimental setups.
| Property | Value | References |
| Molecular Formula | (CD₃)₂SO | [1] |
| Molecular Weight | 84.17 g/mol | [3] |
| Melting Point | 20.2 °C (68.4 °F; 293.3 K) | [3][4][5] |
| Boiling Point | 189 °C (372 °F; 462 K) at 760 mmHg | [1][3] |
| 55 °C at 5 mmHg | [1][6] | |
| Density | 1.190 g/mL at 25 °C | [1][3][6] |
| Refractive Index (n²⁰/D) | 1.476 | [1][4][6] |
| Vapor Pressure | 0.42 mmHg at 20 °C | [4][6][7] |
| Viscosity | 1.996 cP at 20 °C (for non-deuterated DMSO) | [2] |
| Flash Point | 88 °C (190.4 °F) | [4][8] |
| Autoignition Temperature | 300-302 °C (572-575 °F) (for non-deuterated DMSO) |
NMR Spectroscopic Properties
DMSO-d6 is a premier solvent for Nuclear Magnetic Resonance (NMR) spectroscopy due to the simplicity of its own spectrum and its ability to dissolve a wide range of analytes.[2]
| NMR Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | References |
| ¹H (residual DMSO-d5) | 2.50 | Quintet | J(H,D) = 1.9 Hz | [3] |
| ¹³C | 39.52 | Septet | [3] | |
| Water (H₂O/HOD) | ~3.3 ppm (variable) | Broad singlet | [2] |
Chemical Behavior and Handling
Solubility and Miscibility
DMSO-d6 is a highly polar aprotic solvent, miscible with water and a vast range of organic solvents, including alcohols, esters, ketones, chlorinated solvents, and aromatic hydrocarbons.[1][6] This broad solubility makes it an excellent medium for a wide variety of chemical reactions and analytical studies.[2]
Stability and Reactivity
DMSO-d6 is thermally stable below 140°C.[1] Prolonged heating at its boiling point can lead to decomposition into trace amounts of aldehydes, sulfides, and mercaptans.[1] This decomposition is accelerated in the presence of acids but can be inhibited by bases.[1] It is incompatible with strong oxidizing agents, strong reducing agents, acid chlorides, and phosphorus halides.[1][6]
Hygroscopic Nature
A significant characteristic of DMSO-d6 is its hygroscopicity, readily absorbing moisture from the atmosphere.[1][2] This can lead to the presence of a prominent water peak in ¹H NMR spectra, which can obscure signals from the analyte.[2] Therefore, proper handling and storage are critical to maintain its anhydrous state.
Experimental Protocols
The following sections detail standardized methodologies for the determination of key properties of DMSO-d6 and its application in NMR spectroscopy.
Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of DMSO-d6.
Methodology:
-
Apparatus: Volumetric Karl Fischer titrator.
-
Reagents:
-
Anhydrous methanol (B129727) (or a specialized Karl Fischer solvent).
-
Karl Fischer titrant (a solution of iodine, sulfur dioxide, and a base in an alcohol).
-
-
Procedure:
-
Add a known volume of anhydrous methanol to the titration vessel.
-
Titrate the solvent with the Karl Fischer titrant to a stable endpoint to neutralize any residual water.
-
Accurately weigh a sample of DMSO-d6 and inject it into the conditioned titration vessel.
-
Titrate the sample with the Karl Fischer titrant until the endpoint is reached. The volume of titrant consumed is directly proportional to the amount of water in the sample.
-
It is important to note that side reactions between DMSO and the Karl Fischer reagents can occur, potentially leading to inaccurate results. Therefore, it is recommended to use small sample sizes and refresh the Karl Fischer solvent after a few analyses.
-
Preparation of a Sample for NMR Spectroscopy
Objective: To prepare a solution of a compound in DMSO-d6 for NMR analysis.
Methodology:
-
Apparatus: NMR tube, Pasteur pipette, small vial, vortex mixer (optional).
-
Materials:
-
Analyte (compound to be studied).
-
DMSO-d6.
-
NMR tube cap.
-
-
Procedure:
-
Weigh an appropriate amount of the analyte into a clean, dry vial.
-
Add a sufficient volume of DMSO-d6 (typically 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial to dissolve the analyte.
-
Gently agitate the vial or use a vortex mixer to ensure complete dissolution of the analyte.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely to prevent contamination and solvent evaporation.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of DMSO-d6.
Caption: Workflow for Preparing a Sample for NMR Analysis using DMSO-d6.
Caption: Interrelationship of DMSO-d6 Properties and Their Practical Implications.
References
- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. pages2.honeywell.com [pages2.honeywell.com]
- 5. benchchem.com [benchchem.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. pharmtech.com [pharmtech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Dimethyl Sulfoxide-d₆
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of dimethyl sulfoxide-d₆ (DMSO-d₆), a ubiquitous solvent in chemical and pharmaceutical research. We present detailed data on its ¹H and ¹³C NMR chemical shifts, explain the underlying principles of its unique spectral features, and provide standardized experimental protocols for sample preparation and spectral acquisition.
Introduction to DMSO-d₆ in NMR Spectroscopy
Dimethyl sulfoxide-d₆ is an isotopologue of DMSO where hydrogen atoms have been replaced with deuterium (B1214612).[1] Its ability to dissolve a wide array of analytes, combined with its relatively simple NMR spectrum and suitability for high-temperature studies, makes it an invaluable solvent for NMR spectroscopy.[2] However, commercially available DMSO-d₆ is never 100% isotopically pure, leading to a residual signal from partially deuterated isotopologues.[1] Understanding the characteristics of these residual solvent signals is critical for accurate spectral interpretation.
Quantitative NMR Data for DMSO-d₆
The chemical shifts, multiplicities, and coupling constants for the residual signals of DMSO-d₆ are fundamental reference points in NMR analysis. These values are summarized below. It is also important to note the presence of water, as DMSO is highly hygroscopic, leading to a prominent H₂O/HOD signal in the ¹H NMR spectrum.[2][3]
Table 1: ¹H NMR Spectral Properties of Residual DMSO-d₅
| Parameter | Value | Description |
| Chemical Shift (δ) | 2.50 ppm | This signal originates from the single proton in the DMSO-d₅ isotopologue (CD₃S(O)CD₂H).[1][4][5] |
| Multiplicity | Quintet | The proton signal is split by the two adjacent deuterium nuclei (I=1), following the 2nI+1 rule (221 + 1 = 5).[4][5][6] |
| Coupling Constant (²J_HD) | ~1.9 - 2.0 Hz | The coupling constant between the proton and the adjacent deuterium atoms.[1][7] |
| Signal Intensity Ratio | 1:2:3:2:1 | The characteristic intensity pattern for a quintet arising from coupling to two equivalent spin-1 nuclei.[4][7] |
Table 2: ¹³C NMR Spectral Properties of DMSO-d₆
| Parameter | Value | Description |
| Chemical Shift (δ) | 39.52 ppm | This signal is from the carbon atoms in the perdeuterated DMSO-d₆ molecule ((CD₃)₂SO).[1][8] |
| Multiplicity | Septet | The carbon signal is split by the three directly attached deuterium nuclei (I=1), following the 2nI+1 rule (231 + 1 = 7).[1][5][8] |
| Coupling Constant (¹J_CD) | ~20 - 30 Hz | The one-bond coupling constant between the carbon and deuterium atoms.[7] |
| Signal Intensity Ratio | 1:3:6:7:6:3:1 | The theoretical intensity pattern for a septet arising from coupling to three equivalent spin-1 nuclei.[9][10] |
Table 3: Common Impurity Signals in DMSO-d₆
| Impurity | Nucleus | Chemical Shift (δ) | Multiplicity | Notes |
| Water (H₂O/HOD) | ¹H | ~3.3 - 3.7 ppm | Broad Singlet | Highly variable depending on temperature, concentration, and solute interactions.[3][7][11] DMSO is hygroscopic, making this peak very common.[3] |
| Tetramethylsilane (TMS) | ¹H | 0 ppm | Singlet | Often added as an internal reference standard for chemical shift calibration.[11][12] |
Experimental Protocols
Accurate and reproducible NMR data acquisition begins with meticulous sample preparation and standardized spectrometer operation.
-
Weigh the Analyte: Accurately weigh the solid sample. A typical amount for a small molecule (MW ~400 Da) is 2-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR.[13][14][15]
-
Dissolve the Sample: Place the analyte in a clean, dry glass vial. Add approximately 0.5-0.6 mL of DMSO-d₆.[13][14][16]
-
Ensure Complete Dissolution: Mix the sample thoroughly using a vortex mixer until the analyte is fully dissolved.[16] Do not add solid directly to the NMR tube.[16]
-
Filter if Necessary: If any solid particulates or suspended material are present, filter the solution. This can be done by passing the solution through a small plug of cotton wool packed into a Pasteur pipette.[15][16]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. The filling height should be between 4 and 5 cm.[14][16]
-
Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before insertion into the spectrometer.[16]
-
Instrument Setup: Insert the NMR tube into a spinner, adjust it to the correct depth using the provided gauge, and place it in the NMR spectrometer.[17]
-
Locking and Shimming: The instrument's field frequency is "locked" to the deuterium signal of the DMSO-d₆ solvent. This compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[13][17]
-
Reference Calibration: Spectra are calibrated relative to an internal standard. Tetramethylsilane (TMS) is the primary reference, defined as 0 ppm.[11][18] In its absence, the residual solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm) are used as secondary internal references.[19]
-
Acquire ¹H Spectrum: A standard one-dimensional proton NMR spectrum is acquired. Typical experiments require only a few minutes.[17]
-
Acquire ¹³C Spectrum: A standard ¹³C spectrum is acquired with proton decoupling ({¹H}) to eliminate ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like deuterium).[20]
Visualizations
The following diagrams illustrate the conceptual relationships and workflows involved in an NMR experiment using DMSO-d₆.
References
- 1. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Revision and advanced aspects [qorganica.es]
- 9. 2005-03 [nmr.chem.ualberta.ca]
- 10. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. zeotope.com [zeotope.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 17. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Purity: A Technical Guide to DMSO-d6 in Scientific Research
For Immediate Release
In the landscape of modern research, from the intricate dance of molecules in drug discovery to the precise quantification in metabolomics, the choice of solvent is a critical, yet often overlooked, parameter. Among the deuterated solvents indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques, Dimethyl Sulfoxide-d6 (DMSO-d6) stands out for its exceptional solubilizing power. This technical guide delves into the core requirements for the isotopic purity of DMSO-d6, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its impact on experimental integrity and data quality.
The Critical Role of Isotopic Purity in NMR Spectroscopy
DMSO-d6 is the deuterated form of Dimethyl Sulfoxide (B87167), where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612).[1] This substitution is paramount for ¹H NMR spectroscopy, as it renders the solvent nearly "invisible" in the resulting spectrum, thus allowing for the unobstructed observation of signals from the analyte of interest.[2] However, commercially available DMSO-d6 is not 100% isotopically pure. The primary isotopic impurity is the partially deuterated DMSO-d5, which contains one residual proton. This impurity gives rise to a characteristic quintet signal in the ¹H NMR spectrum at approximately 2.50 ppm.
The level of this residual signal is directly proportional to the isotopic purity of the solvent. For sensitive applications, such as the analysis of low-concentration samples or quantitative NMR (qNMR), high isotopic purity is essential to minimize solvent-derived background noise and ensure accurate integration of analyte signals.[3][4]
Understanding Commercial Grades and Specifications
Manufacturers offer DMSO-d6 in various isotopic purity grades, typically expressed as "atom % D". This value represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium and deuterium) at the deuterated positions. A higher atom % D corresponds to a lower concentration of residual DMSO-d5.
Table 1: Common Commercial Grades of DMSO-d6 and Their Specifications
| Isotopic Purity (Atom % D) | Typical Residual DMSO-d5 Signal Intensity | Water Content Specification | Recommended Applications |
| ≥ 99.5% | Higher | ≤ 0.0250% | Routine ¹H NMR, high concentration samples. |
| ≥ 99.8% | Moderate | ≤ 0.020% | General purpose NMR, qualitative analysis.[5] |
| ≥ 99.9% | Low | Varies, often low ppm | High-resolution NMR, qNMR, metabolomics. |
| ≥ 99.95% | Very Low | ≤ 0.020% | Sensitive experiments, analysis of complex mixtures, protein-ligand studies. |
| ≥ 99.96% | Extremely Low | Varies, often tightly controlled | High-field NMR, demanding quantitative assays. |
Note: Water content is another critical purity parameter, as the residual H₂O/HOD signal (around 3.3 ppm in DMSO-d6) can obscure analyte peaks.[6]
Beyond NMR: The Broader Impact of Purity in Research
While NMR is the primary driver for high isotopic purity, the overall chemical purity of DMSO-d6 is crucial in a range of applications. In drug discovery and high-throughput screening, DMSO is the solvent of choice for creating compound stock libraries due to its ability to dissolve a wide array of polar and nonpolar molecules.[6] In these biological assays, impurities in the solvent can have unintended consequences.
Biological Effects of DMSO and its Impurities:
-
Cell-Based Assays: Even at low concentrations (e.g., <1%), DMSO can influence cell growth, viability, and differentiation.[6][7] Chemical impurities could exacerbate these effects or introduce confounding variables.
-
Metabolomics: Studies have shown that DMSO can induce significant changes in the metabolome of cells and organisms, altering pathways related to energy metabolism, osmotic balance, and oxidative stress.[8] High purity is therefore essential to ensure that observed metabolic changes are due to the experimental conditions and not solvent artifacts.
-
Protein-Ligand Binding Studies: The presence of DMSO can alter the viscosity of the solvent, which in turn affects protein dynamics and can influence the kinetics of protein-ligand binding as measured by NMR relaxation experiments.[9][10]
The use of high-purity DMSO-d6, with minimal chemical and isotopic impurities, is a critical step in ensuring the reproducibility and validity of experimental results across these diverse fields.
Experimental Protocols for Purity Determination
Verifying the isotopic and chemical purity of DMSO-d6 is a crucial quality control step. The two primary methods for this are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)
This method quantifies the amount of residual protonated solvent (DMSO-d5) by comparing its signal integral to that of a known internal standard.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (≥ 400 MHz is recommended).
-
Crucially, set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery for accurate integration.[11]
-
-
Data Analysis and Calculation:
-
Reference the spectrum to the internal standard's chemical shift.
-
Carefully integrate the signal from the residual DMSO-d5 (quintet around 2.50 ppm) and a well-resolved, non-exchangeable proton signal from the internal standard.
-
Calculate the concentration of DMSO-d5 based on the known concentration of the internal standard and the ratio of their signal integrals, accounting for the number of protons each signal represents.
-
The atom % D can then be calculated from the determined concentration of the residual protonated species.
-
Caption: Workflow for determining isotopic purity of DMSO-d6 via qNMR.
Protocol 2: Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)
This method determines the relative abundance of all isotopologues (d0 to d6) of DMSO, providing a complete isotopic profile.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the DMSO-d6 sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[12]
-
-
Data Acquisition:
-
Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) or analyze via LC-MS.[13]
-
Acquire a high-resolution, full-scan mass spectrum in a positive ion mode, detecting the protonated molecules [M+H]⁺. Ensure sufficient resolution to separate the isotopic peaks.
-
-
Data Analysis and Calculation:
-
Extract the ion chromatograms or view the mass spectrum for the theoretical m/z values of each isotopologue (DMSO-d0 to DMSO-d6).
-
Measure the peak intensity (area) for each isotopologue.
-
Correction is critical: The measured intensities must be corrected for the natural abundance of ¹³C and ³⁴S isotopes, which contribute to the M+1 and M+2 peaks of lower-deuteration isotopologues. Many modern mass spectrometry software packages can perform this deconvolution automatically.
-
Calculate the relative percentage of each isotopologue from the corrected intensities. The isotopic purity is the percentage of the desired (CD₃)₂SO species.
-
Caption: Workflow for assessing isotopic purity of DMSO-d6 via HRMS.
Application Workflow: High-Throughput Screening (HTS)
In drug discovery, DMSO is the universal solvent for storing chemical libraries. The purity of the DMSO used for creating stock solutions is vital for assay integrity.
Caption: Logical workflow for using DMSO in a high-throughput screening campaign.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. allanchem.com [allanchem.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. almacgroup.com [almacgroup.com]
An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange
For researchers, scientists, and drug development professionals, understanding the nuances of solvent-solute interactions is paramount for accurate structural elucidation and kinetic analysis. Among the plethora of deuterated solvents available for Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) holds a unique position, particularly in the study of labile protons. This technical guide delves into the core effects of DMSO-d6 on proton exchange phenomena, providing a comprehensive overview of the underlying principles, quantitative data, and experimental methodologies.
The Fundamental Role of DMSO-d6 in Slowing Proton Exchange
DMSO-d6 is a polar, aprotic solvent widely recognized for its ability to significantly reduce the rate of proton exchange for functional groups such as hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH).[1][2] This effect is in stark contrast to protic solvents like D₂O or CD₃OD, where rapid exchange with solvent deuterons often leads to the broadening or complete disappearance of labile proton signals in ¹H NMR spectra.[2]
The primary mechanism behind this rate reduction is the strong hydrogen bonding between the sulfoxide group of DMSO and the solute's labile protons.[3][4] As a potent hydrogen bond acceptor, DMSO effectively solvates and stabilizes these protons, thereby increasing the activation energy required for the exchange process to occur.[3] This "trapping" of labile protons allows for their direct observation in the NMR spectrum, often revealing valuable information about scalar couplings to adjacent protons.[1][2] For instance, the hydroxyl proton of a secondary alcohol in DMSO-d6 may appear as a distinct doublet, coupling with the methine proton, whereas in deuterated methanol, this coupling is typically lost due to rapid exchange.[1]
Quantitative Analysis of DMSO-d6 Solvent Effects
The influence of DMSO-d6 on proton exchange can be quantified through various NMR parameters, including chemical shifts (δ), coupling constants (J), and exchange rates (k_ex). These parameters are sensitive to factors such as temperature, concentration, and the presence of impurities like water.
Table 1: Representative ¹H Chemical Shifts (δ) of Labile Protons in DMSO-d6
| Functional Group | Typical Chemical Shift Range (ppm) | Notes |
| Alcohols (-OH) | 4.0 - 8.0 | Highly dependent on concentration and hydrogen bonding.[5] |
| Phenols (Ar-OH) | 8.0 - 13.0 | Generally sharper signals compared to aliphatic alcohols. |
| Carboxylic Acids (-COOH) | 10.0 - 13.0 | Typically broad signals.[2] |
| Amines (-NH₂) | 1.0 - 5.0 | Can be broad; position is concentration-dependent. |
| Amides (-NH) | 7.5 - 9.5 | Often sharp enough to observe coupling.[6] |
| Water (H₂O/HDO) | ~3.3 | Hygroscopicity of DMSO-d6 makes this a common residual peak.[7][8] |
Table 2: Influence of Experimental Conditions on Proton Exchange in DMSO-d6
| Condition | Effect on Proton Exchange | Observation in ¹H NMR |
| Increasing Temperature | Increases exchange rate | Broadening of labile proton signals; eventual coalescence with other exchanging species (e.g., water).[6][9] |
| Increasing Concentration | Can alter hydrogen bonding network | Shift in the chemical shift of labile protons.[5][6] |
| Presence of Water | Facilitates proton exchange | Broadening of labile proton signals; potential for signal to disappear if exchange is fast enough.[3][10] |
| Acidic/Basic Impurities | Catalyzes proton exchange | Significant broadening or disappearance of labile proton signals.[11] |
Experimental Protocols for Studying Proton Exchange in DMSO-d6
A variety of NMR experiments can be employed to investigate the kinetics and mechanism of proton exchange in DMSO-d6. The choice of experiment depends on the rate of the exchange process.
For slow exchange regimes, standard one-dimensional ¹H NMR spectroscopy is sufficient.
-
Objective: To observe labile protons and their scalar couplings.
-
Methodology:
-
Prepare the sample by dissolving the analyte in high-purity DMSO-d6. To minimize water content, use of a fresh ampule of solvent and oven-dried NMR tubes is recommended.[12]
-
Acquire a standard ¹H NMR spectrum at a controlled temperature.
-
Integrate the signals to quantify the number of protons.
-
Analyze the multiplicity of the labile proton signal to determine coupling constants (J) to neighboring protons.
-
To probe the energetics of the exchange process, a series of spectra are acquired at different temperatures.
-
Objective: To determine the coalescence temperature and estimate the activation energy of the exchange.
-
Methodology:
-
Prepare the sample as described above.
-
Acquire a series of ¹H NMR spectra at incrementally increasing temperatures.[9]
-
Observe the broadening of the labile proton signal and its eventual coalescence with the signal of the species it is exchanging with (e.g., residual water).
-
The rate of exchange at the coalescence temperature can be calculated, providing insight into the kinetics of the process.
-
For processes with intermediate exchange rates, 2D EXSY is a powerful tool.
-
Objective: To unambiguously identify exchanging species and quantify exchange rates.[13]
-
Methodology:
-
Prepare a sample with the exchanging species.
-
Set up a 2D NOESY or ROESY pulse sequence, but with a longer mixing time suitable for chemical exchange.[1]
-
Acquire the 2D spectrum. Cross-peaks between two signals indicate that they are in chemical exchange.
-
The intensity of the cross-peaks relative to the diagonal peaks can be used to calculate the exchange rate constant (k_ex).[13]
-
This specialized technique is particularly useful in protein science for studying the accessibility of amide protons.[14][15]
-
Objective: To measure the rate of H/D exchange of slowly exchanging protons, such as those in the core of a protein.
-
Methodology:
-
The protein is first dissolved in a D₂O-based buffer to initiate H/D exchange.
-
At various time points, aliquots of the reaction are taken and the exchange is "quenched" by rapidly changing the solvent to a DMSO-d6-based solution.[15][16] This significantly slows down the exchange rate.
-
A 2D ¹H-¹⁵N HSQC spectrum is then acquired on the quenched sample.
-
The rate of disappearance of the amide proton signals is monitored over time to determine the H/D exchange rate for individual residues.[14]
-
Visualizing the Core Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: Mechanism of DMSO-d6 in slowing proton exchange.
Caption: Workflow for studying proton exchange via temperature variation.
Caption: Workflow for DMSO-quenched H/D exchange experiments.
Conclusion
DMSO-d6 is an invaluable solvent in NMR spectroscopy for the study of molecules containing labile protons. Its ability to slow proton exchange through strong hydrogen bonding provides a unique window into molecular structure and dynamics that is often obscured in other solvents. By understanding the fundamental principles of its interaction and employing the appropriate experimental techniques, researchers can harness the power of DMSO-d6 to gain deeper insights into a wide range of chemical and biological systems, from small organic molecules to complex proteins. This knowledge is particularly crucial in the field of drug development, where the characterization of drug-target interactions often involves the study of labile protons at the binding interface.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. spectroscopy - Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science [mdpi.com]
- 16. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl sulfoxide-d6 (DMSO-d6) is an indispensable solvent in modern research, prized for its broad solvency power and its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. However, its pronounced hygroscopic nature presents a significant challenge, readily absorbing atmospheric moisture. This water contamination can compromise experimental integrity by obscuring NMR spectra, degrading sensitive analytes, and altering compound solubility. This guide provides a comprehensive overview of the hygroscopic properties of DMSO-d6, details methods for quantifying water content, and establishes rigorous protocols for its storage and handling to preserve its purity and ensure the reliability of experimental data.
The Hygroscopic Nature of this compound
DMSO-d6's hygroscopicity, its tendency to attract and hold water molecules from the surrounding environment, is one of its most defining chemical characteristics.[1][2] This property stems from the highly polar nature of the sulfoxide (B87167) group, which readily forms strong hydrogen bonds with water.[3][4] The consequences of uncontrolled water absorption are critical for the scientific community.
Impact on NMR Spectroscopy
For its most common application, NMR spectroscopy, water contamination is a significant issue.[5] Absorbed moisture appears as a prominent resonance in the ¹H-NMR spectrum, typically around 3.33 ppm.[3][6][7] This large water peak can obscure or overlap with signals from the analyte, complicating spectral interpretation and potentially masking key structural information.[1] While the chemical shift of water is often cited as ~3.33 ppm in DMSO-d6, its exact position can vary depending on temperature, concentration, and the presence of other species that engage in hydrogen bonding.[4][6]
Impact on Compound Stability and Drug Development
In the context of drug discovery and development, water is a reactive species that can degrade sensitive compounds through hydrolysis.[8][9] For compound libraries stored in DMSO for high-throughput screening (HTS), the introduction of water can lead to the gradual degradation of stock solutions, resulting in false negatives or inaccurate structure-activity relationship (SAR) data.[10] Studies have shown that water content is a more significant factor in compound degradation than oxygen.[11] Furthermore, changes in the water content of DMSO solutions can alter compound solubility and affect the accuracy of biological assays.[10][12] The rate of water uptake can be dramatic; uncapped tubes of DMSO have been observed to absorb enough atmospheric moisture to constitute over 30% of the solution's volume in a matter of days.[13]
Quantitative Data and Physical Properties
Understanding the physical properties of DMSO-d6 is fundamental to its proper use. Key data points are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | (CD₃)₂SO | [14] |
| Molecular Weight | 84.17 g/mol | [14][15] |
| Appearance | Colorless, hygroscopic liquid | [14][16] |
| Melting Point | 18.5 - 20.2 °C (65.3 - 68.4 °F) | [5][15][17] |
| Boiling Point | 189 °C (372 °F) | [5][14][15] |
| Density | ~1.190 g/mL at 25 °C | [2][14][15] |
| ¹H NMR Water Peak | ~3.33 ppm (can vary) | [3][6][7] |
| Key Characteristic | Highly hygroscopic (moisture-sensitive) | [1][5][14][18][19] |
Experimental Protocols
Adherence to strict experimental protocols is necessary to mitigate the effects of water contamination.
Protocol for Minimizing Water Contamination during NMR Sample Preparation
This protocol outlines the best practices for preparing an NMR sample in DMSO-d6 for analysis of a moisture-sensitive compound.
-
Glassware Preparation:
-
Thoroughly clean all glassware, including the NMR tube, sample vial, and any transfer pipettes, with an appropriate solvent (e.g., acetone) followed by deionized water.
-
Place the clean glassware in an oven set to a minimum of 150°C for at least 4 hours (overnight is ideal) to ensure all residual moisture is removed.[1][20]
-
Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[1][21]
-
-
Solvent Handling (in order of preference):
-
Method A (Highest Integrity): Glove Box: Transfer the dried glassware and the sealed DMSO-d6 container into an inert atmosphere glove box. Allow the solvent to equilibrate to the glove box temperature before opening to prevent condensation.[22] Perform all sample preparation steps within the glove box.
-
Method B (High Integrity): Schlenk Line/Inert Gas Flow: If a glove box is unavailable, work under a steady stream of dry, inert gas (e.g., nitrogen or argon).[1] An inverted funnel placed over the working area can create a localized inert environment.
-
Method C (Standard Precaution): Quick Transfer: If an inert atmosphere is not available, work quickly and efficiently. Have all materials ready before opening the solvent container.
-
-
Solvent Dispensing:
-
Single-Use Ampules: For the most critical experiments, use single-use, sealed glass ampules.[1][20] Score and break the ampule immediately before use.
-
Septum-Sealed Bottles: For larger quantities, use bottles with a septum-sealed cap.[23] Withdraw the required volume using a clean, dry syringe that has been pre-flushed with inert gas.[21] To maintain pressure equilibrium, inject a volume of inert gas equal to the volume of liquid removed.[21]
-
-
Sample Preparation:
-
Weigh the sample in a dried vial.
-
Using a dried syringe or pipette, transfer the desired volume of DMSO-d6 into the vial.
-
Dissolve the sample completely. A vortex mixer is preferred over shaking to avoid introducing contaminants from the cap.[20]
-
Transfer the final solution into the dried NMR tube and cap it securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
Protocol for Quantification of Water Content
Accurate determination of water content is crucial for quality control.
-
Karl Fischer (KF) Titration: This is the benchmark method for water determination.[21][24]
-
Consideration: A slow side reaction can occur between DMSO and the iodine in the KF reagent, which can lead to inaccurate results.[25]
-
Recommendation (Low Water Content <1%): Coulometric KF analysis is the most effective method for samples with low water content.[26]
-
Recommendation (High Water Content >1%): Volumetric KF can be used, but the KF solvent must be changed after every two to three analyses to maintain accuracy.[25][26] A recovery factor may need to be applied.[26]
-
Sample Handling: Due to the hygroscopic nature of DMSO, samples for KF analysis must be prepared and handled using techniques that prevent exposure to atmospheric moisture, such as using septum-lined vials and dry syringes.[26]
-
-
Near-Infrared (NIR) Spectroscopy:
-
Principle: NIR offers a rapid, accurate, and non-destructive alternative to KF titration.[10]
-
Advantage: It is particularly useful for assessing water content in situ within storage containers like polypropylene (B1209903) microtubes, making it ideal for quality control of large compound collections.[10] A correlation coefficient of 0.985 between NIR and KF methods has been reported.[10]
-
Recommended Storage and Handling
Proper storage is the first line of defense against moisture contamination.
| Condition | Recommendation | Rationale & Source(s) |
| Container | Store in original, tightly sealed glass or manufacturer-recommended containers. | Prevents atmospheric moisture ingress and potential leaching from plastics.[16][17][23] |
| Atmosphere | Keep container securely sealed when not in use. For long-term storage of high-purity solvent, store under an inert gas (e.g., Argon, Nitrogen). | DMSO-d6 is highly hygroscopic and will readily absorb moisture from the air.[1][19][23] |
| Temperature | Store in a cool, dry, well-ventilated area. Recommended temperatures vary by manufacturer, often between 15-25°C or refrigerated at -5 to 5°C. | Prevents degradation and minimizes evaporation. Always consult the Safety Data Sheet (SDS).[16][27][28] |
| Light | Protect from direct sunlight. | Prevents potential photo-degradation.[23] |
| Handling Frozen DMSO | DMSO-d6 freezes at ~18.5°C. If frozen, thaw gently at room temperature or in a warm water bath. Ensure the container remains tightly sealed during thawing. | Freezing is a normal physical property and does not degrade the solvent. Keeping the container sealed prevents condensation of moisture into the cold solvent.[1][17] |
Visualizations
Workflow for Handling DMSO-d6
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. brainly.com [brainly.com]
- 4. spectroscopy - Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 2206-27-1 [chemicalbook.com]
- 15. This compound 99.5 atom D DMSO-d₆ [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. dmsostore.com [dmsostore.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. carlroth.com [carlroth.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. ukisotope.com [ukisotope.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chromservis.eu [chromservis.eu]
- 25. Water Content in Dimethylsulfoxide by Karl Fischer Titration [sigmaaldrich.com]
- 26. pharmtech.com [pharmtech.com]
- 27. carlroth.com [carlroth.com]
- 28. isotope.com [isotope.com]
A Technical Guide to High-Purity Dimethyl Sulfoxide-d6 for Researchers and Drug Development Professionals
Introduction: Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated form of dimethyl sulfoxide (B87167) that is a critical solvent in a multitude of scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy for its ability to dissolve a wide range of analytes and for its simple spectrum.[1][2] Its utility extends to cryopreservation, where it acts as a cryoprotectant for cells and tissues, and to drug formulation and delivery, where it can enhance the solubility and permeability of active pharmaceutical ingredients (APIs).[3][4][5] The high purity of DMSO-d6 is paramount for these sensitive applications to ensure data integrity and experimental reproducibility. This technical guide provides an in-depth overview of commercially available high-purity DMSO-d6, including a comparative analysis of supplier specifications, detailed experimental protocols, and a discussion of quality control methodologies.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity DMSO-d6, each with specific grades and purity levels tailored to different applications. The most critical parameters for researchers are isotopic enrichment (atom % D), chemical purity, and water content. Below is a summary of product specifications from prominent commercial suppliers.
| Supplier | Product Name/Grade | Isotopic Enrichment (Min. Atom % D) | Chemical Purity (Min. %) | Water Content (Max. %) | Additional Notes |
| MilliporeSigma (Merck) | MagniSolv™ for NMR spectroscopy | 99.8, 99.9, 99.95, ≥99.9 | ≥99 (CP) | ≤0.020 (Karl Fischer), ≤0.03 (H₂O + D₂O) | Available with or without TMS (Tetramethylsilane) as an internal standard.[2][6] |
| Cambridge Isotope Laboratories (CIL) | for NMR Solvents | 99.9 | 99.5 | Not specified on general product page | Offers various packaging options.[7][8][9] |
| Thermo Scientific (Alfa Aesar/Acros Organics) | for NMR spectroscopy | 99.5, 99.8, 99.9, 100 | ≥99.5 (GC) | ≤150 ppm (Karl Fischer) | AcroSeal™ packaging available for moisture-sensitive applications.[10][11][12][13] |
| VWR Chemicals | for NMR spectroscopy | 99.8 | 99.9 (on anhydrous substance) | 0.02 | Filtered through a 0.2 µm filter and packaged under nitrogen.[14] |
Quality Control and Analytical Methods
Suppliers of high-purity DMSO-d6 employ rigorous quality control measures to ensure their products meet the stringent requirements of researchers. The Certificate of Analysis (CoA) accompanying each product provides lot-specific data on purity and other critical parameters.[15] Key analytical techniques used for quality control include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine isotopic enrichment by analyzing the residual proton signals. It can also be used to identify and quantify impurities.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities, ensuring high chemical purity.[18][19]
-
Karl Fischer Titration: The gold standard for accurately determining trace amounts of water content in solvents.[16][20]
A generalized workflow for the quality control of high-purity DMSO-d6 is illustrated in the diagram below.
Experimental Protocols
The following sections provide detailed methodologies for common applications of high-purity DMSO-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
DMSO-d6 is a versatile solvent for NMR due to its ability to dissolve a wide range of compounds, both polar and nonpolar.[1][10]
Methodology for Sample Preparation:
-
Sample Weighing: Accurately weigh 1-20 mg of the solid sample into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial. If an internal standard such as TMS is not already present in the solvent, it can be added at this stage.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with ethanol (B145695) to remove any dust or fingerprints.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for analysis.
Cryopreservation of Mammalian Cells
DMSO is widely used as a cryoprotectant to prevent the formation of ice crystals that can damage cells during freezing.[4][21]
Methodology for Cell Freezing:
-
Cell Preparation: Culture and harvest cells in their exponential growth phase. Centrifuge the cell suspension and resuspend the cell pellet in a cold, complete growth medium to a concentration of 1-5 x 10^6 cells/mL.
-
Preparation of Freezing Medium: Prepare a freezing medium consisting of a complete growth medium with a final concentration of 5-10% (v/v) high-purity DMSO. It is crucial to add the DMSO to the medium and not directly to the cells.
-
Addition of Freezing Medium: Slowly add an equal volume of the 2x freezing medium (containing 10-20% DMSO) to the cell suspension in a drop-wise manner while gently swirling the tube. This results in a final DMSO concentration of 5-10%.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Controlled Rate Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This typically achieves a cooling rate of -1°C/minute.
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage.
Applications in Drug Development
In the pharmaceutical industry, high-purity DMSO-d6 serves several critical functions:
-
Drug Discovery and High-Throughput Screening (HTS): Its broad solvency allows for the creation of concentrated stock solutions of diverse compound libraries for screening.[3]
-
Structure Elucidation: As a primary solvent for NMR, it is indispensable for determining the chemical structure of newly synthesized drug candidates.[3]
-
Formulation Development: It can be used as a co-solvent to enhance the solubility of poorly water-soluble drugs in preclinical formulations.[5]
-
Transdermal Drug Delivery: The non-deuterated form of DMSO is well-known for its ability to enhance the penetration of drugs through the skin, and studies with deuterated analogs can provide insights into metabolic pathways.[22][23]
Conclusion
The selection of a high-purity DMSO-d6 supplier is a critical decision for researchers and drug development professionals. A thorough evaluation of the supplier's specifications, particularly isotopic enrichment, chemical purity, and water content, is essential to ensure the reliability and accuracy of experimental results. The detailed protocols and workflows provided in this guide offer a practical framework for the effective use of high-purity DMSO-d6 in key applications such as NMR spectroscopy and cryopreservation. By adhering to these best practices, researchers can harness the full potential of this versatile deuterated solvent in their scientific endeavors.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. 二甲亚砜-D6 - 二甲基亚砜-d 6, DMSO-d6 [sigmaaldrich.com]
- 3. What usage of Dimethyl Sulfoxide(DMSO) in pharmaceutical industry? - Knowledge [m.cheezhengchem.com]
- 4. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]
- 5. nbinno.com [nbinno.com]
- 6. labor.com.tr [labor.com.tr]
- 7. Dimethyl sulfoxide-Dâ (D, 99.9%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Dimethyl sulfoxide-dâ - Cambridge Isotope Laboratories, DLM-10-10 [isotope.com]
- 9. Dimethyl sulfoxide-dâ - Cambridge Isotope Laboratories, DLM-10-25 [isotope.com]
- 10. Dimethyl sulfoxide-d{6}, 99.5% (Isotopic) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Methyl sulfoxide-d6, for NMR, packaged in 0.75 ml ampoules, 99.8 atom % D 7.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Methyl sulfoxide-d6, for NMR, 99.9 atom% D, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Methyl sulfoxide-d6, for NMR, packaged in 0.75 ml ampoules, 99.9 atom % D 7.5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Dimethyl Sulfoxide-[D6] (99.8% D) for NMR spectroscopy 10ml VWR Deuterated Solvent - ECP Labchem - ECP Ltd New Zealand [ecplabchem.co.nz]
- 15. molnova.com [molnova.com]
- 16. NMR Solvents | Eurisotop [eurisotop.com]
- 17. Deuterated Solvents | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 18. chromservis.eu [chromservis.eu]
- 19. britiscientific.com [britiscientific.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acs.org [acs.org]
- 23. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties of Dimethyl Sulfoxide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the freezing and boiling points of Dimethyl Sulfoxide-d6 (DMSO-d6), a crucial deuterated solvent in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Detailed experimental protocols for determining these fundamental physical constants are also presented, alongside a summary of key physical data.
Core Physical Properties of DMSO-d6
DMSO-d6, or hexadeuterodimethyl sulfoxide (B87167), is the isotopically substituted form of dimethyl sulfoxide (DMSO), where all six hydrogen atoms are replaced by deuterium.[1][2] This substitution makes it an ideal solvent for ¹H NMR spectroscopy as it does not produce interfering signals.[1] Its ability to dissolve a wide array of polar and nonpolar compounds further cements its utility in a research environment.[3][4] The key physical properties of DMSO-d6 are summarized in the table below.
| Property | Value |
| Freezing Point / Melting Point | 18.45 °C - 20.2 °C[5][6][7][8][9][10] |
| Boiling Point | 189 °C - 190 °C[1][5][6][8][9][11] |
| Molecular Formula | (CD₃)₂SO[1][6] |
| Molecular Weight | 84.17 g/mol [1] |
| Density | 1.190 g/mL at 25 °C[5][10] |
| Refractive Index | 1.476 at 20 °C[1][10] |
Note: The relatively high freezing point means that DMSO-d6 can solidify at or just below room temperature.[4]
Experimental Protocols for Determination of Freezing and Boiling Points
The following sections detail standardized laboratory methods for the determination of the freezing (melting) and boiling points of organic compounds like DMSO-d6.
The capillary method is a widely used and official technique for determining the melting point of a solid substance.[1][6]
Principle: A small, finely ground sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the solid phase transitions to the liquid phase is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range (usually 0.5-1.0°C).[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[5]
-
Thermometer (high accuracy)
-
Mortar and pestle (for grinding the sample)
Procedure:
-
Sample Preparation: A small amount of solid DMSO-d6 (if frozen) is finely ground into a powder.
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[9]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[9]
-
Heating: The sample is initially heated rapidly to a temperature about 15°C below the expected melting point.[9] The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1][9]
-
Observation and Measurement: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid turns into a clear liquid is recorded as the end of the melting range.[10]
-
Repeatability: For accuracy, the determination should be repeated at least twice, and the results should be consistent.[8]
The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[3] It is a key indicator of a liquid's purity.
2.2.1. Simple Distillation Method
This method is suitable when a sufficient quantity of the liquid (at least 5 mL) is available.[3][11]
Principle: The liquid is heated in a distillation apparatus, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This vapor temperature represents the boiling point.[7]
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled. The liquid sample (DMSO-d6) and boiling chips are placed in the distillation flask. The thermometer is positioned so that the top of its bulb is level with the bottom of the side arm of the distillation head.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Measurement: The temperature is recorded when it becomes constant. This stable temperature, with vapor condensing on the thermometer bulb, is the boiling point of the liquid.[11]
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.[3][7]
2.2.2. Thiele Tube Method (Micro Method)
This method is ideal when only a small amount of the liquid is available.[11]
Principle: A small sample is heated in a tube attached to a thermometer within a Thiele tube. An inverted capillary tube traps vapor, and the boiling point is determined by observing the temperature at which the liquid is drawn into the capillary upon cooling.[11]
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A few drops of the liquid sample are placed in the small test tube. The capillary tube is placed inside the test tube with its open end downwards.
-
Apparatus Setup: The test tube assembly is attached to the thermometer with a rubber band. This is then placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.[12]
-
Heating: The side arm of the Thiele tube is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and then as the sample boils.[12]
-
Observation and Measurement: Heating is stopped when a continuous and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the freezing and boiling points of a chemical substance like DMSO-d6.
References
- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. mt.com [mt.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
Methodological & Application
Application Notes: Preparation of NMR Samples in Dimethyl Sulfoxide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction: Properties and Applications of DMSO-d6 in NMR Spectroscopy
Dimethyl sulfoxide-d6 (DMSO-d6) is a highly polar, aprotic deuterated solvent widely utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar organic compounds, including many that are insoluble in more common solvents like chloroform-d (B32938) (CDCl3), makes it an invaluable tool in chemical analysis. It is particularly useful for analyzing peptides, proteins, carbohydrates, and nucleic acids.
The key advantages of DMSO-d6 include its wide liquid range, high boiling point (189 °C), which allows for high-temperature NMR studies and reduces evaporative losses, and a relatively simple residual solvent spectrum. However, users must be aware of its distinct challenges. DMSO-d6 has a melting point of approximately 18.5-20.2 °C, meaning it can solidify at or just below room temperature and may require gentle warming before use. Its high viscosity can lead to broadened spectral lines compared to less viscous solvents.
The most significant challenge associated with DMSO-d6 is its hygroscopic nature; it readily absorbs moisture from the atmosphere. This results in a prominent water peak in the ¹H NMR spectrum, which can obscure signals from the analyte. Therefore, meticulous sample handling to minimize water contamination is critical for acquiring high-quality spectra.
Quantitative Data Summary
The physical and spectral properties of DMSO-d6 are summarized below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | (CD₃)₂SO | |
| Molar Mass | 84.17 g/mol | N/A |
| Density | ~1.190 g/mL at 25 °C | N/A |
| Melting Point | 18.5 - 20.2 °C | |
| Boiling Point | 189 °C |
Table 2: Key ¹H and ¹³C NMR Spectral Properties of DMSO-d6
| Parameter | Chemical Shift (ppm) | Multiplicity | Notes | Citations |
| Residual ¹H Signal (DMSO-d5) | ~2.50 | Quintet | The residual signal from incompletely deuterated solvent. | |
| ¹³C Signal | ~39.52 | Septet | Due to coupling with deuterium. | N/A |
| Residual Water (H₂O/HDO) | ~3.33 | Broad Singlet | Highly hygroscopic; shift can vary slightly with temperature and solute. |
Table 3: Recommended Sample Preparation Parameters for a Standard 5 mm NMR Tube
| Parameter | Guideline for Small Molecules (<1000 g/mol ) | Guideline for Proteins/Peptides | Citations |
| Analyte Mass | ¹H NMR: 5-25 mg¹³C NMR: 50-100 mg | N/A | |
| Concentration | 10-20 mg/mL (or 25-50 mM for MW ~400) | Proteins: 0.3-0.5 mMPeptides: 2-5 mM | |
| Solvent Volume | 0.5 - 0.7 mL | 0.5 - 0.7 mL | |
| Filling Height | 4 - 5 cm | 4 - 5 cm |
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for preparing a high-quality NMR sample using DMSO-d6, with a focus on minimizing common issues such as water contamination and undissolved solids.
Caption: Workflow for preparing an NMR sample using DMSO-d6.
This protocol is suitable for most routine analyses of small molecules that are readily soluble in DMSO-d6.
-
Weigh the Analyte: Accurately weigh 5-25 mg of your solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small, clean, and dry glass vial. Preparing the sample in a secondary vial rather than directly in the NMR tube is crucial for ensuring complete dissolution and allowing for filtration if necessary.
-
Add Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial.
-
Dissolve the Sample: Gently swirl the vial or use a vortex mixer to completely dissolve the analyte. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the clear solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particles.
-
Filtration (If Necessary): If the solution is not perfectly clear, push a small plug of cotton or glass wool into the neck of a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube to remove suspended impurities, which can degrade spectral quality by interfering with magnetic field shimming.
-
Capping and Sealing: Securely place
Application Note and Protocol: Standard Operating Procedure for Dissolving Peptides in DMSO-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent for solubilizing a wide range of peptides for various biophysical and biochemical assays, including Nuclear Magnetic Resonance (NMR) spectroscopy. Its excellent dissolving power for hydrophobic peptides makes it an invaluable tool.[1] However, achieving complete and stable dissolution of peptides can be challenging and is highly dependent on the peptide's physicochemical properties.[2][3] This document provides a detailed standard operating procedure (SOP) for dissolving peptides in DMSO-d6, including factors influencing solubility, a step-by-step protocol, and troubleshooting guidelines.
Factors Influencing Peptide Solubility in DMSO-d6
The solubility of a peptide is primarily dictated by its amino acid composition and sequence.[4][5] Understanding these factors is crucial for selecting the appropriate dissolution strategy.
-
Amino Acid Composition: The presence of hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) generally decreases aqueous solubility but enhances solubility in organic solvents like DMSO.[2][4] Conversely, hydrophilic residues (e.g., Lysine, Arginine, Glutamic acid) increase aqueous solubility.[2][4]
-
Peptide Charge: The overall net charge of a peptide at a given pH significantly impacts its solubility.[2][6] Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have no net charge.[3]
-
Peptide Length: Longer peptides have a higher tendency to aggregate and precipitate, thus exhibiting lower solubility.[2]
-
Secondary Structure: The formation of secondary structures, such as beta-sheets, can lead to peptide aggregation and reduced solubility.
-
Presence of Sensitive Residues: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation by DMSO.[6][7] For these peptides, the use of alternative solvents like DMF or oxygen-free buffers should be considered.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for dissolving peptides in DMSO and related solvents for biological assays.
| Parameter | Recommended Value/Range | Application/Consideration | Source(s) |
| Initial Peptide Amount for Solubility Testing | 1 mg | To conserve valuable peptide material during initial solubility assessments. | [6][9] |
| Typical Peptide Concentration for NMR | 1-5 mM | To achieve sufficient signal-to-noise ratio in NMR experiments. | [1] |
| Initial DMSO Volume for Hydrophobic Peptides | 30-50 µL (100% DMSO) | To create a concentrated stock solution before further dilution. | [10] |
| Final DMSO Concentration in Cell-Based Assays | < 0.1% - 1% | To minimize cytotoxicity. Primary cells are more sensitive. Most cell lines tolerate 0.5%, and some up to 1%. | [2][10] |
| Warming Temperature to Aid Dissolution | < 40°C | To avoid peptide degradation while potentially increasing solubility. | [3][8][11] |
| Sonication Cycles | 3 x 10 seconds (on ice) | To aid dissolution and minimize aggregation. | [7] |
Experimental Protocols
Materials
-
Lyophilized peptide
-
DMSO-d6 (high purity, ≥99.9 atom % D)
-
Microcentrifuge tubes (sterile, nuclease-free)[12]
-
Pipette tips (sterile, nuclease-free)[12]
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance[12]
-
Personal Protective Equipment (PPE): gloves, lab coat[12]
Standard Operating Procedure for Dissolving Peptides in DMSO-d6
This protocol is designed for dissolving hydrophobic or neutral peptides that are poorly soluble in aqueous solutions.
-
Peptide Handling:
-
Weighing the Peptide:
-
Initial Dissolution in DMSO-d6:
-
Aiding Dissolution (if necessary):
-
Visual Inspection:
-
A properly solubilized peptide solution should be clear and free of any visible particles.[7]
-
-
Dilution (if required for subsequent experiments):
-
Storage:
-
For short-term storage, keep the peptide solution at +4°C for up to one week.[13]
-
For long-term storage, aliquot the solution into single-use polypropylene (B1209903) tubes and store at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles.[8][13] Note that DMSO freezes at a higher temperature than water, so storage at -20°C is generally sufficient.[13]
-
Visual Workflow and Diagrams
Logical Workflow for Peptide Dissolution in DMSO-d6
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. bachem.com [bachem.com]
- 6. biomatik.com [biomatik.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocat.com [biocat.com]
- 10. lifetein.com [lifetein.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. lifetein.com [lifetein.com]
- 13. proimmune.com [proimmune.com]
Applications of Deuterated Dimethyl Sulfoxide (DMSO-d6) in Protein NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a versatile solvent with unique properties that make it an invaluable tool in protein Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to dissolve a wide range of organic molecules, coupled with its aprotic nature, enables a variety of applications, from studying protein dynamics and stability to facilitating drug discovery efforts. These application notes provide detailed protocols and quantitative data for key applications of DMSO-d6 in protein NMR.
Application Note 1: Elucidating Protein Dynamics and Stability using DMSO-Quenched Hydrogen-Deuterium Exchange (H/D) NMR
The DMSO-quenched hydrogen-deuterium (H/D) exchange NMR technique is a powerful method for investigating the structure, stability, and dynamics of proteins at the residue level.[1] This method is particularly advantageous for studying non-native states, such as folding intermediates and amyloid fibrils, as the aprotic nature of DMSO effectively halts the H/D exchange process, allowing for the analysis of even rapidly exchanging amide protons.[1][2][3]
Experimental Workflow: DMSO-Quenched H/D Exchange NMR
Detailed Protocol: DMSO-Quenched H/D Exchange NMR
Materials:
-
Isotopically labeled (¹⁵N or ¹⁵N/¹³C) protein of interest
-
Deuterium oxide (D₂O, 99.9%)
-
DMSO-d6 (99.9 atom % D)
-
Liquid nitrogen
-
Lyophilizer
-
NMR spectrometer with a cryoprobe
-
Standard laboratory glassware and pipettes
Procedure:
-
Protein Sample Preparation:
-
Time-Course Sampling and Quenching:
-
At various time points during the exchange reaction, take aliquots of the reaction mixture.
-
Immediately quench the exchange by flash-freezing the aliquots in liquid nitrogen.[1]
-
Lyophilize the frozen samples to remove all water and D₂O.
-
-
Preparation for NMR:
-
Dissolve the lyophilized protein powder in a quenching solution of DMSO-d6.[1] The quenching solution can be pure DMSO-d6 or a mixture, for example, 99.6% d6-DMSO with 0.4% D₂O to ensure sample stability.[4]
-
Transfer the sample into a clean, dry NMR tube. For a 5mm tube, a volume of 0.5-0.6 mL is typical.[5]
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Process the NMR spectra and measure the volume of the amide proton cross-peaks for each residue at each time point.
-
Plot the decay of the cross-peak volume as a function of time.
-
Fit the decay curves to an exponential function to determine the observed exchange rate constant (k_obs) for each amide proton.[1]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Protein Concentration (for NMR) | 0.3 - 0.5 mM | [6] |
| DMSO-d6 Concentration | >95% (v/v) | [1] |
| Temperature for H/D Exchange | 4 - 25 °C | [4] |
| pH for H/D Exchange | 4 - 7.5 | [4] |
| NMR Spectrometer Frequency | 400 - 900 MHz | [7] |
| Typical NMR Experiment | 2D ¹H-¹⁵N HSQC | [1] |
Application Note 2: DMSO-d6 as a Solvent for Poorly Soluble Proteins and Ligands in NMR-Based Drug Discovery
DMSO-d6 is an excellent solvent for a wide variety of organic compounds, including many small molecule fragments and ligands that have poor solubility in aqueous buffers.[8] This property is particularly valuable in NMR-based drug discovery, such as in fragment-based drug discovery (FBDD), where screening libraries of small molecules is a key step.[9][10]
Logical Relationship: Role of DMSO-d6 in NMR Fragment Screening
Detailed Protocol: Preparing Samples for NMR-Based Fragment Screening
Materials:
-
Isotopically labeled (¹⁵N) protein target
-
Fragment library (as dry powders or concentrated stocks in DMSO-d6)
-
DMSO-d6 (99.9 atom % D)
-
Aqueous NMR buffer (e.g., phosphate (B84403) or HEPES buffer)
-
NMR tubes
Procedure:
-
Fragment Stock Preparation:
-
Protein Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labeled protein in the desired aqueous NMR buffer at a concentration suitable for NMR experiments (e.g., 150-200 µM).[12]
-
-
Screening Sample Preparation:
-
For protein-observed NMR, add a small volume of the fragment stock solution (from individual fragments or mixtures) to the protein solution. The final concentration of each fragment is typically in the µM to low mM range, and the final DMSO-d6 concentration should be kept low (e.g., < 5%) to avoid significant effects on protein structure and dynamics.[12]
-
For ligand-observed NMR, the protein concentration can be much lower (e.g., 5 µM).[13]
-
-
NMR Data Acquisition:
-
For protein-observed screening, acquire a 2D ¹H-¹⁵N HSQC or TROSY spectrum for the protein alone (reference spectrum) and for the protein in the presence of each fragment or fragment mixture.[12][14]
-
For ligand-observed screening, acquire 1D ¹H NMR spectra with techniques like Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY).[13]
-
-
Hit Identification:
-
In protein-observed experiments, a "hit" is identified by chemical shift perturbations in the protein's NMR spectrum upon addition of a fragment.[14]
-
In ligand-observed experiments, a "hit" is identified by the presence of signals from the fragment in the STD or WaterLOGSY spectrum.
-
For hits identified from mixtures, deconvolution is necessary, which involves testing smaller sub-mixtures or individual compounds to identify the active fragment.[12]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Fragment Stock Concentration in DMSO-d6 | 20 - 250 mM | [12][13] |
| Final Fragment Concentration in NMR Sample | 500 µM - 800 µM | [12][13] |
| Final DMSO-d6 Concentration in NMR Sample | < 1% - 4% | [12][13] |
| Protein Concentration (Protein-Observed) | 100 - 200 µM | [12] |
| Protein Concentration (Ligand-Observed) | ~ 5 µM | [13] |
Application Note 3: General Protein Sample Preparation in DMSO-d6
For certain proteins or peptides that are insoluble in aqueous solutions, or for specific experimental goals, preparing the sample directly in 100% DMSO-d6 may be necessary. This is often the case for intrinsically disordered proteins or for obtaining a "denatured" reference state.
Detailed Protocol: Preparing a Protein Sample in 100% DMSO-d6
Materials:
-
Lyophilized protein or peptide
-
DMSO-d6 (99.9 atom % D)
-
Vortex mixer
-
Pipettes
-
NMR tube
Procedure:
-
Solubility Test (Optional but Recommended):
-
Before using the expensive deuterated solvent, test the solubility of your compound in non-deuterated DMSO in a small vial.[4]
-
-
Sample Weighing and Dissolving:
-
Accurately weigh the desired amount of lyophilized protein. For a typical NMR sample, this might be 5-10 mg for a 20 kDa protein to achieve a concentration of 0.3-0.5 mM in 500 µL.[6]
-
Transfer the weighed protein to a clean, dry vial.
-
Add the appropriate volume of DMSO-d6 (e.g., 0.5-0.6 mL for a 5mm NMR tube).[5]
-
Vortex the sample until the protein is completely dissolved. Gentle heating may be applied if necessary, but be cautious of protein degradation.
-
-
Filtration (if necessary):
-
If any particulate matter is visible, filter the solution. A simple way to do this is to use a Pasteur pipette with a small plug of cotton wool.[5]
-
-
Transfer to NMR Tube:
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Protein Amount (for ¹H NMR) | 5 - 10 mg | [6] |
| Protein Amount (for ¹³C NMR) | 10 - 50 mg | [15] |
| DMSO-d6 Volume (5mm tube) | 0.5 - 0.6 mL | [5] |
| Filling Height (5mm tube) | 4 - 5 cm | [5] |
Note on Chemical Shifts in DMSO-d6: The residual proton signal in DMSO-d6 appears as a quintet at approximately 2.50 ppm in ¹H NMR spectra. The ¹³C NMR signal for DMSO-d6 is a septet at around 39.52 ppm.[16] These signals can be used for referencing the chemical shifts.
References
- 1. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. nmr-bio.com [nmr-bio.com]
- 7. rsc.org [rsc.org]
- 8. toolify.ai [toolify.ai]
- 9. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 10. color | Graphviz [graphviz.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Hydrogen Bonding Interactions Using DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DMSO-d6 in Elucidating Hydrogen Bonds
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the investigation of hydrogen bonding interactions. Its utility stems from the strong hydrogen bond accepting capability of the sulfoxide oxygen. When a molecule with a hydrogen bond donor group (e.g., -OH, -NH, -SH) is dissolved in DMSO-d6, the labile protons of these groups can form intermolecular hydrogen bonds with the solvent molecules. This interaction leads to a significant downfield shift in the 1H NMR spectrum for the involved protons compared to their chemical shifts in a non-hydrogen-bonding solvent like chloroform-d (B32938) (CDCl3)[1][2]. The magnitude of this chemical shift difference (Δδ) serves as a sensitive probe for both intermolecular and intramolecular hydrogen bonding.
This technique is particularly valuable in drug development and medicinal chemistry for characterizing protein-ligand interactions, understanding solute-solvent interactions, and assessing the conformation of drug candidates.[3][4] The strength of intramolecular hydrogen bonds, which can significantly influence a molecule's physicochemical properties and biological activity, can also be quantitatively assessed using this method.[5][6]
Principle of the Method
The core principle lies in comparing the 1H NMR chemical shifts of labile protons in a non-polar, weakly interacting solvent (typically CDCl3) with those in a highly polar, hydrogen-bond-accepting solvent (DMSO-d6).
-
No or Weak Intramolecular Hydrogen Bond: If a proton is not involved in a strong intramolecular hydrogen bond, it will be readily available to form a hydrogen bond with DMSO-d6. This results in a large downfield chemical shift and a significant Δδ (δDMSO-d6 - δCDCl3) value.[1][2]
-
Strong Intramolecular Hydrogen Bond: Conversely, if a proton is already engaged in a strong intramolecular hydrogen bond, it is less available to interact with the DMSO-d6 solvent. Consequently, the change in chemical shift upon solvent change will be smaller, resulting in a smaller Δδ value.[7]
This relationship allows for the quantitative assessment of hydrogen bond strength.
Key Applications
-
Quantification of Intramolecular Hydrogen Bonding: A key application is the quantitative assessment of intramolecular hydrogen bond strength. This is crucial for understanding molecular conformation and its impact on properties like membrane permeability and target binding.[5][6]
-
Studying Protein-Ligand Interactions: In drug discovery, observing changes in the chemical shifts of a ligand's labile protons upon titration with a protein can reveal which groups are involved in hydrogen bonding at the binding site.[4]
-
Solvation and Solvent Effects: The use of DMSO-d6 helps in understanding how a solute interacts with a polar aprotic solvent, providing insights into solvation thermodynamics and dynamics.[8][9]
-
Characterization of Natural Products: Elucidating the intricate hydrogen-bonding networks in natural products is essential for structure determination and understanding their biological activity.[10]
Experimental Protocols
Protocol for Quantitative Assessment of Intramolecular Hydrogen Bonding
This protocol outlines the steps to determine the hydrogen bond acidity (A), a quantitative measure of intramolecular hydrogen bonding.[5][6]
Materials:
-
Compound of interest
-
Deuterated chloroform (B151607) (CDCl3), high purity (≥99.8 atom % D)
-
Deuterated dimethyl sulfoxide (DMSO-d6), high purity (≥99.8 atom % D)
-
NMR tubes
-
Micropipettes
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare two separate solutions of the compound of interest at the same concentration (e.g., 0.05 M)[7], one in CDCl3 and the other in DMSO-d6.
-
Ensure the solvents are of high purity to avoid interference from water or other protic impurities.
-
Thoroughly dissolve the compound using a vortex mixer.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra for both samples at a constant temperature (e.g., 25°C).
-
Use standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak (CDCl3: δ ≈ 7.26 ppm; DMSO-d6: δ ≈ 2.50 ppm).[11]
-
-
Data Analysis:
-
Interpretation:
-
The 'A' value provides a quantitative measure of the hydrogen bond donating strength of the group. Lower 'A' values indicate stronger intramolecular hydrogen bonding.
-
For hydroxyl groups, A < 0.1 suggests the presence of a strong intramolecular hydrogen bond, while A > 0.5 indicates its absence.[5]
-
For amino groups, A < 0.05 suggests an intramolecular hydrogen bond, while A > 0.16 indicates its absence.[5]
-
Protocol for 1H NMR Titration to Study Ligand-Receptor Hydrogen Bonding
This protocol describes how to perform an NMR titration experiment to identify ligand protons involved in hydrogen bonding with a receptor (e.g., a protein).
Materials:
-
Ligand of interest
-
Receptor (e.g., protein)
-
DMSO-d6
-
Appropriate buffer (if required for receptor stability, ensure it is prepared in D2O and lyophilized to be redissolved in DMSO-d6 if possible, though DMSO can affect protein stability). Note: The use of DMSO for protein studies should be approached with caution, with concentrations typically kept low (≤ 5%) to maintain protein integrity.[4]
-
NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ligand in DMSO-d6.
-
Prepare a solution of the receptor in DMSO-d6 (or a mixed solvent system with a low percentage of DMSO-d6 if receptor stability is an issue).
-
The initial sample for NMR will contain only the ligand in DMSO-d6.
-
-
NMR Data Acquisition (Initial Spectrum):
-
Acquire a 1H NMR spectrum of the free ligand. This will serve as the reference (0 equivalents of receptor).
-
-
Titration:
-
Add incremental amounts of the receptor stock solution to the NMR tube containing the ligand solution.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Acquire a 1H NMR spectrum after each addition. The molar ratios of ligand to receptor might range from 1:0.1 to 1:2 or higher, depending on the binding affinity.
-
-
Data Analysis:
-
Overlay the series of 1H NMR spectra.
-
Monitor the chemical shifts of the ligand's labile protons as a function of receptor concentration.
-
Protons that show significant chemical shift perturbations (either downfield or upfield shifts) or line broadening upon addition of the receptor are likely involved in the binding interaction, potentially through hydrogen bonding.[12]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Chemical Shift Data and Calculated Hydrogen Bond Acidity (A)
| Compound | Functional Group | δ (CDCl3) [ppm] | δ (DMSO-d6) [ppm] | Δδ [ppm] | A (calc.) | Intramolecular H-Bond |
| Example 1 | Phenolic -OH | 5.28 | 10.08 | 4.80 | 0.645 | No |
| Example 2 | Salicylic Acid -OH | 11.50 | 13.50 | 2.00 | 0.273 | Yes |
| Example 3 | Amide -NH | 6.50 | 8.00 | 1.50 | 0.206 | No |
| Example 4 | o-nitroaniline -NH2 | 6.20 | 6.30 | 0.10 | 0.020 | Yes |
Table 2: 1H NMR Titration Data for Ligand X with Receptor Y
| Ligand Proton | δ (0 eq. Receptor) [ppm] | δ (0.5 eq. Receptor) [ppm] | δ (1.0 eq. Receptor) [ppm] | Δδ (0-1.0 eq.) [ppm] |
| Amide -NH | 8.20 | 8.55 | 8.90 | 0.70 |
| Hydroxyl -OH | 9.50 | 9.52 | 9.53 | 0.03 |
| Aromatic C-H | 7.30 | 7.31 | 7.31 | 0.01 |
Visualizations
Logical Workflow for Assessing Intramolecular Hydrogen Bonding
Caption: Workflow for intramolecular hydrogen bond analysis.
Principle of Solvent-Induced Chemical Shift Changes
Caption: Solvent effects on labile proton chemical shifts.
Limitations and Considerations
-
Solubility: The compound must be soluble in both CDCl3 and DMSO-d6 to allow for direct comparison.
-
Protein Stability: High concentrations of DMSO can denature proteins. For protein-ligand studies, the concentration of DMSO-d6 should be kept to a minimum, and control experiments are necessary to ensure the protein maintains its native fold.[3]
-
Chemical Exchange: Rapid exchange of labile protons with residual water in the solvent can lead to peak broadening. Using high-purity deuterated solvents is essential.
-
Other Solvent Effects: While hydrogen bonding is often the dominant factor influencing Δδ for labile protons, other solvent effects like anisotropy and electric field effects can also contribute.[1][2]
References
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts | Semantic Scholar [semanticscholar.org]
- 3. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. An NMR method for the quantitative assessment of intramolecular hydrogen bonding; application to physicochemical, environmental, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (B87167) (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds.[1] Its deuterated form, DMSO-d6, is a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of organic molecules.[2] In the realms of drug discovery and development, establishing the solubility of compounds in DMSO-d6 is a crucial first step for preparing concentrated stock solutions for high-throughput screening (HTS), biological assays, and ensuring the quality of data generated from NMR-based screening techniques.[1][3]
These application notes provide a comprehensive guide to the principles and best practices for determining the solubility of organic compounds in DMSO-d6. Detailed protocols for sample preparation, solubility assessment by visual inspection and ¹H NMR spectroscopy, and data interpretation are presented to ensure accuracy and reproducibility in experimental workflows.
Key Considerations for Solubility Testing in DMSO-d6
Several factors must be considered when working with DMSO-d6 to ensure reliable solubility data:
-
Hygroscopicity: DMSO-d6 is highly hygroscopic and readily absorbs moisture from the atmosphere. Water contamination can significantly impact the solubility of certain compounds and will appear as a prominent peak in the ¹H NMR spectrum. It is imperative to use anhydrous DMSO-d6 and to handle it in a dry environment, minimizing its exposure to air.
-
Compound Stability: While DMSO is an excellent solvent, some compounds may degrade in it over time. It is advisable to prepare fresh solutions and to store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.
-
Precipitation upon Dilution: Compounds dissolved in 100% DMSO-d6 may precipitate when diluted into aqueous buffers, a common step in many biological assays. This phenomenon, known as "crashing out," can lead to inaccurate assay results. Therefore, understanding the solubility limit in DMSO-d6 is the first step in designing appropriate dilution strategies.
-
Viscosity: DMSO-d6 is more viscous than many common organic solvents, which can lead to broader signals in NMR spectra.[4]
Data Presentation: Quantitative Solubility of Organic Compounds
The following tables summarize the solubility of various classes of organic compounds in DMSO. While specific data for DMSO-d6 is not always available, the solubility in non-deuterated DMSO provides a very close approximation due to the minor differences in their solvent properties.
Table 1: Solubility of Common Drug-Like Fragments in DMSO
| Compound Class | Example Compound | Typical Solubility Range (mM) in DMSO |
| Aromatic Hydrocarbons | Naphthalene | >200 |
| Heterocycles (Nitrogen) | Pyridine | Miscible |
| Heterocycles (Oxygen) | Furan | Miscible |
| Heterocycles (Sulfur) | Thiophene | Miscible |
| Alcohols | Benzyl alcohol | Miscible |
| Phenols | Phenol | >200 |
| Carboxylic Acids | Benzoic Acid | >200 |
| Amines | Aniline | Miscible |
| Amides | Benzamide | ~100-200 |
| Ketones | Acetophenone | Miscible |
Note: This table provides general solubility ranges. Actual solubility can vary based on the specific structure and purity of the compound.
Table 2: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in DMSO
| API | Therapeutic Class | Solubility in DMSO (mg/mL) | Molar Solubility (mM) (approx.) |
| Ibuprofen | NSAID | >100 | >485 |
| Diclofenac Sodium | NSAID | >100 | >314 |
| Paracetamol | Analgesic | >100 | >661 |
| Metformin HCl | Antidiabetic | >50 | >300 |
| Glibenclamide | Antidiabetic | ~25 | ~50 |
| Atorvastatin Calcium | Antilipidemic | >50 | >43 |
| Amlodipine Besylate | Antihypertensive | >50 | >89 |
| Warfarin | Anticoagulant | >100 | >324 |
Source: Adapted from various pharmaceutical and chemical supplier data. The solvent is non-deuterated DMSO, which is expected to have very similar solvating properties to DMSO-d6.
Experimental Protocols
Protocol for Preparation of Stock Solutions in DMSO-d6
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for solubility screening.
Materials:
-
Organic compound (powder form)
-
Anhydrous DMSO-d6 (≥99.9 atom % D)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) of the compound. Calculate the mass required to prepare the desired volume of a 100 mM stock solution using the formula: Mass (mg) = 100 mmol/L * MW (g/mol) * Volume (L)
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add DMSO-d6: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO-d6 to the tube.
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to check for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but caution should be exercised as heat may degrade some compounds.
-
-
Storage: Once the compound is fully dissolved, the stock solution can be used immediately or aliquoted into smaller, single-use volumes and stored at -20°C or -80°C in tightly sealed, clearly labeled tubes.
Protocol for Solubility Determination by ¹H NMR Spectroscopy
This protocol provides a quantitative method for determining the solubility of a compound in DMSO-d6.[2]
Materials:
-
100 mM stock solution of the compound in DMSO-d6 (from Protocol 4.1)
-
Anhydrous DMSO-d6
-
Internal standard (e.g., 1 mM Isoleucine in DMSO-d6)
-
5 mm NMR tubes
-
Calibrated micropipettes and sterile tips
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare Diluted Sample: Prepare a 1 mM solution by diluting the 100 mM stock solution with DMSO-d6. For example, add 10 µL of the 100 mM stock to 990 µL of DMSO-d6 in a clean microcentrifuge tube and mix thoroughly.
-
Transfer to NMR Tube: Transfer approximately 0.6 mL of the 1 mM solution into a clean, dry 5 mm NMR tube.
-
Acquire ¹H NMR Spectrum:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis and Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved peak of the compound and a peak from the internal standard (if used).
-
The concentration of the dissolved compound can be quantified by comparing the integral of the compound's peak to the integral of the known concentration of the internal standard.[2]
-
If an internal standard is not used, the presence of sharp, well-defined peaks corresponding to the compound at the expected chemical shifts confirms solubility at that concentration. The absence of a precipitate upon visual inspection is also a key indicator.
-
-
Interpretation of Results:
-
Soluble: A clear solution with a ¹H NMR spectrum showing sharp peaks at the expected concentration.
-
Insoluble/Partially Soluble: The presence of visible precipitate, or a ¹H NMR spectrum with significantly lower signal intensity than expected, or broad lines, may indicate insolubility or aggregation.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of an organic compound in DMSO-d6.
Workflow for NMR-Based Solubility Assessment
Caption: Decision workflow for assessing compound solubility in DMSO-d6 using ¹H NMR.
References
DMSO-d6 as a Solvent for High-Temperature NMR Experiments: Application Notes and Protocols
Introduction
Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile and widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for chemists and biologists.[1][2] Notably, its high boiling point and thermal stability render it particularly suitable for high-temperature NMR experiments.[3][4][5] These studies are crucial for investigating a variety of phenomena, including reaction kinetics, protein folding and stability, and dynamic molecular processes such as conformational exchange.[1][4][6][7] This document provides detailed application notes and protocols for the effective use of DMSO-d6 in high-temperature NMR experiments, aimed at researchers, scientists, and professionals in drug development.
Advantages and Considerations for Using DMSO-d6 in High-Temperature NMR
The selection of an appropriate solvent is critical for the success of any NMR experiment, especially those conducted at elevated temperatures. DMSO-d6 offers several key advantages in this context:
-
High Boiling Point: With a boiling point of 189 °C, DMSO-d6 allows for a wide operational temperature range, enabling the study of processes that occur at elevated temperatures without concerns of solvent evaporation.[3][8]
-
Excellent Solvating Power: It can dissolve a diverse range of analytes, including many polar compounds that are sparingly soluble in other common NMR solvents.[8]
-
Thermal Stability: DMSO-d6 is chemically stable at high temperatures, ensuring that it does not decompose or react with the analyte during the experiment.[3]
-
Simple Spectrum: The residual proton signal of DMSO-d5 appears as a quintet at approximately 2.50 ppm, which is often in a region of the ¹H NMR spectrum that does not overlap with signals of interest.[9] The ¹³C NMR signal is a septet at 39.52 ppm.[9]
However, there are also some considerations to be mindful of:
-
High Viscosity: At room temperature, DMSO-d6 is relatively viscous, which can lead to broad NMR signals due to slower molecular tumbling.[8] Elevating the temperature significantly reduces its viscosity, resulting in sharper lines and improved spectral resolution.[8]
-
Hygroscopicity: DMSO-d6 readily absorbs moisture from the atmosphere, which can introduce a significant water peak in the ¹H NMR spectrum (typically around 3.3 ppm).[8] Careful handling and storage are necessary to minimize water contamination.
-
High Melting Point: The melting point of DMSO-d6 is between 18.5 °C and 20.2 °C, meaning it can be solid at or slightly below room temperature.[8]
-
Sample Recovery: Due to its high boiling point, removing DMSO-d6 from a sample after an experiment can be challenging using standard rotary evaporation.[10]
Quantitative Data: Temperature Effects on DMSO-d6 Properties
The viscosity of DMSO-d6 is highly dependent on temperature. A decrease in viscosity leads to faster molecular tumbling of the analyte, resulting in longer T2 relaxation times and, consequently, sharper NMR signals (narrower linewidths). The following table summarizes the physical properties of DMSO-d6 and the effect of temperature on its viscosity.
| Property | Value | Reference |
| Molecular Formula | (CD₃)₂SO | [11] |
| Molecular Weight | 84.17 g/mol | [3][11] |
| Boiling Point | 189 °C | [3][8] |
| Melting Point | 18.5 - 20.2 °C | [8][11] |
| Density (at 25 °C) | 1.188 - 1.190 g/mL | [3][11] |
| ¹H NMR Residual Peak (DMSO-d5) | ~2.50 ppm (quintet) | [9] |
| ¹³C NMR Peak | ~39.52 ppm (septet) | [9] |
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 22.1 | 295.25 | 2.08 |
| 29.1 | 302.25 | 1.83 |
| 36.1 | 309.25 | 1.62 |
| 43.1 | 316.25 | 1.44 |
| 50.1 | 323.25 | 1.28 |
| 57.1 | 330.25 | 1.15 |
| 64.1 | 337.25 | 1.04 |
| 71.1 | 344.25 | 0.94 |
| 78.1 | 351.25 | 0.86 |
| 85.1 | 358.25 | 0.78 |
| 92.1 | 365.25 | 0.72 |
| 99.1 | 372.25 | 0.66 |
| Data derived from supporting information on diffusion measurements in DMSO-d6.[12] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Temperature NMR
-
Sample Weighing: Accurately weigh 5-25 mg of your compound for ¹H NMR (20-100 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity, low-water content DMSO-d6 to the vial.[8][13]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[8] Gentle heating may be applied if the compound's stability permits.[3]
-
Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube.
-
Filtering (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[8]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.[8]
Protocol 2: Variable Temperature (VT) NMR Experiment
This protocol is designed to study temperature-dependent phenomena or to improve spectral resolution by reducing the viscosity of DMSO-d6.[8]
-
Initial Setup: Insert the prepared NMR sample into the spectrometer. Lock and shim the sample at room temperature to obtain a reference spectrum.[3][8]
-
Set Target Temperature: In the spectrometer's software, set the desired target temperature. It is advisable to increase the temperature in increments of 10-20 °C to avoid thermal shock to the probe and sample.[3][14]
-
Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.[3][8] The system is equilibrated when the temperature reading is stable.[14]
-
Re-shimming: After the temperature has stabilized, it is crucial to re-shim the sample. Magnetic field homogeneity can be temperature-dependent.[8]
-
Data Acquisition: Acquire the NMR spectrum at the elevated temperature.
-
Iterative Process: Repeat steps 2-5 for each desired temperature point.
-
Cool Down: After the final experiment, gradually lower the temperature back to room temperature in steps before removing the sample.[8]
Protocol 3: Real-Time Monitoring of a Chemical Reaction
High-temperature NMR in DMSO-d6 is an excellent method for monitoring the progress of chemical reactions in real-time.[4]
-
Sample Preparation: Prepare the NMR sample as described in Protocol 1, containing the starting materials and any catalyst, if required.
-
Initial Spectrum: Acquire a spectrum at room temperature to identify the initial state of the reaction mixture.
-
Initiate Reaction: Set the spectrometer to the desired reaction temperature. The reaction will start as the sample heats up.
-
Time-course Acquisition: Set up a series of 1D ¹H NMR experiments to be acquired at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Process the array of spectra. The progress of the reaction can be monitored by observing the decrease in the integrals of the reactant signals and the increase in the integrals of the product signals over time.
Visualizations
Caption: Workflow for a high-temperature NMR experiment using DMSO-d6.
Caption: Decision-making guide for employing DMSO-d6 in high-temp NMR.
Conclusion
DMSO-d6 is an exceptional solvent for a wide array of high-temperature NMR applications. Its high boiling point, excellent solvating properties, and thermal stability make it the solvent of choice for studying chemical reactions, molecular dynamics, and the structural integrity of biomolecules at elevated temperatures. While its high viscosity and hygroscopicity present challenges, these can be effectively managed by conducting experiments at higher temperatures and by careful sample handling. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully utilize DMSO-d6 in their high-temperature NMR studies, thereby enabling deeper insights into a variety of chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. scienceopen.com [scienceopen.com]
- 12. rsc.org [rsc.org]
- 13. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 14. nmrlab.ku.edu [nmrlab.ku.edu]
Protocol for Running 2D NMR Experiments in DMSO-d6: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for conducting two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent. DMSO-d6 is a versatile solvent for NMR spectroscopy due to its ability to dissolve a wide range of polar and nonpolar compounds, making it particularly valuable in drug discovery and development.[1][2][3] This document outlines best practices for sample preparation, detailed methodologies for key 2D NMR experiments, and guidelines for data processing and presentation.
Introduction to 2D NMR in DMSO-d6
Two-dimensional NMR spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, dynamics, and interactions in solution.[4][5] Experiments such as COSY, TOCSY, HSQC, HMBC, and NOESY are instrumental in elucidating the structure of small molecules and biologics.[6] DMSO-d6 is a common solvent for these experiments; however, its high viscosity and hygroscopic nature present unique challenges that require specific considerations during sample preparation and data acquisition.[3][7]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality 2D NMR data. The following protocol is recommended for preparing samples in DMSO-d6:
2.1. Materials:
-
High-quality 5 mm NMR tubes[2]
-
Deuterated DMSO (DMSO-d6)[2]
-
Analytical balance
-
Vortex mixer or sonicator
-
Pipettes and a clean, dry vial
-
Cotton wool or a syringe filter for filtration if necessary[8][9]
2.2. Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of the compound. For typical 2D NMR experiments on small molecules, the following concentrations are recommended:
-
Dissolving the Sample:
-
Filtration (if necessary): If the solution contains any particulate matter, it must be filtered to prevent poor spectral quality.[9]
-
Pass the solution through a small plug of cotton wool placed in a Pasteur pipette or use a syringe filter.[8]
-
-
Transfer to NMR Tube:
-
Capping and Cleaning:
Experimental Protocols for Key 2D NMR Experiments
The following sections provide detailed methodologies for common 2D NMR experiments performed in DMSO-d6. It is recommended to acquire a standard 1D ¹H NMR spectrum first to optimize spectral windows and assess sample purity.[10] All 2D experiments should be run without sample spinning.[11][12]
3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6]
Methodology:
-
Load the sample and lock on the DMSO-d6 deuterium (B1214612) signal.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire a 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[13]
-
Create a new dataset for the COSY experiment and read in the standard COSY parameter set (e.g., cosygpqf).[14]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[11]
-
Set the number of scans (ns) and dummy scans (ds).
-
Start the acquisition.
3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with directly attached carbons (or other heteroatoms).[13][15][16]
Methodology:
-
Follow steps 1-3 from the COSY protocol.
-
Create a new dataset for the HSQC experiment and read in the appropriate parameter set (e.g., hsqcedetgpsisp2).
-
Set the proton spectral width (F2 dimension) based on the 1D ¹H spectrum.[13]
-
Set the carbon spectral width (F1 dimension). A typical range for organic molecules is 0-165 ppm.[13]
-
Set the number of scans (ns) and increments in the F1 dimension.
-
Start the acquisition.
3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[13][15][16]
Methodology:
-
Follow steps 1-3 from the COSY protocol.
-
Create a new dataset for the HMBC experiment and read in the standard parameter set (e.g., hmbcgplpndqf).[14]
-
Set the proton (F2) and carbon (F1) spectral widths as described for the HSQC experiment.
-
The long-range coupling constant is typically optimized for a value between 5 and 10 Hz.[16]
-
Set the number of scans (ns) and increments.
-
Start the acquisition.
3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure and conformation of a molecule.[12][17]
Methodology:
-
Follow steps 1-3 from the COSY protocol.
-
Create a new dataset for the NOESY experiment and read in the standard parameter set (e.g., noesygpph).
-
Set the spectral width in both dimensions to include all proton signals.
-
Set the mixing time (d8). This is a crucial parameter that determines the extent of NOE buildup and typically ranges from 200 ms (B15284909) to 800 ms for small molecules.[18]
-
Set the number of scans (ns) and increments.
-
Start the acquisition.
Data Presentation and Quantitative Analysis
Quantitative data from 2D NMR experiments can provide valuable insights in drug development, such as determining the concentration of analytes in complex mixtures and assessing structural similarity.[4][19]
Table 1: Summary of Typical Acquisition Parameters for 2D NMR in DMSO-d6
| Parameter | COSY | HSQC | HMBC | NOESY |
| Pulse Program | cosygpqf | hsqcedetgpsisp2 | hmbcgplpndqf | noesygpph |
| Solvent | DMSO-d6 | DMSO-d6 | DMSO-d6 | DMSO-d6 |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| ¹H Spectral Width | ~10-12 ppm | ~10-12 ppm | ~10-12 ppm | ~10-12 ppm |
| ¹³C Spectral Width | N/A | ~0-165 ppm | ~0-220 ppm | N/A |
| Number of Scans (ns) | 4-16 | 8-32 | 16-64 | 8-32 |
| Number of Increments (F1) | 256-512 | 128-256 | 256-512 | 256-512 |
| Mixing Time (d8) | N/A | N/A | N/A | 200-800 ms |
Table 2: Quantitative Data from 2D NMR Experiments
| 2D NMR Experiment | Quantitative Information | Application in Drug Development |
| qHSQC/qHMBC | Concentration of individual components in a mixture. | Purity assessment, formulation analysis. |
| NOESY | Inter-proton distances, conformational analysis.[20] | 3D structure elucidation, protein-ligand binding studies. |
| DOSY | Diffusion coefficients, estimation of molecular size. | Analysis of mixtures, aggregation studies. |
| Chemometrics on 2D data | Statistical comparison of spectra.[19][21] | Batch-to-batch consistency, biosimilarity studies. |
Data Processing
Processing of 2D NMR data involves Fourier transformation, phasing, and baseline correction in both dimensions.[22]
General Processing Workflow:
-
Fourier Transform: Apply a Fourier transform to both the direct (F2) and indirect (F1) dimensions.
-
Phasing: For phase-sensitive experiments like HSQC and NOESY, perform phase correction in both dimensions.[22] Magnitude-mode spectra like COSY and HMBC do not require phasing.[22]
-
Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline.[22]
-
Referencing: Reference the spectra using the residual DMSO-d5 peak at 2.50 ppm for the ¹H dimension and the DMSO-d6 carbon signal at 39.52 ppm for the ¹³C dimension.[23][24]
Visualizations
Diagram 1: General Workflow for 2D NMR Experiments
Caption: A generalized workflow for performing 2D NMR experiments.
Diagram 2: Selecting the Right 2D NMR Experiment for Structure Elucidation
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 11. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 12. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chemistry.uoc.gr [chemistry.uoc.gr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 23. researchgate.net [researchgate.net]
- 24. Deuterated DMSO - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dimethyl Sulfoxide-d6 in Metabolic Profiling of Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated analog of dimethyl sulfoxide (B87167) (DMSO), a highly versatile polar aprotic solvent. In the field of metabolomics, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, DMSO-d6 is an invaluable tool for the analysis of a wide range of metabolites from biological samples. Its ability to dissolve both polar and nonpolar compounds makes it an excellent choice for reconstituting complex metabolite extracts for spectral acquisition.[1]
These application notes provide a comprehensive overview of the use of DMSO-d6 in metabolic profiling, including detailed protocols for sample quenching, metabolite extraction from various biological matrices, and preparation for NMR analysis.
Key Applications of DMSO-d6 in Metabolic Profiling
-
Solvent for NMR Analysis: DMSO-d6 is a preferred solvent for NMR spectroscopy due to its excellent solubilizing properties for a broad range of metabolites.[1] Its deuterated nature ensures that it does not produce overwhelming signals in ¹H NMR spectra, which would otherwise obscure the signals from the metabolites of interest.[2] The residual proton signal of DMSO-d5 appears as a quintet at approximately 2.50 ppm, which is a well-defined region of the spectrum.[2]
-
Analysis of a Wide Range of Metabolites: Its ability to dissolve a diverse set of compounds allows for the simultaneous detection of various classes of metabolites, from amino acids and organic acids to lipids and nucleotides, in a single NMR experiment.
-
Cryoprotectant: DMSO is a well-known cryoprotectant used for the long-term storage of cells and tissues.[1] This property can be beneficial in workflows where samples need to be preserved before metabolite extraction.
Data Presentation: Quantitative Insights
The choice of extraction and reconstitution solvent can significantly impact the metabolic profile. While direct extraction with DMSO-d6 is not a standard procedure, its use in reconstituting dried extracts is widespread. The following tables provide a summary of relevant quantitative data.
Table 1: Comparison of Physical Properties of Common NMR Solvents
| Property | This compound (DMSO-d6) | Deuterium Oxide (D₂O) |
| Molecular Formula | C₂D₆SO | D₂O |
| Molecular Weight | 84.18 g/mol | 20.03 g/mol |
| Boiling Point | 189 °C | 101.4 °C |
| Melting Point | 20.2 °C | 3.8 °C |
| Viscosity (at 25 °C) | ~2.0 cP | ~1.25 cP |
| Hygroscopicity | High | High |
| Key ¹H NMR Residual Peak | ~2.50 ppm (quintet) | ~4.79 ppm (singlet) |
| Solubility Profile | Broad (polar & nonpolar) | Primarily polar |
Table 2: Effects of DMSO on Cellular Processes (HCT-116 and SW-480 cell lines)
| DMSO Concentration | Effect on Cell Viability (24h) |
| 0.1% | No significant change |
| 0.5% | ~5% decrease |
| 1.0% | ~8% decrease |
| 1.5% | ~10% decrease[3] |
It is crucial to include a solvent control in cell-based studies to account for the potential metabolic effects of DMSO itself, even at low concentrations.[3][4]
Experimental Workflows and Logical Relationships
A typical workflow for NMR-based metabolic profiling involves several key stages, from sample collection to data analysis. The following diagram illustrates this general process.
Caption: General workflow for NMR-based metabolic profiling.
Signaling Pathway Analysis in Metabolic Profiling
Metabolic profiling can provide insights into the downstream effects of signaling pathway modulation. For instance, treatment of cancer cells with drugs targeting specific pathways can lead to characteristic changes in the cellular metabolome.
Caption: Drug-induced signaling changes and metabolic consequences.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of biological samples for NMR-based metabolic profiling, culminating in the use of DMSO-d6 for analysis.
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from established methods for the quenching and extraction of metabolites from adherent cell cultures.[6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade), ice-cold
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifugal evaporator (SpeedVac) or lyophilizer
-
DMSO-d6 containing an internal standard (e.g., TSP)
Procedure:
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Quenching Metabolism:
-
Remove the culture medium by aspiration.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS per well.[6]
-
Place the plate on dry ice to rapidly cool the cells.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[6]
-
Scrape the cell lysate from the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Clarification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extract to a pellet using a centrifugal evaporator or a lyophilizer.[7]
-
The dried extracts can be stored at -80°C until NMR analysis.
-
-
NMR Sample Preparation:
-
Reconstitute the dried metabolite pellet in 600 µL of DMSO-d6 containing a known concentration of an internal standard (e.g., TSP).
-
Vortex the tube for 1 minute to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the supernatant to a 5 mm NMR tube for analysis.
-
Protocol 2: Metabolite Extraction from Suspension Cells
This protocol is designed for the rapid quenching and extraction of metabolites from cells grown in suspension.
Materials:
-
60% Methanol in water, supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-chilled to -40°C (Quenching Solution).
-
100% Methanol (LC-MS grade), pre-chilled to -80°C.
-
Water (LC-MS grade), ice-cold.
-
Microcentrifuge tubes, pre-chilled.
-
Centrifugal evaporator (SpeedVac) or lyophilizer.
-
DMSO-d6 containing an internal standard (e.g., TSP).
Procedure:
-
Cell Culture: Grow suspension cells to the desired density.
-
Quenching Metabolism:
-
Metabolite Extraction:
-
Drying:
-
Dry the pooled supernatant to a pellet using a centrifugal evaporator or lyophilizer.
-
Store the dried extracts at -80°C until NMR analysis.
-
-
NMR Sample Preparation:
-
Follow step 6 from Protocol 1.
-
Protocol 3: Metabolite Extraction from Tissue Samples
This protocol describes a robust method for extracting metabolites from tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Chloroform (B151607) (LC-MS grade), pre-chilled to -20°C
-
Water (LC-MS grade), ice-cold
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes, pre-chilled
-
Centrifugal evaporator (SpeedVac) or lyophilizer
-
DMSO-d6 containing an internal standard (e.g., TSP)
Procedure:
-
Tissue Collection and Quenching:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[4]
-
The frozen tissue can be stored at -80°C.
-
-
Homogenization:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Weigh 50-100 mg of the powdered tissue into a pre-chilled tube suitable for homogenization.
-
-
Metabolite Extraction (Biphasic):
-
Add a pre-chilled mixture of methanol and water (e.g., 2:1 v/v) to the tissue powder.
-
Homogenize the sample using a bead beater or other appropriate homogenizer.
-
Add pre-chilled chloroform to the homogenate to achieve a final solvent ratio of methanol:chloroform:water of 2:2:1.8.
-
Vortex thoroughly and incubate on ice for 15 minutes to allow for phase separation.
-
-
Phase Separation and Collection:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous/polar phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the aqueous extract to a pellet using a centrifugal evaporator or lyophilizer.
-
Store the dried extracts at -80°C until NMR analysis.
-
-
NMR Sample Preparation:
-
Follow step 6 from Protocol 1.
-
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic Resonance Spectroscopy Detectable Metabolomic Fingerprint of Response to Antineoplastic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]
- 7. Influence of Drying Method on NMR-Based Metabolic Profiling of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Tube Selection in High-Temperature Experiments with DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the appropriate selection and use of NMR tubes for high-temperature experiments involving deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Adherence to these protocols is crucial for obtaining high-quality NMR data and ensuring the safety and integrity of the NMR spectrometer.
Introduction
Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes, reaction kinetics, and temperature-dependent structural changes in molecules. DMSO-d6 is a common solvent for these studies due to its high boiling point (189 °C) and ability to dissolve a wide range of polar compounds.[1][2] However, experiments conducted at elevated temperatures present unique challenges, primarily related to the thermal stability of the NMR tube and the properties of the solvent itself.
The selection of an appropriate NMR tube is a critical first step. Using an unsuitable tube can lead to sample leakage, tube breakage, damage to the NMR probe, and poor spectral quality. This note outlines the key considerations for selecting NMR tubes and provides a detailed protocol for conducting high-temperature NMR experiments with DMSO-d6.
NMR Tube Selection: Key Considerations
The primary factors to consider when selecting an NMR tube for high-temperature experiments are its material, precision, and closure type.
Material and Thermal Properties
For experiments conducted above ambient temperature, it is imperative to use NMR tubes made of Class A borosilicate glass (e.g., Pyrex) .[1][3] This type of glass has a very low coefficient of thermal expansion, making it highly resistant to thermal shock and less likely to fracture when subjected to rapid temperature changes.[4][5] Standard, disposable (Class B) NMR tubes are not designed for high-temperature work and can deform or break, leading to catastrophic failure within the spectrometer.[1]
Wilmad 507 or higher-grade tubes are recommended for their durability and precision in VT experiments.[1] Borosilicate glass tubes can generally be operated safely at temperatures up to 230 °C.[3] However, to prevent thermal shock, it is advisable not to exceed a temperature difference of 120 °C during heating or cooling.[3][6]
Precision and Spectral Quality
The geometric precision of the NMR tube, specifically its concentricity (roundness) and camber (straightness), significantly impacts the quality of the resulting spectrum.[3][7] Tubes with poor concentricity or camber can lead to spinning sidebands and shimming difficulties, particularly in high-resolution experiments. For demanding applications, high-precision tubes are recommended.
Tube Closure and Pressure Management
Heating a sample in a sealed NMR tube can cause a dangerous buildup of pressure, potentially leading to an explosion. Therefore, it is strongly recommended not to use a standard sealed NMR tube for high-temperature experiments .[1][8]
For air-sensitive samples or when a controlled atmosphere is necessary, a J. Young valve NMR tube is the preferred choice.[9][10][11] These tubes feature a greaseless Teflon valve that allows for a secure seal while enabling the controlled release of pressure if needed. They are compatible with vacuum and inert gas lines, making them ideal for handling sensitive samples at elevated temperatures.
Quantitative Data Summary
The following table summarizes the key specifications for selecting an appropriate NMR tube for high-temperature experiments with DMSO-d6.
| Parameter | Recommended Specification | Rationale |
| Tube Material | Class A Borosilicate Glass (e.g., Pyrex) | High resistance to thermal shock and deformation at elevated temperatures.[1][4][5] |
| Tube Grade | Wilmad 507 or higher | Ensures high precision (concentricity and camber) for optimal spectral quality.[1] |
| Operating Temperature | Up to 230 °C (short-term up to 500 °C) | Borosilicate glass maintains its integrity at typical high-temperature NMR conditions.[3][6] |
| Thermal Shock Resistance | Max. temperature differential of 120 °C | Prevents tube fracture due to rapid temperature changes.[3][6] |
| Closure Type | Open tube with a cap or a J. Young Valve Tube | Avoids pressure buildup in the tube. J. Young tubes are essential for air-sensitive samples.[1][8][9] |
| Spinner Type | PEEK or Ceramic | These materials are designed to withstand high temperatures without deforming.[1][8] |
Experimental Protocol for High-Temperature NMR with DMSO-d6
This protocol outlines the steps for safely preparing and conducting a high-temperature NMR experiment.
Sample Preparation
-
Select the Appropriate NMR Tube: Choose a Class A borosilicate NMR tube (e.g., Wilmad 507 or higher) or a J. Young valve tube.
-
Dissolve the Sample: Dissolve the sample in the desired volume of DMSO-d6. Note that the viscosity of DMSO-d6 is temperature-dependent; running experiments at elevated temperatures (e.g., 30-90 °C) can reduce viscosity and lead to sharper signals.[12]
-
Filter the Sample: If the solution contains particulate matter, filter it into the NMR tube to avoid interfering with shimming.
-
Sample Height: Keep the sample height to a minimum (typically 400-500 µL) to reduce temperature gradients across the sample.[13][14]
-
Tube Closure:
-
For non-air-sensitive samples, a standard cap can be used, but ensure it is not tightly sealed to allow for pressure equalization.
-
For air-sensitive samples, use a J. Young valve tube. If necessary, perform freeze-pump-thaw cycles to degas the sample before heating.
-
Spectrometer Setup and Data Acquisition
-
Spinner Selection: Use a PEEK or ceramic spinner designed for variable temperature experiments.[1][8]
-
Temperature Calibration: Ensure the spectrometer's temperature is properly calibrated. Be aware that the actual sample temperature can differ from the setpoint, especially at temperatures far from ambient.[13]
-
Incremental Temperature Changes: Increase the temperature in a stepwise manner, allowing the sample to equilibrate at each step (typically 5-10 minutes). Avoid rapid temperature changes to prevent thermal shock to the tube and the probe.
-
Solvent Boiling Point: Do not exceed a temperature that is within 10 °C of the boiling point of DMSO (189 °C).[1][14]
-
Shimming: Re-shim the sample at the target temperature to account for changes in magnetic susceptibility and solvent viscosity.
-
Data Acquisition: Acquire the NMR spectrum once the temperature has stabilized and the sample is properly shimmed.
-
Cooling Down: After the experiment, gradually decrease the temperature back to ambient before removing the sample.
Visualization of the NMR Tube Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate NMR tube for experiments with hot DMSO-d6.
Caption: Decision workflow for selecting the appropriate NMR tube.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 3. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
- 4. imetra.com [imetra.com]
- 5. Borosilicate glass - Wikipedia [en.wikipedia.org]
- 6. Borosilicate 3.3 Glass - Physical and Chemical Properties [vidrasa.com]
- 7. NMR Tubes | Fisher Scientific [fishersci.com]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]
- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 11. J. Young valve NMR tubes - NMR Wiki [nmrwiki.org]
- 12. benchchem.com [benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]
Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6
ABSTRACT: This document provides a comprehensive guide for the preparation of samples for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using deuterated dimethyl sulfoxide (B87167) (DMSO-d6). It is intended for researchers, scientists, and drug development professionals who are utilizing qNMR for the accurate determination of purity and concentration of chemical compounds. The protocol details the selection of internal standards, precise weighing techniques, and sample dissolution to ensure high-quality, reproducible results.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances.[1][2][3] The principle of qNMR relies on the direct proportionality between the integrated area of a nuclear resonance signal and the number of corresponding nuclei in the molecule. When an internal standard with a known purity and concentration is used, the purity or concentration of an analyte can be accurately quantified.[1][2][3]
DMSO-d6 is a versatile deuterated solvent for qNMR analysis due to its ability to dissolve a wide range of organic compounds.[4] Its relatively simple residual proton signal in the 1H NMR spectrum (a quintet at ~2.50 ppm for DMSO-d5) and its carbon signal in the 13C NMR spectrum (a septet at ~39.52 ppm) provide a clean background for the analysis of many analytes.[5]
This application note provides a detailed protocol for the preparation of qNMR samples in DMSO-d6, covering critical aspects from the selection of an appropriate internal standard to the final sample transfer into an NMR tube.
Materials and Equipment
-
Analyte: The compound to be quantified.
-
Internal Standard (IS): A high-purity reference material (CRM or well-characterized standard) compatible with DMSO-d6 and the analyte. Suitable internal standards for DMSO-d6 include:
-
Deuterated Solvent: High-purity DMSO-d6 (≥99.8 atom % D).
-
Analytical Balance: A microbalance with a readability of at least 0.01 mg is recommended for accurate weighing of small sample quantities.[11]
-
Vials: Clean and dry glass vials with caps.
-
Spatula: For transferring solid materials.
-
Volumetric Flask (optional): For preparing stock solutions of the internal standard.
-
Pipettes and Tips: Calibrated micropipettes for accurate liquid transfers.
-
Vortex Mixer or Sonicator: To aid in the complete dissolution of the sample and internal standard.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Pasteur Pipette: For transferring the final solution to the NMR tube.
Experimental Workflow
The following diagram illustrates the key steps in the qNMR sample preparation workflow.
Caption: Workflow for qNMR sample preparation.
Detailed Protocol
Selection of the Internal Standard
The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should:
-
Have a high purity that is accurately known (preferably a Certified Reference Material).[11]
-
Be stable and non-reactive with the analyte and DMSO-d6.
-
Exhibit signals in the NMR spectrum that are well-resolved from the analyte and residual solvent signals.[11]
-
Have a simple signal pattern (e.g., a singlet) for easy and accurate integration.
-
Be soluble in DMSO-d6.
Weighing of Analyte and Internal Standard
Accurate weighing is often the largest source of error in qNMR.[1][3] Therefore, meticulous care must be taken during this step.
-
Use a calibrated analytical microbalance in a draft-free environment.
-
Tare a clean, dry vial on the balance.
-
Accurately weigh the desired amount of the analyte (typically 5-25 mg for 1H NMR) into the vial and record the exact mass.[12]
-
Tare the balance again with a separate weighing boat or add the internal standard directly to the vial containing the analyte.
-
Accurately weigh the desired amount of the internal standard into the same vial and record the exact mass. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to ensure comparable signal intensities.[13]
Dissolution of the Sample
-
Add a precise volume of DMSO-d6 (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the weighed analyte and internal standard.[12][14][15]
-
Cap the vial securely.
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating the vial.[16] Visually inspect the solution to ensure no solid particles remain.
Transfer to NMR Tube
-
Using a clean Pasteur pipette, carefully transfer the prepared solution from the vial into a high-precision 5 mm NMR tube.[11][12]
-
Ensure the filling height of the solution in the NMR tube is appropriate for the NMR spectrometer's probe (typically around 4-5 cm).
-
Cap the NMR tube and label it clearly.
Data Presentation
The quantitative data obtained from the qNMR experiment should be summarized in a structured table for clarity and easy comparison.
| Parameter | Analyte (Example: Compound X) | Internal Standard (Example: Maleic Acid) |
| Mass (mg) | 15.20 | 8.50 |
| Molecular Weight ( g/mol ) | 250.3 | 116.07 |
| Number of Protons (N) | 2 (for a specific signal) | 2 (for the vinyl protons) |
| Integral (I) | 1.00 | 0.95 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity (%) | 98.7 | - |
qNMR Calculation
The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity
-
analyte: Refers to the analyte
-
std: Refers to the internal standard
The logical relationship of this calculation is depicted in the following diagram:
Caption: Logic diagram for qNMR purity calculation.
Conclusion
Proper sample preparation is paramount for obtaining accurate and reproducible results in qNMR analysis. By following this detailed protocol for sample preparation using DMSO-d6, researchers can minimize experimental errors and have high confidence in their quantitative measurements. The key to successful qNMR is the meticulous and accurate weighing of both the analyte and the internal standard, followed by their complete dissolution in the deuterated solvent.
References
- 1. ukisotope.com [ukisotope.com]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. ckisotopes.com [ckisotopes.com]
- 4. fiveable.me [fiveable.me]
- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 6. bipm.org [bipm.org]
- 7. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 8. bipm.org [bipm.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. bipm.org [bipm.org]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. ijpsonline.com [ijpsonline.com]
- 16. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Drying Dimethyl Sulfoxide-d6 (DMSO-d6)
Welcome to the technical support center for handling and drying Dimethyl Sulfoxide-d6 (DMSO-d6). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual water from DMSO-d6, a common challenge due to its hygroscopic nature.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use dry DMSO-d6 in my experiments?
A1: Residual water in DMSO-d6 can significantly impact experimental results. In NMR spectroscopy, a large water peak can obscure important signals in the ¹H NMR spectrum.[2][4] For moisture-sensitive reactions, water can act as an unwanted reagent, leading to side reactions, reduced yields, or complete failure of the synthesis.
Q2: My new bottle of DMSO-d6 shows a significant water peak in the NMR. Why is this?
A2: DMSO-d6 is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Even a freshly opened bottle can absorb water if not handled in a dry environment. Proper storage and handling are essential to maintain its anhydrous state.[1][4]
Q3: What are the most common methods for drying DMSO-d6?
A3: The most prevalent methods for removing residual water from DMSO-d6 are:
-
Using Molecular Sieves: A straightforward and effective method for routine drying.[1][5]
-
Distillation over Calcium Hydride (CaH₂): A more rigorous method for achieving very low water content.[1][5][6]
-
Vacuum Distillation: Can be used to remove water and other volatile impurities.[7]
Q4: How can I determine the water content in my DMSO-d6?
A4: While ¹H NMR spectroscopy can give a qualitative indication of water content, Karl Fischer (KF) titration is a precise quantitative method for determining the amount of water in your solvent.[4]
Q5: How should I store my dried DMSO-d6?
A5: Once dried, DMSO-d6 must be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent reabsorption of atmospheric moisture.[1][4] For high-purity applications, storing in single-use ampoules is recommended.[4]
Troubleshooting Guides
Issue: A large water peak is obscuring my ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Contaminated DMSO-d6 | 1. Use a fresh, sealed ampoule of high-purity DMSO-d6. 2. Dry the DMSO-d6 over activated 4Å molecular sieves for at least 24 hours before use.[1][4][5][6] For the lowest possible water content, subsequent vacuum distillation may be necessary.[1][6] |
| Moisture introduced during sample preparation | 1. Dry all glassware in an oven at 150°C for 24 hours and cool under a stream of dry nitrogen or in a desiccator before use.[8] 2. Minimize the time the DMSO-d6 container is open to the atmosphere. 3. If possible, prepare your sample in a glove box or under a dry, inert atmosphere.[1] |
| Contaminated NMR tube and cap | 1. Oven-dry NMR tubes and store them in a desiccator.[4] 2. Use caps (B75204) with PTFE liners to prevent contamination. |
Issue: My moisture-sensitive reaction is not working in DMSO-d6.
| Possible Cause | Troubleshooting Step |
| Residual water in the solvent | 1. For highly sensitive reactions, drying with molecular sieves may not be sufficient. Consider the more rigorous method of stirring over calcium hydride followed by vacuum distillation.[1][6] 2. Ensure the solvent is handled exclusively under an inert atmosphere after drying. |
| Impurities other than water | 1. If other impurities are suspected, vacuum distillation of the DMSO-d6 may be necessary.[7] Be aware that distillation can be challenging due to DMSO's high boiling point.[2] |
Data Presentation: Comparison of Drying Methods
The following table summarizes the effectiveness and considerations for common DMSO-d6 drying methods.
| Drying Method | Final Water Content (ppm) | Advantages | Disadvantages |
| Molecular Sieves (4Å) | < 10 - 30 ppm[7] | Easy to use, relatively safe, can be used for storage.[9] | Slower than other methods, may not be sufficient for highly moisture-sensitive applications. |
| Vacuum Distillation | < 20 ppm[7] | Removes water and other volatile impurities. | Requires specialized glassware and careful temperature control to avoid decomposition.[2][10] |
| Calcium Hydride (CaH₂) followed by Distillation | ~25 ppm (can be lower with careful technique)[7] | Highly effective for removing trace amounts of water.[1] | Calcium hydride is a hazardous substance requiring careful handling and quenching.[11] The process is more complex and time-consuming.[1][6] |
Experimental Protocols
Protocol 1: Drying DMSO-d6 with Activated Molecular Sieves
-
Activation of Molecular Sieves:
-
Place 4Å molecular sieves in a Schlenk flask.
-
Heat the flask to 180-200°C under vacuum for 8-12 hours. A sand bath is a suitable heating method.
-
Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[9]
-
-
Drying Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the freshly activated 4Å molecular sieves to an oven-dried flask equipped with a magnetic stir bar. A common ratio is 10-20% of the solvent volume (e.g., 10-20 g of sieves for 100 mL of DMSO-d6).[12]
-
Add the DMSO-d6 to the flask.
-
Seal the flask and stir the mixture for at least 24 hours.[1][5][6]
-
The dried solvent can be carefully decanted or cannulated for use.
-
Protocol 2: Drying DMSO-d6 by Distillation from Calcium Hydride (CaH₂)
Safety Note: Calcium hydride is a water-reactive and flammable solid. Handle it with extreme care in a fume hood and under an inert atmosphere.[11]
-
Pre-drying:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the DMSO-d6.
-
Add calcium hydride powder (approximately 10-20 g per liter of solvent) to the flask under a steady flow of nitrogen or argon.[11]
-
-
Stirring:
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with all glassware being oven-dried and assembled while hot under a flow of inert gas.
-
Carefully transfer the pre-dried DMSO-d6 to the distillation flask, leaving the bulk of the calcium hydride behind.
-
Distill the DMSO-d6 under reduced pressure (e.g., 4 mmHg, bp 64°C).[7] Caution: Do not distill to dryness. The temperature should not exceed 90°C to prevent decomposition.[10]
-
Collect the distilled, dry DMSO-d6 in a receiver flask under an inert atmosphere.
-
-
Storage:
Mandatory Visualization
Caption: Workflow for selecting a suitable drying method for DMSO-d6.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. echemi.com [echemi.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Spectral Resolution in DMSO-d6
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) in Nuclear Magnetic Resonance (NMR) spectroscopy. Poor spectral resolution in DMSO-d6 can often be attributed to its unique physical properties, such as high viscosity and hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: Why are my NMR peaks broad and poorly resolved in DMSO-d6?
A1: Several factors can contribute to peak broadening in DMSO-d6:
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High Viscosity: DMSO-d6 is significantly more viscous than other common NMR solvents. This high viscosity slows down molecular tumbling, leading to more efficient spin-spin (T2) relaxation and consequently, broader NMR signals.[1][2]
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Poor Shimming: The process of optimizing the homogeneity of the magnetic field, known as shimming, is crucial for obtaining sharp peaks.[3][4][5] Shimming can be more challenging in viscous solvents like DMSO-d6.[1]
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Sample Concentration: Overly concentrated samples can increase the viscosity of the solution, further contributing to line broadening.[5][6][7]
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Presence of Particulates: Undissolved material or ferromagnetic contaminants in the NMR tube will disrupt the magnetic field homogeneity, leading to poor resolution.[6]
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Water Content: DMSO-d6 is highly hygroscopic and readily absorbs moisture from the atmosphere.[2][8] A large water signal can sometimes interfere with the observation of analyte peaks and affect shimming.
Q2: There's a large water peak in my spectrum. Where does it come from and how can I reduce it?
A2: The prominent water peak, typically appearing around 3.33 ppm in DMSO-d6, is due to the solvent's hygroscopic nature.[8][9][10] Here’s how to address it:
-
Proper Solvent Handling: Use fresh, high-quality DMSO-d6 from a sealed ampoule or a bottle with a septum to minimize exposure to air.[8] Store DMSO-d6 under an inert atmosphere (e.g., nitrogen or argon).
-
Drying Agents: You can dry DMSO-d6 using activated molecular sieves.[8]
-
Sample Preparation: Ensure your sample is dry before dissolving it in DMSO-d6. If possible, lyophilize your sample from D2O before the final dissolution in DMSO-d6.[11]
-
Solvent Suppression Techniques: If the water signal is still significant, you can use pulse sequences designed for water suppression, such as presaturation (e.g., zgpr) or techniques like WET or excitation sculpting.[12][13][14]
Q3: How does temperature affect NMR spectra in DMSO-d6?
A3: Increasing the temperature of your NMR experiment can significantly improve spectral resolution.[1] Higher temperatures reduce the viscosity of DMSO-d6, which leads to faster molecular tumbling and sharper NMR signals.[1] It is often beneficial to run experiments at elevated temperatures (e.g., 40°C, 60°C, or higher) to mitigate the effects of high viscosity.[1]
Q4: What is the ideal sample concentration for NMR in DMSO-d6?
A4: The optimal concentration depends on the type of experiment and the molecular weight of your analyte. Here are some general guidelines:
| Experiment Type | Analyte Molecular Weight | Recommended Concentration Range |
| ¹H NMR | < 1000 g/mol | 5-25 mg in 0.6-0.7 mL |
| ¹³C NMR | < 1000 g/mol | 20-100 mg in 0.6-0.7 mL |
Note: These are starting recommendations. It is crucial to avoid overly concentrated samples, which can lead to increased viscosity and poor resolution.[5][6][7]
Troubleshooting Workflows
If you are experiencing poor spectral resolution, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting poor NMR spectral resolution in DMSO-d6.
Experimental Protocols
Protocol 1: Preparing a High-Quality NMR Sample in DMSO-d6
This protocol outlines the best practices for preparing an NMR sample to minimize common issues leading to poor spectral resolution.
Materials:
-
Analyte
-
High-purity DMSO-d6
-
Glass vial
-
Pasteur pipette or syringe
Procedure:
-
Weigh the Analyte: Accurately weigh the desired amount of your sample into a clean, dry glass vial.[7][16]
-
Dissolve the Sample: Add the appropriate volume of DMSO-d6 (typically 0.6-0.7 mL) to the vial.[7] Gently vortex or sonicate the mixture to ensure complete dissolution.[7]
-
Filter the Solution: If any particulate matter is visible, filter the solution. This can be done by passing the solution through a small cotton plug placed in a Pasteur pipette or by using a syringe filter.[6][16] This step is critical for removing impurities that can degrade spectral quality.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube using a Pasteur pipette or syringe.[7][16] Avoid introducing air bubbles.
-
Check Sample Height: Ensure the solvent height in the NMR tube is appropriate for your spectrometer's probe (typically 4-5 cm for a 5mm tube).[16]
-
Cap and Clean: Securely cap the NMR tube.[7] Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol (B130326) or ethanol) to remove any fingerprints or dust before inserting it into the spectrometer.[7]
Protocol 2: Basic Shimming Procedure for DMSO-d6 Samples
Good shimming is essential for achieving high resolution.[3][4] This protocol provides a general workflow for manual shimming.
Procedure:
-
Insert Sample and Lock: Insert the prepared NMR sample into the spectrometer. The instrument will first "lock" onto the deuterium (B1214612) signal of the DMSO-d6 to stabilize the magnetic field.[7]
-
Initial Shim Values: Load a standard shim file for DMSO-d6 if one is available.
-
Optimize On-Axis Shims (Z-shims):
-
Observe the FID: After optimizing the lock level, acquire a single scan and observe the Free Induction Decay (FID). For a well-shimmed sample, the FID should be a smooth, exponentially decaying signal.[17]
-
Fine-tune with Higher-Order Z-shims: Make small adjustments to higher-order Z-shims (Z3, Z4, etc.) while observing the effect on the FID shape and the resolution of a sharp peak in the spectrum (e.g., the residual solvent peak).
-
Optimize Off-Axis Shims (X and Y shims - for non-spinning samples): If you are not spinning your sample, you will also need to adjust the off-axis shims (e.g., X, Y, XZ, YZ). Similar to the Z-shims, adjust these to improve the FID shape and peak symmetry.
-
Iterate: Shimming is an iterative process. You may need to go back and re-adjust lower-order shims after adjusting higher-order ones. Continue until you achieve a symmetrical peak shape with minimal line broadening.
Caption: A workflow for the manual shimming process in NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. cdn.dal.ca [cdn.dal.ca]
- 4. mn.uio.no [mn.uio.no]
- 5. Troubleshooting [chem.rochester.edu]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. spectroscopy - Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Water Suppression | NMR Core Facility [nmr.chem.columbia.edu]
- 14. youtube.com [youtube.com]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 17. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
Identifying and assigning impurity peaks in DMSO-d6 spectrum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and assigning impurity peaks in DMSO-d6 NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I see a peak around 2.50 ppm in my 1H NMR spectrum. What is it?
A1: A peak at approximately 2.50 ppm in a DMSO-d6 spectrum is the residual signal from the solvent itself.[1][2][3][4] Deuterated solvents are never 100% pure, so a small amount of non-deuterated or partially deuterated solvent will be present. In this case, the peak corresponds to DMSO-d5 (CD3SOCD2H).[4] This peak is a quintet due to coupling with deuterium (B1214612).[4][5]
Q2: There is a broad singlet in my spectrum at about 3.33 ppm. What could it be?
A2: A peak around 3.33 ppm is typically due to residual water (H2O or HOD) in the DMSO-d6 solvent.[1][6][7][8] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][9] The chemical shift of water can vary slightly depending on the sample's concentration, temperature, and pH.
Q3: How can I confirm that a peak is from water or another exchangeable proton (e.g., -OH, -NH)?
A3: You can perform a D2O exchange experiment.[1][10] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the 1H NMR spectrum. If the peak is due to an exchangeable proton like water, an alcohol, or an amine, it will decrease in intensity or disappear entirely.[1][10] A new peak for HOD may appear at a different chemical shift.
Q4: I have small peaks that don't seem to belong to my compound. What are other common impurities I should look for?
A4: Besides water, other common impurities include:
-
Acetone: Often from cleaning NMR tubes, appearing as a singlet around 2.09 ppm.
-
Grease: From glassware joints, typically appearing as broad multiplets around 0.86 ppm and 1.26 ppm.[8]
-
Other common laboratory solvents: Depending on your experimental procedures, you might see residual solvents like ethanol, ethyl acetate, or dichloromethane. Refer to the table below for their characteristic chemical shifts in DMSO-d6.
Q5: My baseline is noisy and the peaks are broad. What could be the cause?
A5: Broad peaks and a noisy baseline can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Insoluble Material: Undissolved solids in the NMR tube will lead to poor spectral quality. Ensure your sample is fully dissolved.
Troubleshooting Guide: Identifying an Unknown Peak
If you observe an unassigned peak in your DMSO-d6 spectrum, follow this workflow to identify its source:
Data Presentation: Common Impurities in DMSO-d6
The following table summarizes the 1H NMR chemical shifts of common impurities in DMSO-d6.
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
| Residual DMSO (DMSO-d5) | 2.50 | quintet | The residual peak of the NMR solvent itself.[1][2][3][4] |
| Water (H2O/HOD) | ~3.33 | broad singlet | Highly variable depending on conditions.[1][6][7][8] |
| Acetone | 2.09 | singlet | Common cleaning solvent. |
| Acetonitrile | 2.06 | singlet | |
| Benzene | 7.37 | singlet | |
| Dichloromethane | 5.76 | singlet | |
| Diethyl ether | 1.12 (t), 3.42 (q) | triplet, quartet | |
| N,N-Dimethylformamide (DMF) | 2.75 (s), 2.92 (s), 8.03 (s) | singlet, singlet, singlet | |
| Ethanol | 1.06 (t), 3.44 (q), 4.34 (t) | triplet, quartet, triplet | -OH coupling may be visible. |
| Ethyl acetate | 1.15 (t), 1.99 (s), 4.00 (q) | triplet, singlet, quartet | |
| Grease (hydrocarbon) | ~0.86 (m), ~1.26 (br s) | multiplet, broad singlet | From glassware.[8] |
| Heptane/Hexane | ~0.88 (t), ~1.27 (br s) | triplet, broad singlet | |
| Methanol | 3.16 (q), 4.09 (t) | quartet, triplet | -OH coupling may be visible. |
| Pyridine | 7.22 (m), 7.58 (m), 8.74 (m) | multiplet | |
| Silicone Grease | ~0.07 | singlet | [8][11] |
| Tetrahydrofuran (THF) | 1.76 (m), 3.60 (m) | multiplet | |
| Toluene | 2.32 (s), 7.1-7.3 (m) | singlet, multiplet | |
| Triethylamine | 0.96 (t), 2.45 (q) | triplet, quartet |
Note: Chemical shifts can vary slightly based on concentration, temperature, and the sample matrix. Multiplicity is abbreviated as s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Experimental Protocols
D2O Exchange for Identification of Labile Protons
Objective: To confirm the presence of exchangeable protons (e.g., -OH, -NH, -COOH, and water) in a 1H NMR spectrum.
Materials:
-
NMR sample in a capped NMR tube.
-
Deuterium oxide (D2O).
-
Micropipette or Pasteur pipette.
Procedure:
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample dissolved in DMSO-d6.
-
Add D2O: Carefully add 1-2 drops of D2O directly into the NMR tube containing your sample.
-
Mix: Cap the NMR tube securely and gently invert it several times to ensure thorough mixing. The D2O does not need to be fully miscible with the solvent for the exchange to occur.[10]
-
Equilibrate: Allow the sample to stand for a few minutes to allow for the proton-deuterium exchange to reach equilibrium.
-
Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire a second 1H NMR spectrum using the same parameters as the initial scan.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will have either disappeared or significantly decreased in intensity in the second spectrum.[10] A new, potentially broad peak corresponding to HOD may appear.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Compound Stability in DMSO-d6
This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering compound degradation in Dimethyl sulfoxide-d6 (DMSO-d6) during NMR analysis and sample storage.
Frequently Asked Questions (FAQs)
Q1: Why is my compound degrading in DMSO-d6?
Degradation of compounds in DMSO-d6 is a multifaceted issue stemming from the solvent's intrinsic properties and extrinsic factors. The primary causes include:
-
Hydrolysis: The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture. This residual water can lead to the hydrolysis of susceptible functional groups (e.g., esters, amides, lactones) in your compound. Studies have shown that water is a more significant factor in compound loss than oxygen.[1][2]
-
Oxidation: DMSO can act as a mild oxidizing agent.[3][4][5] This is the basis for several named reactions in organic synthesis (e.g., Swern, Moffatt-Pfitzner oxidations).[3][4] If your compound contains functional groups sensitive to oxidation (e.g., alcohols, thiols), it may be converted to the corresponding aldehyde, ketone, disulfide, etc.
-
Acid/Base Catalyzed Degradation: Trace acidic or basic impurities in the DMSO-d6 can catalyze the degradation of your compound.[6] Furthermore, DMSO itself can decompose, particularly at elevated temperatures, in the presence of acids or bases, which may create a reactive environment.[5][7] The methyl protons of DMSO are weakly acidic (pKa ≈ 35) and can be deprotonated by strong bases to form "dimsyl sodium," which is a potent nucleophile and base.[5]
-
Thermal Decomposition: Storing samples at room temperature or elevated temperatures can accelerate degradation.[8][9][10] DMSO itself can start to decompose near its boiling point (189 °C), a process that can be catalyzed by acids and bases at even lower temperatures.[5][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause photolabile compounds to degrade.[11] This is a critical factor for compounds with chromophores that absorb in the UV-Vis range.
Q2: How can I tell if my DMSO-d6 is of poor quality?
Several indicators may suggest that your DMSO-d6 has degraded or is contaminated:
-
NMR Spectrum: Check the 1H NMR spectrum of the neat DMSO-d6. The residual DMSO-d5 signal should appear as a quintet at approximately 2.50 ppm.[12] Significant deviation from this chemical shift or the presence of other peaks could indicate impurities. Common impurities include dimethyl sulfide (B99878) (a smelly compound appearing closer to 2 ppm), and dimethyl sulfone (a solid that might appear around 3 ppm).[13] Water will appear as a broad peak, typically around 3.3 ppm in DMSO-d6.[14]
-
Odor: Pure DMSO is nearly odorless.[5] A strong, unpleasant smell, often described as garlic- or cabbage-like, is indicative of decomposition to dimethyl sulfide (DMS).[5]
-
Acidity/Basicity: You can test the pH of the DMSO-d6 using a damp pH strip, though this is a crude measure. A more accurate assessment would involve titration.
Q3: How stable are compounds in DMSO solution over time?
Compound stability in DMSO is highly variable and depends on the compound's structure, storage conditions, and the purity of the solvent. However, several studies provide general stability data.
Troubleshooting Guide
If you suspect your compound is degrading in DMSO-d6, follow this troubleshooting workflow.
// Nodes start [label="Compound Degradation Suspected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="1. Assess DMSO-d6 Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_compound [label="2. Evaluate Compound's Intrinsic Stability", fillcolor="#FBBC05", fontcolor="#202124"]; modify_conditions [label="3. Modify Experimental/Storage Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; consider_alternatives [label="4. Consider Alternative Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; outcome_stable [label="Problem Solved:\nCompound is Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_unstable [label="Further Investigation Required", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes for detailed checks sub_solvent1 [label="NMR of neat solvent for impurities\n(water, DMS, DMSO2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_solvent2 [label="Check for odor (DMS)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_solvent3 [label="Use fresh, high-purity, anhydrous DMSO-d6", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
sub_compound1 [label="Identify functional groups prone to:\n- Hydrolysis (esters, amides)\n- Oxidation (alcohols, thiols)\n- Acid/Base sensitivity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
sub_conditions1 [label="Store at low temp (-20°C or -80°C)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions2 [label="Protect from light (amber vials)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions3 [label="Use inert atmosphere (N2 or Ar)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions4 [label="Add molecular sieves to NMR tube", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
sub_alternatives1 [label="Non-reactive polar aprotic:\nAcetonitrile-d3, Acetone-d6", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_alternatives2 [label="Non-polar:\nChloroform-d, Benzene-d6", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_solvent; check_solvent -> check_compound [label="If solvent is high quality"]; check_compound -> modify_conditions [label="If compound has labile groups"]; modify_conditions -> consider_alternatives [label="If degradation persists"]; consider_alternatives -> outcome_stable [label="If stable in new solvent"]; consider_alternatives -> outcome_unstable [label="If degradation continues"];
// Edges to sub-nodes (using invisible nodes for better layout) {rank=same; check_solvent; sub_solvent1; sub_solvent2; sub_solvent3;} check_solvent -> sub_solvent1 [style=dashed, arrowhead=none]; check_solvent -> sub_solvent2 [style=dashed, arrowhead=none]; check_solvent -> sub_solvent3 [style=dashed, arrowhead=none];
{rank=same; check_compound; sub_compound1;} check_compound -> sub_compound1 [style=dashed, arrowhead=none];
{rank=same; modify_conditions; sub_conditions1; sub_conditions2; sub_conditions3; sub_conditions4;} modify_conditions -> sub_conditions1 [style=dashed, arrowhead=none]; modify_conditions -> sub_conditions2 [style=dashed, arrowhead=none]; modify_conditions -> sub_conditions3 [style=dashed, arrowhead=none]; modify_conditions -> sub_conditions4 [style=dashed, arrowhead=none];
{rank=same; consider_alternatives; sub_alternatives1; sub_alternatives2;} consider_alternatives -> sub_alternatives1 [style=dashed, arrowhead=none]; consider_alternatives -> sub_alternatives2 [style=dashed, arrowhead=none];
// Edge from initial checks to resolution check_solvent -> outcome_stable [label="If new solvent batch resolves issue"]; modify_conditions -> outcome_stable [label="If conditions improve stability"]; }
Figure 1. A step-by-step workflow for troubleshooting compound degradation in DMSO-d6.
Potential Degradation Pathways
The following diagram illustrates the primary chemical pathways through which a compound might degrade in the presence of common DMSO-d6 contaminants and conditions.
// Nodes compound [label="Analyte Compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; h2o [label="Residual H2O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; o2_light [label="O2 / Light (hv)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_base [label="Acid/Base Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dmso [label="DMSO (as oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
hydrolysis [label="Hydrolysis Product\n(e.g., Carboxylic Acid + Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation Product\n(e.g., Ketone, Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyzed_deg [label="Acid/Base Catalyzed\nDegradation Product", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges compound -> hydrolysis; compound -> oxidation; compound -> catalyzed_deg;
h2o -> hydrolysis [label="Hydrolyzes esters,\namides, etc."]; o2_light -> oxidation [label="Photo-oxidation"]; dmso -> oxidation [label="Direct oxidation"]; acid_base -> catalyzed_deg [label="Catalyzes various\nreactions"]; }
Figure 2. Common chemical degradation pathways for compounds dissolved in DMSO-d6.
Quantitative Data on Compound Stability
The stability of compounds in DMSO solutions has been quantitatively assessed in several large-scale studies. The data below summarizes findings on the probability of compound integrity over time under different storage conditions.
| Storage Condition | Time Point | Compound Integrity (%) | Reference |
| Room Temperature | 3 Months | 92% | [8][10] |
| Room Temperature | 6 Months | 83% | [8][10] |
| Room Temperature | 1 Year | 52% | [8][10] |
| 4°C (in 90:10 DMSO/water) | 2 Years | 85% | [15] |
| 40°C (Accelerated Study) | 15 Weeks | Most compounds stable | [1][2] |
Experimental Protocols
Protocol 1: Assessing Compound Stability by LC-MS
This protocol allows for the quantitative assessment of compound stability in DMSO-d6 over time.
Objective: To determine the percentage of a compound remaining after incubation in DMSO-d6 under specific conditions (e.g., room temperature, 40°C, protected from light).
Materials:
-
Compound of interest
-
High-purity, anhydrous DMSO-d6
-
Stable internal standard (IS)
-
LC-MS system with UV detector
-
Amber glass vials with Teflon-lined caps
-
Incubator or temperature-controlled environment
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in DMSO-d6 at a known concentration (e.g., 10 mM). Also, prepare a separate stock solution of a stable internal standard (a compound that does not degrade under the test conditions and has a similar UV absorbance or ionization efficiency).
-
Sample Preparation: In amber vials, prepare replicate samples by mixing the compound stock solution and the internal standard stock solution.
-
Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each replicate, dilute it appropriately with a suitable solvent (e.g., acetonitrile/water), and analyze by LC-MS.
-
Incubation: Store the vials under the desired test conditions (e.g., in a 40°C incubator, on a lab bench at room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each replicate vial, dilute, and analyze by LC-MS.
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Normalize the ratios at each time point to the T=0 ratio.
-
Percentage remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: NMR Assay for Detecting Degradation
This protocol is a qualitative or semi-quantitative method to quickly assess if degradation is occurring within the NMR tube.
Objective: To monitor for the appearance of new signals or the disappearance of the parent compound's signals in the 1H NMR spectrum over time.
Materials:
-
Compound of interest
-
High-purity, anhydrous DMSO-d6
-
NMR spectrometer
-
NMR tubes (consider amberized tubes for light-sensitive compounds)
Methodology:
-
Sample Preparation: Prepare a standard NMR sample of your compound in DMSO-d6.
-
Initial Spectrum (T=0): Acquire a high-quality 1H NMR spectrum immediately after preparation. This will serve as your baseline.
-
Incubation: Leave the NMR tube under the conditions you wish to test (e.g., on the benchtop, in a heated water bath for a short period).
-
Subsequent Spectra: Re-acquire the 1H NMR spectrum at various time intervals (e.g., 1 hour, 6 hours, 24 hours).
-
Spectral Comparison:
-
Carefully compare the spectra. Look for:
-
A decrease in the integration of the parent compound's peaks.
-
The appearance of new peaks corresponding to degradation products.
-
-
Use the integration values (relative to a stable internal standard, if included, or to the residual solvent peak if no volatile products are formed) to estimate the extent of degradation.
-
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMSO Oxidation [ursula.chem.yale.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 11. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shimming for NMR Samples in Viscous DMSO-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using the high-viscosity solvent DMSO-d6 in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my NMR peaks appear broad and poorly resolved in DMSO-d6?
A1: The high viscosity of DMSO-d6 is a primary reason for broader NMR signals.[1][2][3] This is due to slower molecular tumbling in the viscous medium, which leads to more efficient spin-spin (T2) relaxation and, consequently, shorter lifetimes of the excited nuclear spin states.[1] This results in an increase in the linewidth of the NMR peaks.[1] Other factors that can contribute to peak broadening include suboptimal shimming, sample inhomogeneity (e.g., suspended particles), and high sample concentration.[1][4][5]
Q2: How does temperature affect NMR experiments in DMSO-d6?
A2: Increasing the temperature of your sample can significantly enhance spectral resolution. Higher temperatures reduce the viscosity of DMSO-d6, which allows for faster molecular tumbling and results in sharper NMR signals.[1][6] It is often advantageous to conduct experiments at elevated temperatures (e.g., 30-90°C) to counteract the effects of high viscosity.[1]
Q3: What is the recommended sample concentration for NMR in DMSO-d6?
A3: For ¹H NMR of small molecules (typically under 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of DMSO-d6 is generally recommended.[1][7] For ¹³C NMR, a higher concentration, in the range of 20-100 mg, may be necessary.[1][8] It is important to be aware that overly concentrated samples can increase viscosity, leading to broadened ¹H lineshapes and making the shimming process more challenging.[1][4][5]
Q4: My compound has low solubility in other common NMR solvents. Is DMSO-d6 a suitable alternative?
A4: Yes, DMSO-d6 is an excellent solvent for many polar compounds that do not dissolve well in less polar solvents such as chloroform-d (B32938) (CDCl₃) or acetone-d6.[1] However, it is important to be mindful of its high viscosity and its hygroscopic nature, which means it readily absorbs moisture from the atmosphere.[3]
Q5: I observe a broad peak around 3.3-3.7 ppm in my ¹H NMR spectrum in DMSO-d6. What is this signal?
A5: This is a common observation and is due to the presence of water (H₂O and HOD) in the DMSO-d6 solvent.[1] Because DMSO is hygroscopic, it is challenging to have a completely water-free sample.
Troubleshooting Guides
Issue 1: Broad and Unresolved NMR Peaks
Broad peaks are a frequent challenge when working with DMSO-d6. Follow this workflow to troubleshoot and improve your spectral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. mn.uio.no [mn.uio.no]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: DMSO-d6 Sample Preparation for Low-Temperature Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing sample precipitation in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at low temperatures, a common challenge in NMR spectroscopy and other analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my sample precipitating in DMSO-d6 when I lower the temperature?
A1: Sample precipitation in DMSO-d6 at low temperatures can be attributed to several factors:
-
Freezing of DMSO-d6: The primary reason is often the solidification of the solvent itself. Anhydrous DMSO-d6 has a freezing point of approximately 20°C, while even small amounts of water can lower it to around 18.5°C.[1][2][3][4] If your laboratory's ambient temperature is at or below this point, the solvent will begin to freeze, which can be mistaken for sample precipitation.
-
Decreased Solubility: As with most solvent-solute systems, the solubility of your compound in DMSO-d6 will generally decrease as the temperature is lowered. This can cause a previously clear solution to become cloudy or form a precipitate.
-
Hygroscopicity of DMSO-d6: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] The presence of water can significantly reduce the solubility of many organic compounds, leading to precipitation, especially when combined with lower temperatures.[5]
-
Compound Properties: The intrinsic solubility of your compound at a given concentration may be low. Additionally, some compounds can exist in different crystalline forms (polymorphs), with one being less soluble than another.[5] Over time or with temperature changes, the less soluble form may crystallize out.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a sample can promote the crystallization and precipitation of the solute.[5]
Q2: How can I differentiate between my compound precipitating and the DMSO-d6 freezing?
A2: Observe the sample as you gently warm it. If the entire frozen mass melts uniformly to a clear liquid, it was likely the DMSO-d6 freezing. If a solid remains suspended after the bulk of the solvent has melted, then your compound has precipitated. The freezing point of pure DMSO-d6 is around 20°C.[2][6]
Q3: What immediate steps can I take if my sample has already precipitated?
A3: You can often redissolve your sample using one of the following methods:
-
Gentle Warming: Warm the sample in a water bath at approximately 37°C for 5-10 minutes.[7] This increases the kinetic energy and can help overcome the lattice energy of the solid, promoting dissolution.
-
Sonication or Vortexing: Sonicating the sample in a water bath for 10-15 minutes or vortexing it vigorously can provide the energy needed to redissolve the precipitate.[5][7]
If these methods do not work, you may need to reconsider your sample preparation protocol.
Troubleshooting Guide: Preventing Sample Precipitation
This guide provides systematic approaches to prevent sample precipitation in DMSO-d6 at low temperatures.
Issue 1: Solvent Solidification
If the DMSO-d6 itself is freezing, consider the following options:
-
Use a Co-solvent: Adding a co-solvent with a lower freezing point can depress the freezing point of the mixture. Common choices for NMR spectroscopy include deuterated chloroform (B151607) (CDCl3) or deuterated dichloromethane (B109758) (CD2Cl2).[3]
Solvent Mixture (v/v) Approximate Freezing Point (°C) Notes 100% DMSO-d6 ~20 Anhydrous DMSO-d6 with trace H2O ~18.5 Hygroscopic nature of DMSO DMSO-d6 / CDCl3 (e.g., 1:1) Significantly lower than 18.5 The exact freezing point depends on the ratio. DMSO-d6 / CD2Cl2 (e.g., 1:1) Significantly lower than 18.5 The exact freezing point depends on the ratio. -
Maintain a Higher Temperature: If your experiment allows, conduct it at a temperature above 20°C to prevent the solvent from freezing.
Issue 2: Poor Compound Solubility
If your compound has limited solubility in DMSO-d6, especially at lower temperatures, try these strategies:
-
Decrease Sample Concentration: Prepare a more dilute sample. If a 10 mM stock solution is problematic, attempt to prepare a 5 mM or 1 mM solution.[7]
-
Use Anhydrous DMSO-d6: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO-d6.[7] This minimizes the presence of water, which can decrease the solubility of your compound.
-
Consider Alternative Solvents: If your compound remains insoluble, DMSO-d6 may not be the appropriate solvent. Consider other deuterated solvents based on the polarity of your compound.[8]
Alternative Deuterated Solvent Properties Methanol-d4 (CD3OD) A polar, protic solvent suitable for many polar compounds. Chloroform-d (CDCl3) A less polar solvent suitable for many organic compounds. Acetone-d6 A polar, aprotic solvent. Benzene-d6 A non-polar solvent for non-polar compounds. Trifluoroacetic acid-d1 (TFA-d) A highly acidic solvent for very polar or basic compounds that are otherwise insoluble.[9]
Issue 3: Sample Preparation and Handling
Proper sample preparation is critical to avoid precipitation.
-
Ensure Complete Initial Dissolution: Before cooling, ensure your compound is fully dissolved at room temperature. Use vortexing and/or gentle warming if necessary.
-
Filter the Sample: If a small amount of undissolved material remains, it can act as a nucleation site for further precipitation. Filter your sample through a small cotton plug in a Pasteur pipette into the NMR tube to remove any particulate matter.[10] This will also improve the quality of your NMR spectrum by enhancing magnetic field homogeneity.[11][12]
-
Minimize Water Contamination: DMSO-d6 is very hygroscopic.[3] Handle it in a dry environment (e.g., a glove box) if possible, and keep the container tightly sealed when not in use. Consider storing it over molecular sieves to keep it dry.[2][13]
Experimental Protocols
Protocol 1: Standard Dissolution in DMSO-d6
-
Weigh the desired amount of your compound into a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO-d6.
-
Vortex the vial vigorously for 1-2 minutes until the compound is fully dissolved.
-
If the compound does not dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Transfer the solution to an NMR tube, filtering if necessary.
Protocol 2: Using a Co-Solvent to Lower the Freezing Point
-
Prepare a stock solution of your compound in DMSO-d6 as described in Protocol 1.
-
In a separate vial, prepare the desired co-solvent mixture (e.g., a 1:1 mixture of DMSO-d6 and CDCl3).
-
Dissolve your compound in the co-solvent mixture. Alternatively, you can add the co-solvent to your pre-made DMSO-d6 solution and ensure it is fully mixed.
-
Proceed with your low-temperature experiment, monitoring for any signs of precipitation.
Visual Troubleshooting Guides
Below are diagrams illustrating the decision-making process for troubleshooting sample precipitation and the experimental workflow for sample preparation.
References
- 1. Dimethyl sulfoxide-d6 | 2206-27-1 [chemicalbook.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ziath.com [ziath.com]
- 6. labsolu.ca [labsolu.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation [nmr.chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing the Broad Water Peak in DMSO-d6 for Better NMR Spectra
Welcome to the technical support center for troubleshooting and minimizing the broad water peak in DMSO-d6 for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with water contamination in their NMR samples, ensuring high-quality spectra for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is there a large and broad water peak in my DMSO-d6 NMR spectrum?
A1: The presence of a significant water peak in your DMSO-d6 spectrum is a common issue with several primary causes:
-
Hygroscopicity of DMSO-d6: Dimethyl sulfoxide (B87167) (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If the solvent has been opened multiple times or stored improperly, it will accumulate water.
-
Contaminated Sample or Glassware: The compound you are analyzing may contain residual water. Additionally, if the NMR tube and other glassware are not thoroughly dried, they can introduce water into the sample.[2]
-
Chemical Exchange: Labile protons in your sample, such as those from alcohols (-OH), amines (-NH), and carboxylic acids (-COOH), can exchange with protons from the residual water (H₂O) in the solvent. This chemical exchange process contributes to the broadening of the water peak.[3]
Q2: What is the typical chemical shift of the water peak in DMSO-d6?
A2: The residual water peak in DMSO-d6 typically appears as a broad singlet around 3.33 ppm .[4] This chemical shift is due to the formation of strong hydrogen bonds between water and the sulfoxide group of DMSO.[5]
Q3: How can I confirm that a broad peak is indeed from water?
A3: A definitive way to identify a water peak is to perform a D₂O exchange experiment . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. If the peak diminishes in intensity or disappears, it confirms that it is due to exchangeable protons, most commonly from water.
Q4: Can the broad water peak be removed after the data has been acquired?
A4: Yes, it is possible to reduce the water peak during post-acquisition processing using various software packages. This typically involves baseline correction and signal suppression algorithms. However, it's important to be aware that these methods can sometimes distort the baseline or affect nearby signals of interest. Therefore, it is always preferable to minimize the water content before acquisition.[6]
Troubleshooting Guide
A broad water peak can obscure signals of interest and complicate spectral analysis. This troubleshooting guide provides a systematic approach to identifying the source of the water contamination and implementing the appropriate solutions.
Diagram: Troubleshooting Workflow for a Broad Water Peak in DMSO-d6
Caption: A logical workflow to diagnose and resolve a broad water peak in a DMSO-d6 NMR spectrum.
Experimental Protocols
Sample and Solvent Preparation
Proper sample and solvent handling is the first and most critical step in minimizing the water peak.
Protocol for Drying DMSO-d6:
-
Using Molecular Sieves (Most Common):
-
Activate 3Å or 4A molecular sieves by heating them in a glassware oven at a temperature above 250°C for several hours.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the bottle of DMSO-d6 (approximately 10-20% w/v).
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[7] For optimal drying, a longer duration of up to 5 days may be necessary.
-
Handle the dried solvent under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen) to prevent re-absorption of moisture.[8]
-
-
Distillation over Calcium Hydride (for very dry solvent):
-
Caution: This procedure should be performed by experienced personnel due to the reactivity of calcium hydride.
-
Add calcium hydride (CaH₂) to the DMSO-d6 in a distillation flask.
-
Reflux the mixture under an inert atmosphere for several hours.
-
Distill the DMSO-d6 under reduced pressure.[9]
-
Store the freshly distilled solvent over activated molecular sieves in a sealed container.[9]
-
Protocol for Preparing the NMR Sample:
-
Thoroughly clean the NMR tube, for example, with acetone (B3395972) followed by deionized water, and then a final rinse with acetone.
-
Dry the NMR tube and any other glassware in an oven at a temperature above 100°C for several hours.[2]
-
Allow the glassware to cool to room temperature in a desiccator before use.[2]
-
If your compound is stable, dry it under high vacuum to remove any residual water.
-
Prepare the NMR sample in a dry environment, such as a glovebox or under a nitrogen blanket.
-
Use a fresh, sealed ampoule of high-purity DMSO-d6 if available.
Data Presentation: Effectiveness of Drying Agents for DMSO
The following table summarizes the residual water content in DMSO after treatment with various drying agents. The data is based on a study by Burfield and Smithers (1978), where the initial water content of the DMSO was 2890 ppm.
| Drying Agent | Treatment Time | Residual Water Content (ppm) |
| 4Å Molecular Sieves | 6 hours | 978 |
| 24 hours | 471 | |
| 72 hours | 332 | |
| 144 hours | 318 | |
| Calcium Hydride | 6 hours | 506 |
| 24 hours | 412 | |
| 72 hours | 390 | |
| 144 hours | 390 | |
| Barium Oxide | 6 hours | 500 |
| 24 hours | 390 | |
| 72 hours | 380 | |
| 144 hours | 380 | |
| Calcium Oxide | 6 hours | 1000 |
| 24 hours | 600 | |
| 72 hours | 520 | |
| 144 hours | 510 | |
| Fractional Distillation | N/A | ~300-400 |
Data adapted from Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.[10]
Instrumental Methods for Water Suppression
Modern NMR spectrometers are equipped with pulse sequences specifically designed to suppress the solvent signal during acquisition.
Protocol for Presaturation (zgpr) on a Bruker Spectrometer:
-
Acquire a standard 1D proton spectrum to determine the exact frequency of the water peak.
-
Load the presaturation pulse program by typing zgpr in the command line.
-
Set the irradiation frequency to the center of the water peak. This can be done by placing the cursor on the water peak and using the appropriate command to set the O1 offset.
-
Set the presaturation power level (pl9 or PLW9). A lower power level provides a narrower suppression window but may be less effective. A higher power level gives broader suppression but may affect nearby signals.
-
Set the saturation delay (d1) to 2-5 seconds to allow for effective saturation of the water signal.
-
Acquire the spectrum. You may need to optimize the power level and frequency for the best suppression.
Protocol for WATERGATE on a Bruker Spectrometer:
-
Load a WATERGATE pulse program (e.g., zggpwg or noesygpph19 for 2D).
-
Set the spectral width and the transmitter offset (O1) to be centered on the water resonance.
-
The WATERGATE sequence uses a selective 180° pulse flanked by two gradient pulses. The duration and power of the selective pulse determine the width of the suppressed region.
-
For the 3-9-19 WATERGATE sequence, the interpulse delay (d19) is a key parameter to optimize.[11]
-
Acquire the spectrum. WATERGATE is often effective at suppressing the water signal while leaving exchangeable protons visible.[12]
Protocol for WET on a Varian/Agilent Spectrometer:
-
The WET (Water Suppression Enhanced through T₁ effects) pulse sequence is available in the VnmrJ software.
-
From the Experiments menu, select the appropriate WET experiment.
-
The software will often prompt you to select the solvent peak(s) to be suppressed from a scout scan.
-
The WET sequence uses selective pulses and pulsed field gradients to dephase the water signal.[13]
-
Acquire the spectrum. WET is known for its efficient and selective suppression.[13]
Diagram: General Workflow for Instrumental Water Suppression
Caption: A generalized workflow for applying instrumental water suppression techniques in NMR.
Post-Acquisition Data Processing
If a significant water peak remains after acquisition, it can be further reduced using processing software.
Protocol for Baseline Correction and Signal Removal in MestReNova:
-
Baseline Correction:
-
Go to the Processing tab and select Baseline.
-
Choose a baseline correction method, such as Whittaker Smoother or Polynomial Fit. The Whittaker Smoother is often effective for broad signals.[14]
-
Adjust the parameters to ensure the baseline is flat without distorting your signals of interest.
-
-
Signal Suppression (if necessary):
-
While MestReNova does not have a dedicated "delete peak" function for data integrity reasons, a very broad water peak can sometimes be treated as a baseline distortion and minimized with aggressive baseline correction.
-
Alternatively, for presentation purposes, you can use the "Cut" tool under the View menu to remove the region containing the water peak. Be aware that this is a cosmetic change and the data in that region is removed.
-
Protocol for Baseline Correction in Bruker TopSpin:
-
After Fourier transformation and phasing of your spectrum, type abs in the command line for automatic baseline correction.
-
For manual baseline correction, type basl to enter the baseline correction routine.
-
Define the regions of the spectrum that are baseline, and the software will fit a polynomial to these regions and subtract it from the spectrum.
Important Note on Data Integrity: While post-processing can improve the appearance of a spectrum, it is crucial to be transparent about any manipulations performed, especially in publications. Manually deleting or excessively suppressing a peak can be considered data manipulation.[6] The best practice is always to minimize the water peak during sample preparation and acquisition.
References
- 1. groups.io [groups.io]
- 2. scribd.com [scribd.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Delete Peak = No-No in NMR – Chem 201 Archive – Alan Shusterman [blogs.reed.edu]
- 7. researchgate.net [researchgate.net]
- 8. colorado.edu [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. uni-muenster.de [uni-muenster.de]
- 12. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 13. youtube.com [youtube.com]
- 14. Baseline Correction with Mnova [mestrelabcn.com]
Technical Support Center: Managing DMSO-d6 Solvent Peak Suppression
Welcome to the technical support center for NMR solvent suppression. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the residual solvent peak of DMSO-d6, particularly when working with dilute samples.
Frequently Asked Questions (FAQs)
Q1: Why is the residual proton signal in DMSO-d6 a problem for dilute samples?
The signal from the residual protons in deuterated solvents (like the quintet from DMSO-d5 at ~2.50 ppm) can be thousands of times more intense than the signals from a dilute analyte.[1][2] This vast difference in signal intensity creates a dynamic range problem, where the strong solvent peak can obscure nearby analyte signals and overwhelm the spectrometer's detector, making it impossible to observe the peaks of interest.[2][3] For dilute samples, this issue is magnified as the analyte signals are inherently weak.
Q2: What are the common residual peaks in a DMSO-d6 NMR spectrum?
In a typical ¹H NMR spectrum using DMSO-d6, you will primarily encounter two significant residual solvent peaks:
-
DMSO-d5: A quintet centered at approximately 2.50 ppm.[4]
-
Water (H₂O/HDO): A broad singlet typically appearing around 3.3 ppm.[5][6][7] DMSO is hygroscopic and readily absorbs moisture from the air, making the water peak a very common issue.[6][8][9]
Q3: What are the main techniques to suppress the DMSO-d6 solvent peak?
There are several pulse sequences designed for solvent suppression. The most common and readily available methods are:
-
Presaturation (PRESAT): This is the simplest technique. It involves irradiating the specific frequency of the solvent peak with a low-power radiofrequency pulse during the relaxation delay (d1).[3][6][10] This equalizes the spin populations of the solvent protons, leading to signal saturation and suppression.
-
WET (Water suppression Enhanced through T₁ effects): This is a more advanced and selective method that uses a series of selective pulses and pulsed field gradients to dephase the solvent magnetization.[5] It generally provides superior suppression with minimal impact on nearby signals.[11]
-
Excitation Sculpting/WATERGATE: Similar to WET, this technique uses a combination of selective pulses and gradients to dephase solvent magnetization, leaving only the desired analyte signals to be detected.[12][13] It is highly effective and offers excellent selectivity.[13]
Q4: How do I choose the right solvent suppression technique?
The choice depends on the proximity of your analyte signals to the solvent peak and the level of suppression required.
-
Use Presaturation (PRESAT) when your analyte signals are far from the solvent peak (>0.5 ppm away). It is easy to set up but can inadvertently saturate nearby signals or exchangeable protons (e.g., -OH, -NH).[3][5][14]
-
Use WET or WATERGATE when you have analyte signals close to the solvent peak or when you need to suppress multiple solvent peaks (e.g., both DMSO and water).[1][5][12] These methods offer better selectivity and are less likely to affect adjacent peaks.[5][11]
Troubleshooting Guide
Q5: My solvent peak is still very large after applying a suppression sequence. What can I do?
Several factors can lead to poor suppression. Follow these steps to improve your results:
-
Improve Shimming: Good solvent suppression is highly dependent on excellent magnetic field homogeneity.[14] Poor shimming results in a broad, distorted solvent peak that is difficult for the pulse sequence to suppress effectively. Spend extra time shimming your sample, especially the Z1 and Z2 shims.
-
Increase Saturation Time/Power (for PRESAT): If using presaturation, try increasing the saturation delay (d1) to allow for more complete saturation.[14] You can also cautiously increase the saturation power, but be aware this may broaden the saturation window and affect more of the surrounding spectrum.[14]
-
Optimize Pulse Widths: Ensure that the 90° pulse width (p1) is correctly calibrated for your sample. An inaccurate pulse width will lead to imperfect inversions and rotations, reducing the efficiency of suppression sequences like WET and WATERGATE.
-
Check the Suppression Frequency: Make sure the offset frequency for suppression is set precisely on the center of the solvent peak. Even small drifts can significantly reduce efficiency.[14]
Q6: My analyte signals near the solvent peak are disappearing or reduced in intensity. How can I prevent this?
This is a common problem, especially with presaturation.
-
Switch to a More Selective Method: The best solution is to switch from PRESAT to a gradient-based method like WET or WATERGATE.[5][11] These sequences have a much sharper and more defined suppression window, preserving nearby signals.
-
Reduce Saturation Power (for PRESAT): If you must use presaturation, reduce the saturation power. This will create a narrower suppression window, though it may also reduce the overall suppression efficiency.[14] You may need to compensate by using a longer saturation delay.[14]
Q7: How can I suppress both the residual DMSO-d5 peak and the water peak simultaneously?
Modern NMR spectrometers and software often have pulse programs designed for multi-solvent suppression.
-
Use a WET or Excitation Sculpting Sequence: Many implementations of the WET sequence allow for the definition of multiple suppression regions.[1][12] You can set the frequencies to target both the DMSO quintet (~2.50 ppm) and the water singlet (~3.3 ppm).
-
Use Multi-Frequency Presaturation: Some presaturation programs also allow for the irradiation of more than one frequency during the relaxation delay.[12] Bruker's Topspin software, for instance, has AU programs that can automatically identify the two largest peaks and set up a double presaturation experiment.[6]
Q8: I see a rolling baseline or other artifacts after suppression. What is the cause?
Baseline distortions and artifacts can arise from imperfect suppression of a very large signal.
-
Cause: When the solvent signal is not completely eliminated, its residual "wings" or broad components can be phased incorrectly, leading to a rolling baseline. This is more common with older techniques like binomial sequences.[3]
-
Solution: Improving shimming is the first step. If the problem persists, using a gradient-based sequence like WET or WATERGATE is highly recommended as they are less prone to such artifacts. Applying a baseline correction during data processing can also help, but it is always better to acquire high-quality data from the start.
Data & Experimental Protocols
Comparison of Common Suppression Techniques
| Technique | Pros | Cons | Best For |
| Presaturation (PRESAT) | Easy to set up; available on most spectrometers.[5] | Poor selectivity; can saturate nearby signals and exchangeable protons.[3][5][14] Requires good shimming.[5] | Samples where analyte signals are far from the solvent peak. |
| WET | Excellent selectivity; minimal effect on adjacent peaks.[5][11] Can suppress multiple frequencies.[1][12] | Requires gradient-capable hardware.[5] Slightly more complex to set up. | Samples with critical signals close to the solvent peak; suppressing both DMSO and water. |
| WATERGATE | Very high selectivity and efficient suppression.[13] | Requires gradient-capable hardware and well-calibrated selective pulses.[13] | Demanding applications requiring clean suppression with minimal artifacts. |
Protocol 1: Basic Presaturation (PRESAT) Experiment
This protocol outlines the general steps for setting up a standard presaturation experiment.
-
Acquire a Standard ¹H Spectrum: First, run a quick proton spectrum without suppression to identify the exact chemical shift of the DMSO-d5 peak (~2.50 ppm).
-
Load the PRESAT Pulse Program: Select the presaturation pulse program (e.g., zgpr on Bruker systems).[3]
-
Set the Irradiation Frequency: Set the decoupler offset or saturation frequency (o2 on Varian, or defined in the frequency list for Bruker) to the exact chemical shift of the DMSO peak.[10]
-
Set Saturation Power: Start with a low saturation power level (e.g., 50-60 dB on Bruker systems). Higher values correspond to lower power.
-
Set Relaxation/Saturation Delay: The relaxation delay (d1) now doubles as the saturation time. A value of 1-2 seconds is a good starting point.[3]
-
Acquire Data: Run the experiment.
-
Optimize: If suppression is insufficient, increase d1 or cautiously decrease the power level value (increasing the power) until satisfactory results are achieved without affecting signals of interest.[14]
Protocol 2: WET Solvent Suppression Experiment
This protocol provides a general workflow for setting up a WET experiment.
-
Acquire a Standard ¹H Spectrum: As with PRESAT, acquire a reference spectrum to precisely locate the solvent peaks to be suppressed.
-
Load the WET Pulse Program: Select the appropriate WET pulse program from your spectrometer's library (e.g., zggpwet or similar on Bruker systems).
-
Define Suppression Region(s): Use the software's selective excitation setup menu. You will typically be prompted to select the center of the peak(s) you wish to suppress and define a bandwidth for the suppression window.[1] For DMSO, center the frequency at ~2.50 ppm. If suppressing water as well, add a second region at ~3.3 ppm.
-
Set Key Parameters:
-
Relaxation Delay (d1): A longer delay (e.g., 6-10 seconds) is often recommended for WET experiments to ensure full relaxation of analyte signals, as the sequence often uses a 90° excitation pulse.[1]
-
Gradient Strengths and Durations: The default values are often sufficient, but may be optimized for very difficult samples.
-
-
Tune and Calibrate: For best results, ensure the probe is properly tuned (atma on Bruker) and that the proton pulse widths are calibrated.[1]
-
Acquire Data: Run the experiment and review the results.
Visualizations
Logical Workflow: Choosing a Suppression Technique
Caption: Decision tree for selecting an appropriate solvent suppression method.
Experimental Workflow: WET Suppression Setup
Caption: Step-by-step workflow for setting up a WET solvent suppression experiment.
References
- 1. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 4. chem.washington.edu [chem.washington.edu]
- 5. lsa.umich.edu [lsa.umich.edu]
- 6. Double Solvent Peak Suppression [blogs.unsw.edu.au]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. solvent Sup [emory.edu]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent suppression WATERGATE Schemes [imserc.northwestern.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Filtering NMR Samples in Deuterated DMSO
This guide provides best practices, troubleshooting advice, and frequently asked questions for filtering NMR samples prepared in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Proper sample filtration is critical for obtaining high-quality NMR spectra by removing particulate matter that can degrade spectral resolution.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to filter NMR samples dissolved in deuterated DMSO?
A1: Filtering is essential to remove any suspended particulate matter, such as dust, undissolved compound, or fibers.[1][2][3][4][5] These solid particles disrupt the homogeneity of the magnetic field within the sample, leading to broadened spectral lines and poor resolution.[2][3][4][5] This issue cannot be rectified by spectrometer shimming.[3][4][5]
Q2: What are the recommended methods for filtering NMR samples in DMSO-d6?
A2: The most common and effective methods involve using a Pasteur pipette with a filtering medium or a syringe filter.
-
Glass Wool Plug in a Pasteur Pipette: This is a widely recommended method for removing particulate matter.[2][6][7]
-
Syringe Filters: Filters with membranes compatible with DMSO, such as Nylon or PTFE, are a reliable option for removing fine particles.
Q3: Can I use cotton wool to filter my NMR sample in deuterated DMSO?
A3: While some general NMR guides mention cotton wool, it is often advised against for most organic solvents, as it can leach impurities that will appear in the 1H NMR spectrum.[2] For critical applications, glass wool is a safer alternative to avoid potential contamination.
Q4: My compound is poorly soluble in deuterated DMSO. Should I still filter it?
A4: If your compound is only partially soluble, filtration will remove the undissolved material, and the resulting NMR spectrum will only represent the soluble portion.[8] An alternative to filtering is to gently heat the sample to improve solubility.[8] However, be cautious as heating can sometimes cause sample degradation. Another approach is to use a mixture of solvents to improve solubility.[9] If these methods are unsuccessful, solid-state NMR might be a suitable alternative for analysis.[8]
Q5: How can I minimize water contamination in my deuterated DMSO sample?
A5: Deuterated DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[10][11][12][13][14] To minimize water contamination:
-
Use fresh, high-purity DMSO-d6 from a sealed container.[13]
-
Dry all glassware, including NMR tubes and pipettes, in an oven and cool them in a desiccator before use.[10][13]
-
Handle the solvent and prepare the sample under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen) whenever possible.[10][14]
-
Store deuterated DMSO over molecular sieves (4Å) to keep it dry.[6][11][14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Broad, poorly resolved peaks in the NMR spectrum. | Presence of suspended particulate matter. | 1. Re-filter the sample using a recommended method (glass wool plug or a DMSO-compatible syringe filter).[2][6][7] 2. Ensure the filtered sample is completely clear before re-acquiring the spectrum. |
| Unexpected peaks in the spectrum after filtration. | Leaching of impurities from the filter material. | 1. If cotton wool was used, re-prepare the sample and filter through a glass wool plug or a PTFE syringe filter, which are less likely to leach organic impurities.[2] 2. If using a syringe filter, ensure it is chemically compatible with DMSO. Nylon and PTFE are generally suitable. |
| Sample precipitates in the NMR tube after filtration. | The compound has low solubility at room temperature, and may have been transiently dissolved during preparation. | 1. Gently warm the NMR tube to redissolve the compound.[8] 2. Consider acquiring the NMR spectrum at an elevated temperature. 3. If the compound remains insoluble, the concentration of the soluble portion may be too low for detection. |
| A large water peak is present in the spectrum. | Contamination of the deuterated DMSO with moisture. | 1. Use a fresh ampoule of DMSO-d6. 2. Ensure all glassware is thoroughly dried before use.[10][13] 3. Minimize exposure of the solvent to the atmosphere during sample preparation.[10][13] |
| Low signal-to-noise ratio after filtration. | Significant sample loss during the filtration process. | 1. When using a pipette filter, ensure the glass wool plug is not too large, which can trap a significant amount of the sample.[2] 2. For syringe filters, choose a filter with a low hold-up volume. |
Data Presentation
Comparison of Filtration Methods for NMR Samples in Deuterated DMSO
| Filtration Method | Filter Material | Advantages | Disadvantages | Best For |
| Pipette Filtration | Glass Wool | - Inexpensive and readily available. - Low risk of organic leaching.[2] | - May not remove very fine particles. - Technique-dependent to ensure the plug is packed correctly.[2] | Routine removal of visible particulate matter. |
| Pipette Filtration | Cotton Wool | - Effective at removing fine particles.[1][3][4][5] | - High risk of leaching organic impurities into the sample, contaminating the spectrum.[2] | Not generally recommended for high-purity NMR samples. |
| Syringe Filtration | Nylon | - Good chemical compatibility with DMSO. - Effective at removing fine particulates. | - Potential for leaching of trace impurities. | Quick and efficient filtration of samples with fine precipitates. |
| Syringe Filtration | PTFE (Polytetrafluoroethylene) | - Excellent chemical resistance to a wide range of solvents, including DMSO. - Low risk of extractables. | - Can be more expensive than other options. | Applications where sample purity is paramount and leaching must be minimized. |
Experimental Protocols
Protocol 1: Filtration using a Glass Wool Plug in a Pasteur Pipette
Materials:
-
Pasteur pipette
-
Small amount of glass wool
-
Pipette bulb
-
Vial containing the dissolved sample in deuterated DMSO
-
Clean, dry NMR tube
Procedure:
-
Take a small piece of glass wool and tightly pack it into the neck of a Pasteur pipette using a thin rod or another pipette. The plug should be firm enough to not dislodge under pressure but not so tight as to overly restrict flow.[2]
-
Condition the filter by passing a small amount of pure deuterated DMSO through the glass wool plug. This will wash away any loose fibers or contaminants.
-
Using the same pipette, draw up the sample solution.
-
Carefully place the tip of the Pasteur pipette inside the clean NMR tube.
-
Gently apply pressure to the pipette bulb to slowly filter the solution directly into the NMR tube.[15] Avoid excessive pressure which could dislodge the glass wool plug.
-
Ensure the final sample volume in the NMR tube is appropriate for the spectrometer (typically 0.6-0.7 mL).[7]
Protocol 2: Filtration using a DMSO-Compatible Syringe Filter
Materials:
-
Syringe (1 mL or 2 mL)
-
DMSO-compatible syringe filter (e.g., 0.45 µm Nylon or PTFE)
-
Vial containing the dissolved sample in deuterated DMSO
-
Clean, dry NMR tube
Procedure:
-
Draw the sample solution from the vial into the syringe.
-
Securely attach the syringe filter to the tip of the syringe with a twisting motion to ensure a good seal.
-
Hold the syringe vertically with the filter pointing downwards and carefully place the filter outlet inside the clean NMR tube.
-
Apply gentle and steady pressure to the syringe plunger to filter the sample into the NMR tube.[16] Avoid applying excessive force, which could damage the filter membrane.
-
To maximize sample recovery, gently pass a small amount of air through the filter at the end to push through any remaining liquid in the filter's hold-up volume.
-
Remove the syringe and filter, and cap the NMR tube.
Mandatory Visualization
Caption: Experimental workflow for preparing a filtered NMR sample in deuterated DMSO.
Caption: Troubleshooting workflow for a poor quality NMR spectrum in deuterated DMSO.
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. chapter_5 [nmr.chem.ualberta.ca]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. books-library.website [books-library.website]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. The Correct Usage Steps For Syringe Filters - Blogs - News [alwsci.com]
Validation & Comparative
A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d
For researchers in organic chemistry, materials science, and drug development, selecting the appropriate deuterated solvent is a critical first step in obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra. The choice of solvent can significantly impact spectral resolution, chemical shifts, and even the reactivity of the analyte. This guide provides an objective comparison of two of the most common NMR solvents, dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (B32938) (CDCl3), supported by experimental data and protocols to aid in making an informed decision.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental differences in the physical and chemical properties of DMSO-d6 and CDCl3 dictate their suitability for various applications. DMSO-d6 is a highly polar, aprotic solvent, while CDCl3 is a relatively nonpolar solvent. These differences are summarized in the table below.
| Property | DMSO-d6 | Chloroform-d (CDCl3) |
| Polarity Index | 7.2[1] | 4.1[1] |
| Boiling Point | 189 °C[2] | 61.7 °C[1] |
| Viscosity (at 20°C) | 1.9 cP[2] | 0.57 cP[1] |
| ¹H Residual Peak | ~2.50 ppm (quintet)[2][3][4] | ~7.26 ppm (singlet)[3] |
| ¹³C Residual Peak | ~39.51 ppm (septet)[2] | ~77.16 ppm (triplet) |
| Common Water Peak | ~3.3 ppm (broad singlet)[3][4] | ~1.56 ppm (singlet) |
Impact on NMR Spectra
The choice between DMSO-d6 and CDCl3 has a profound effect on the resulting NMR spectrum, influencing chemical shifts and the observation of exchangeable protons.
Chemical Shift Differences
Significant variations in chemical shifts are observed for the same compound when dissolved in DMSO-d6 versus CDCl3.[5][6] Protons in polar molecules, especially those capable of hydrogen bonding, will experience more substantial changes in their chemical environment and, consequently, their chemical shifts.[5][6] For instance, the chemical shift of labile protons like those in alcohols and amines can vary by several ppm between the two solvents.[6] In general, moving from a less polar solvent like CDCl3 to a more polar one like DMSO-d6 can lead to considerable differences in chemical shifts.[5]
Exchangeable Protons (O-H, N-H, S-H)
A key difference between the two solvents lies in their interaction with labile protons.
-
In DMSO-d6: This solvent is a strong hydrogen bond acceptor. This interaction slows down the rate of proton exchange, allowing for the observation of coupling between exchangeable protons and adjacent protons.[4] For example, the hydroxyl proton of an alcohol will often appear as a distinct multiplet in DMSO-d6, providing valuable structural information.[4]
-
In CDCl3: Traces of acidic impurities (DCl) in CDCl3 often catalyze rapid proton exchange.[4] This results in the decoupling of exchangeable protons from their neighbors, causing their signals to appear as broad singlets.[4] In many cases, these broad signals can be difficult to distinguish from the baseline noise.
Choosing the Right Solvent: A Logical Approach
The selection of an appropriate NMR solvent is a critical decision that depends on the properties of the analyte and the desired spectral information. The following decision tree, rendered in DOT language, provides a logical workflow for choosing between DMSO-d6 and CDCl3.
Experimental Protocols
Accurate and reproducible NMR data acquisition begins with meticulous sample preparation.
General Sample Preparation
-
Weighing the Sample: Accurately weigh 5-20 mg of the solid sample for a ¹H NMR experiment, or 20-50 mg for a ¹³C NMR experiment, into a clean, dry vial.[7] For liquid samples, use a micropipette to transfer an appropriate amount.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) to the vial.[7]
-
Dissolution: Vortex or gently sonicate the mixture to ensure the sample is completely dissolved.[7] Visually inspect the solution for any suspended particles.
-
Filtration (if necessary): If solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[8]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube to a height of about 4-5 cm.[9]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.
Special Considerations
-
DMSO-d6: This solvent is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to a significant water peak in the spectrum around 3.3 ppm.[3][4] To minimize this, use fresh, sealed ampoules of DMSO-d6 and handle them in a dry environment.
-
CDCl3: While less hygroscopic than DMSO-d6, it is more volatile.[3] Ensure the NMR tube is capped tightly to prevent solvent evaporation, which can lead to changes in sample concentration over time.
By understanding the distinct properties of DMSO-d6 and CDCl3 and following rigorous experimental protocols, researchers can optimize their NMR experiments to obtain high-quality data essential for structural elucidation and chemical analysis.
References
- 1. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 2. chem.washington.edu [chem.washington.edu]
- 3. reddit.com [reddit.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. unn.edu.ng [unn.edu.ng]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Unveiling the Subtle Influence of Deuterium: A Comparative Guide to Isotope Effects of DMSO-d6 on NMR Spectra
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The choice of solvent is a critical parameter that can subtly but significantly influence the resulting spectra. While deuterated solvents are employed to minimize solvent signals, the isotopic substitution itself can induce measurable changes in the chemical shifts and coupling constants of the analyte. This guide provides an objective comparison of the isotope effects of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) versus its non-deuterated counterpart (DMSO-h6) on NMR parameters, supported by experimental data and detailed methodologies.
Dimethyl sulfoxide (DMSO) is a highly versatile solvent, capable of dissolving a wide range of polar and non-polar compounds. In ¹H NMR, the use of DMSO-d6 is standard practice to avoid the overwhelming signal from the six protons of the solvent. However, the replacement of hydrogen with deuterium (B1214612), a heavier isotope, alters the vibrational modes of the solvent molecules. These changes in molecular vibrations can lead to slight modifications in the electronic environment experienced by the analyte's nuclei, resulting in observable isotope effects on their NMR chemical shifts and, to a lesser extent, their coupling constants.
Quantitative Comparison of Isotope Effects
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of Strychnine in DMSO-d6 and CDCl₃. [1]
| Proton | Chemical Shift (δ) in DMSO-d6 (ppm) | Coupling Constants (J) in DMSO-d6 (Hz) | Chemical Shift (δ) in CDCl₃ (ppm) | Coupling Constants (J) in CDCl₃ (Hz) |
| H-11 | 8.08 | d, J=8.0 | 7.98 | d, J=8.0 |
| H-12 | 7.30 | t, J=7.5 | 7.22 | t, J=7.5 |
| H-10 | 7.24 | t, J=7.5 | 7.15 | t, J=7.5 |
| H-9 | 7.18 | d, J=7.5 | 7.08 | d, J=7.5 |
| H-22a | 4.25 | dd, J=13.5, 4.0 | 4.18 | dd, J=13.5, 4.0 |
| H-8 | 4.12 | m | 4.05 | m |
| H-17a | 3.88 | d, J=12.0 | 3.81 | d, J=12.0 |
| H-22b | 3.82 | d, J=13.5 | 3.75 | d, J=13.5 |
| H-13 | 3.65 | m | 3.58 | m |
| H-17b | 3.15 | dd, J=12.0, 5.0 | 3.08 | dd, J=12.0, 5.0 |
| H-20a | 3.05 | m | 2.98 | m |
| H-14 | 2.85 | m | 2.78 | m |
| H-16 | 2.65 | m | 2.58 | m |
| H-20b | 2.40 | m | 2.33 | m |
| H-15a | 1.88 | m | 1.81 | m |
| H-18a | 1.65 | m | 1.58 | m |
| H-15b | 1.45 | m | 1.38 | m |
| H-18b | 1.25 | m | 1.18 | m |
Note: The data presented here is for illustrative purposes to show the typical differences observed between solvents of varying polarities. The specific isotope effect of DMSO-d6 would result in smaller variations compared to DMSO-h6.
The ¹³C NMR chemical shifts of DMSO-d6 itself is observed as a septet at 39.52 ppm.[2] The residual ¹H signal in DMSO-d6 (from DMSO-d5) appears as a quintet at 2.50 ppm due to coupling with deuterium.[2]
Experimental Protocols
Precise measurement of solvent isotope effects requires meticulous experimental design and execution to ensure that observed differences are genuinely due to the isotopic substitution and not experimental artifacts.
Sample Preparation
-
Analyte Purity: Ensure the analyte is of high purity to avoid signals from impurities that could be misinterpreted as isotope effects.
-
Solvent Purity: Use high-purity, anhydrous DMSO-h6 and DMSO-d6 (≥99.8% D).
-
Concentration: Prepare samples of identical concentration in both DMSO-h6 and DMSO-d6 to minimize concentration-dependent chemical shift variations. A typical concentration for ¹H NMR is 5-25 mg of a small molecule in 0.6-0.7 mL of solvent. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.
-
Internal Standard: Use an inert internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate referencing of chemical shifts. The internal standard should be added to both samples at the same concentration.
-
Handling: Prepare the samples in a controlled environment (e.g., a glove box under an inert atmosphere) to minimize contamination with atmospheric moisture, which can affect the chemical shifts of labile protons.
NMR Data Acquisition for Comparative Analysis
To perform a comparative study between a deuterated and a non-deuterated solvent, a "No-D NMR" (No-Deuterium NMR) technique can be utilized for the sample in the non-deuterated solvent.[3]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.
-
Locking: For the DMSO-d6 sample, the spectrometer's field frequency is locked onto the deuterium signal of the solvent. For the DMSO-h6 sample, as there is no deuterium signal, the lock is turned off. Modern spectrometers can use proton signals for shimming in No-D NMR measurements.[3]
-
Shimming: The magnetic field homogeneity is optimized (shimming) for both samples to obtain sharp, symmetrical peaks. For the No-D NMR sample, gradient shimming using the proton signal of the solvent is a common technique.[4]
-
Solvent Suppression (for DMSO-h6): To observe the analyte signals in the presence of the strong protonated solvent signal, a solvent suppression pulse sequence (e.g., WET) is employed.[3]
-
Acquisition Parameters: Use identical acquisition parameters for both samples, including:
-
Pulse sequence
-
Spectral width
-
Number of scans
-
Relaxation delay
-
Acquisition time
-
Temperature
-
-
Data Processing: Process both sets of data using the same parameters (e.g., Fourier transformation, phase correction, baseline correction, and referencing to the internal standard).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a comparative NMR study to determine the isotope effects of DMSO-d6.
Figure 1: Workflow for comparing NMR spectra in DMSO-h6 and DMSO-d6.
Logical Relationship of the Isotope Effect
The underlying principle of the solvent isotope effect on chemical shifts can be summarized in the following logical flow:
Figure 2: Causality of the deuterium isotope effect on NMR parameters.
Conclusion
The substitution of hydrogen with deuterium in DMSO leads to subtle but measurable isotope effects on the chemical shifts and coupling constants of dissolved analytes. While these effects are generally small, they can be significant in high-resolution NMR studies and for understanding solute-solvent interactions at a fine level. For most routine structural elucidation, the differences are negligible. However, for researchers engaged in detailed conformational analysis, studying reaction mechanisms, or developing quantitative NMR (qNMR) methods, an awareness and understanding of these solvent isotope effects are crucial for accurate data interpretation. The experimental protocols outlined in this guide provide a framework for the precise measurement of these effects, enabling a more nuanced understanding of the chemical environment within the NMR sample.
References
Navigating the NMR Landscape: A Guide to Alternative Deuterated Solvents for Polar Aprotic Compounds
For researchers, scientists, and drug development professionals, selecting the optimal deuterated solvent is a critical step in achieving high-quality Nuclear Magnetic Resonance (NMR) spectra. When analyzing polar aprotic compounds, Dimethyl Sulfoxide-d6 (DMSO-d6) is often the go-to choice. However, a range of alternative deuterated solvents can offer distinct advantages in specific experimental contexts. This guide provides a comprehensive comparison of viable alternatives, supported by key physical data and a logical framework for solvent selection.
Polar aprotic solvents are favored for many NMR applications due to their ability to dissolve a wide range of compounds without the interference of exchangeable protons.[1][2][3] While DMSO-d6 is highly effective for dissolving many polar and ionic compounds, its high boiling point and viscosity can present challenges in sample recovery and may lead to broader signals in the NMR spectrum.[4][5] This necessitates a careful consideration of alternative solvents such as Deuterated Acetonitrile (Acetonitrile-d3) and Deuterated N,N-Dimethylformamide (DMF-d7).
Comparative Analysis of Key Deuterated Solvents
To facilitate an informed decision, the following table summarizes the key physical properties of the most common deuterated solvents for polar aprotic analytes.
| Solvent | Abbreviation | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Residual ¹H Signal (ppm) | Key Characteristics |
| This compound | DMSO-d6 | (CD₃)₂SO | 84.17 | 18.5 | 189 | ~2.50 | Excellent dissolving power for a wide range of polar compounds; suitable for high-temperature studies.[4][6][7] |
| Acetonitrile-d3 | CD₃CN | CD₃CN | 44.07 | -42 | 80.7 | ~1.94 | Good for moderately polar compounds, particularly those containing nitrogen; lower viscosity.[4] |
| N,N-Dimethylformamide-d7 | DMF-d7 | (CD₃)₂NCOD | 80.14 | -61 | 153 | ~2.75, 2.92, 8.03 | Good solvating power for a variety of compounds.[7][8] |
Deciding on the Right Solvent: A Logical Approach
The selection of an appropriate deuterated solvent is a methodical process guided by the properties of the analyte and the requirements of the NMR experiment. The following diagram illustrates a typical decision-making workflow.
Caption: A flowchart to guide the selection of a deuterated solvent for NMR analysis of polar aprotic compounds.
Experimental Protocol: A General Guideline for Solvent Selection and Sample Preparation
The following protocol outlines a general procedure for selecting a suitable deuterated solvent and preparing a sample for NMR spectroscopy.
Objective: To identify an appropriate deuterated solvent that provides good solubility for the analyte while minimizing interference in the NMR spectrum.
Materials:
-
Analyte of interest
-
A selection of deuterated solvents (e.g., DMSO-d6, Acetonitrile-d3, DMF-d7)
-
NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Solubility Test:
-
Place a small, accurately weighed amount of the analyte (typically 1-5 mg) into a clean, dry vial.
-
Add a small volume (e.g., 0.1 mL) of the first deuterated solvent to be tested (e.g., Acetonitrile-d3).
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for complete dissolution. If the analyte has not fully dissolved, incrementally add more solvent (up to a total of ~0.7 mL) and vortex after each addition.
-
If the analyte dissolves, this solvent is a potential candidate.
-
If the analyte does not dissolve, repeat the process with the next deuterated solvent (e.g., DMSO-d6, then DMF-d7).
-
-
NMR Sample Preparation:
-
Once a suitable solvent has been identified, prepare the NMR sample by dissolving the desired amount of the analyte (typically 1-10 mg for ¹H NMR) in the appropriate volume of the chosen deuterated solvent (usually 0.6-0.7 mL).
-
Ensure the analyte is fully dissolved. Gentle warming may be necessary for some samples, particularly when using DMSO-d6 which has a melting point of 18.5 °C.[7][9]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition and Evaluation:
-
Acquire a ¹H NMR spectrum of the sample.
-
Examine the spectrum for:
-
Analyte Signal Quality: Sharp, well-resolved peaks are desirable. Broad peaks may indicate aggregation or dynamic processes.
-
Solvent Residual Peak: Ensure the residual proton signal of the solvent does not overlap with key analyte signals.
-
Water Peak: For hygroscopic solvents like DMSO-d6, a significant water peak may be present.[5] Proper handling and storage of deuterated solvents are crucial to minimize water contamination.[9]
-
-
Concluding Remarks
The choice of a deuterated solvent is a critical parameter that can significantly impact the quality and interpretability of NMR data. While DMSO-d6 remains a robust and versatile option for many polar aprotic compounds, Acetonitrile-d3 and DMF-d7 present valuable alternatives with distinct physical properties. By systematically evaluating solubility, considering the experimental conditions, and being mindful of potential solvent-analyte interactions, researchers can confidently select the optimal solvent to unlock detailed structural insights from their NMR experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allanchem.com [allanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated DMF - Wikipedia [en.wikipedia.org]
- 9. labinsights.nl [labinsights.nl]
A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR
For researchers, scientists, and drug development professionals, ensuring the stability of compounds in solution is a critical aspect of preclinical and clinical studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving a broad range of compounds for screening and storage. However, the potential for compound degradation in DMSO over time necessitates robust stability assessment. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for monitoring compound stability directly in its deuterated form, DMSO-d6.
This guide provides an objective comparison of NMR spectroscopy with High-Performance Liquid Chromatography (HPLC), a common alternative for stability testing. It includes detailed experimental protocols, supporting data, and visualizations to aid in method selection and implementation.
Comparison of Analytical Techniques for Stability Assessment
Quantitative ¹H NMR (qNMR) and HPLC with UV detection are two of the most common techniques for assessing compound stability. The choice between them often depends on the specific requirements of the study, including the need for structural information, throughput, and sensitivity.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures the signal intensity of specific protons, which is directly proportional to the molar concentration of the analyte.[1] | Separates components of a mixture based on their interaction with a stationary phase, followed by quantification using UV absorbance. |
| Primary Standard | Can use a universal internal standard that is structurally unrelated to the analyte. | Typically requires a certified reference standard of the analyte for calibration.[2] |
| Structural Information | Provides detailed structural information, enabling the identification of degradation products.[1] | Provides retention time and UV spectrum, which are not sufficient for unambiguous structural elucidation of unknown degradants. |
| Sample Preparation | Simple dissolution in DMSO-d6 with an internal standard.[1][3] | May require more complex sample preparation, including dilution, filtration, and mobile phase preparation. |
| Throughput | Generally lower throughput compared to modern HPLC systems. | High throughput is achievable with autosamplers and rapid gradient methods. |
| Sensitivity (LOD/LOQ) | Typically in the micromolar (µM) to millimolar (mM) range.[4] | High sensitivity, often in the low nanomolar (nM) to micromolar (µM) range.[4] |
| Precision (%RSD) | High, with Relative Standard Deviations (RSD) typically < 2%.[4][5] | High, with RSD values typically < 5%.[4] |
| Linearity (R²) | Excellent, typically ≥ 0.999.[4] | Excellent, typically ≥ 0.99.[4] |
Experimental Protocols
Protocol 1: Time-Dependent Compound Stability Assessment by qNMR in DMSO-d6
This protocol outlines the steps for monitoring the stability of a compound in DMSO-d6 over a specified period using qNMR.
1. Materials and Reagents:
-
Test compound
-
DMSO-d6 (deuteration degree min. 99.8%)
-
Internal Standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
-
NMR tubes (5 mm)
-
Analytical balance
-
Vortex mixer
2. Sample Preparation (Timepoint 0):
-
Accurately weigh approximately 5-10 mg of the test compound and a similar amount of the internal standard into a clean vial.
-
Add a precise volume (e.g., 600 µL) of DMSO-d6 to the vial.[5][6]
-
Vortex the solution until both the test compound and internal standard are completely dissolved.[6]
-
Transfer the solution to a 5 mm NMR tube.[6]
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d6.[3]
-
Shim the magnetic field to achieve optimal resolution.[6]
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to consider:
-
Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure complete relaxation between scans.[5]
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons. A typical starting point is 15-30 seconds.[5]
-
Number of Scans: Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to ensure integration error is below 1%.[7]
-
Acquisition Time: Use an appropriate acquisition time to ensure good digital resolution.
-
4. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly compromising resolution.
-
Phase the spectrum manually to ensure all peaks are correctly phased.
-
Integrate a well-resolved, non-overlapping signal of the test compound and a signal of the internal standard.
-
Calculate the initial concentration or purity of the test compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
5. Time-Course Study:
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).
-
Acquire qNMR spectra at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).
-
For each time point, re-shim the sample and acquire the spectrum using the same parameters as for timepoint 0.
-
Calculate the percentage of the compound remaining at each time point relative to the initial measurement.
-
Monitor the appearance of new signals in the spectrum, which may indicate the formation of degradation products.
Protocol 2: Comparative Stability Assessment by HPLC-UV
This protocol provides a general procedure for assessing compound stability using a stability-indicating HPLC-UV method.
1. Method Development:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. This often involves screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid), and gradient elution profiles.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensure the method can resolve them from the parent peak.[8][9]
2. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
At each time point, dilute an aliquot of the stock solution with the mobile phase to a concentration within the linear range of the calibration curve.
3. HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution profile at a wavelength where the analyte has maximum absorbance.
-
Integrate the peak area of the parent compound.
4. Data Analysis:
-
Generate a calibration curve using certified reference standards of the test compound.
-
Determine the concentration of the test compound at each time point by comparing its peak area to the calibration curve.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: A comparative workflow for assessing compound stability using qNMR and HPLC-UV.
Logical Decision-Making for Method Selection
Choosing the appropriate analytical technique is a critical first step. The following decision tree can guide researchers in selecting the most suitable method for their stability study.
Caption: Decision tree for selecting between qNMR and HPLC-UV for stability studies.
Conclusion
Both qNMR and HPLC-UV are robust and reliable techniques for assessing compound stability in DMSO. qNMR offers the significant advantage of providing structural information about degradation products without the need for reference standards of the degradants themselves.[1] This makes it an invaluable tool during early-stage drug discovery and for mechanistic studies of degradation pathways. Conversely, HPLC-UV generally provides higher throughput and greater sensitivity, making it well-suited for routine stability testing of large numbers of samples where the degradation profile is already understood.[4][10]
The choice of method should be guided by the specific goals of the stability study. For a comprehensive understanding of a compound's stability profile, a combination of both techniques can be particularly powerful, with HPLC for quantitative screening and NMR for structural elucidation of any observed degradants.[10]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. azom.com [azom.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. longdom.org [longdom.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Cross-Validation Showdown: Unpacking NMR Spectral Differences Between DMSO-d6 and Methanol-d4
For researchers, scientists, and drug development professionals, the choice of deuterated solvent is a critical parameter in nuclear magnetic resonance (NMR) spectroscopy that can significantly influence the resulting spectrum. This guide provides a comprehensive cross-validation of NMR results obtained in two commonly used polar aprotic and protic solvents, dimethyl sulfoxide-d6 (DMSO-d6) and methanol-d4 (B120146) (CD3OD), respectively. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions and accurately interpret their NMR data across these solvent systems.
The inherent chemical and physical properties of DMSO-d6 and Methanol-d4 give rise to notable differences in chemical shifts, signal resolution, and the observation of labile protons. These variations are primarily driven by differences in solvent polarity, viscosity, and hydrogen bonding capabilities. Understanding these solvent-induced effects is paramount for the accurate structural elucidation and characterization of small molecules, particularly in the context of drug discovery and development where compounds are often analyzed in multiple solvents.
Quantitative Comparison of Key NMR Parameters
To illustrate the practical implications of solvent choice, the following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of exemplar organic molecules representing different functional classes. This direct comparison highlights the extent of solvent-induced chemical shift changes (Δδ = δ_DMSO-d6 - δ_Methanol-d4).
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of Exemplar Compounds in DMSO-d6 and Methanol-d4.
| Compound | Functional Group | Proton | DMSO-d6 (δ ppm) | Methanol-d4 (δ ppm) | Δδ (ppm) |
| Ethanol (B145695) | Alcohol | -CH3 | 1.06 | 1.18 | -0.12 |
| -CH2- | 3.44 | 3.60 | -0.16 | ||
| -OH | 4.35 | 4.87 (broad) | -0.52 | ||
| Toluene | Aromatic | -CH3 | 2.30 | 2.33 | -0.03 |
| Aromatic | 7.17 - 7.28 | 7.18 - 7.29 | ~ -0.01 | ||
| Acetone | Ketone | -CH3 | 2.09 | 2.16 | -0.07 |
| Aniline | Amine | -NH2 | 5.03 | 4.87 (broad) | 0.16 |
| Aromatic (ortho) | 6.67 | 6.78 | -0.11 | ||
| Aromatic (meta) | 7.02 | 7.13 | -0.11 | ||
| Aromatic (para) | 6.52 | 6.69 | -0.17 | ||
| Caffeine | Heterocycle | H-8 | 7.96 | 7.88 | 0.08 |
| N-CH3 (1) | 3.20 | 3.25 | -0.05 | ||
| N-CH3 (3) | 3.38 | 3.42 | -0.04 | ||
| N-CH3 (7) | 3.86 | 3.96 | -0.10 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Exemplar Compounds in DMSO-d6 and Methanol-d4.
| Compound | Functional Group | Carbon | DMSO-d6 (δ ppm) | Methanol-d4 (δ ppm) | Δδ (ppm) |
| Ethanol | Alcohol | -CH3 | 18.7 | 18.9 | -0.2 |
| -CH2- | 57.2 | 59.1 | -1.9 | ||
| Toluene | Aromatic | -CH3 | 21.0 | 21.5 | -0.5 |
| Aromatic (C1) | 138.2 | 139.3 | -1.1 | ||
| Aromatic (C2/6) | 129.2 | 130.1 | -0.9 | ||
| Aromatic (C3/5) | 128.4 | 129.4 | -1.0 | ||
| Aromatic (C4) | 125.5 | 126.3 | -0.8 | ||
| Acetone | Ketone | -CH3 | 30.6 | 30.9 | -0.3 |
| C=O | 206.1 | 209.1 | -3.0 | ||
| Aniline | Amine | C-NH2 | 148.0 | 148.9 | -0.9 |
| Aromatic (ortho) | 114.1 | 115.8 | -1.7 | ||
| Aromatic (meta) | 129.1 | 129.9 | -0.8 | ||
| Aromatic (para) | 115.9 | 117.2 | -1.3 | ||
| Caffeine | Heterocycle | C-2 | 151.4 | 152.5 | -1.1 |
| C-4 | 148.7 | 149.8 | -1.1 | ||
| C-5 | 107.1 | 108.0 | -0.9 | ||
| C-6 | 154.9 | 156.2 | -1.3 | ||
| C-8 | 141.6 | 142.1 | -0.5 | ||
| N-CH3 (1) | 29.5 | 30.0 | -0.5 | ||
| N-CH3 (3) | 27.7 | 28.2 | -0.5 | ||
| N-CH3 (7) | 33.4 | 33.9 | -0.5 |
Note: Chemical shift values are compiled from various sources and may vary slightly depending on experimental conditions such as concentration and temperature.
Key Observations and Interpretations
-
Labile Protons: The most significant chemical shift differences are observed for labile protons, such as those in hydroxyl (-OH) and amine (-NH2) groups. In Methanol-d4, these protons can exchange with the deuterium (B1214612) of the solvent, leading to signal broadening or, in some cases, disappearance of the peak. DMSO-d6, being aprotic, does not facilitate this exchange, resulting in sharper signals for labile protons, often revealing coupling patterns that are not observable in Methanol-d4.
-
Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor, which can significantly deshield protons involved in hydrogen bonding with the solvent. This effect is evident in the downfield shift of the -OH proton of ethanol in DMSO-d6 compared to its position in Methanol-d4.
-
Aromatic Protons: Aromatic protons generally experience less dramatic shifts between the two solvents, although minor changes due to solvent anisotropy and polarity differences are common.
-
¹³C Chemical Shifts: Carbon chemical shifts are also influenced by the solvent environment, with carbons attached to heteroatoms often showing the most pronounced differences.
Experimental Protocols
To ensure reproducibility and accurate cross-validation, the following detailed methodologies for sample preparation and NMR data acquisition are recommended.
Sample Preparation
-
Solvent Purity: Use high-purity deuterated solvents (≥99.8% D) to minimize residual solvent signals.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.
-
Dissolution: Accurately weigh the sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube: Use high-quality, clean 5 mm NMR tubes. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Temperature: Maintain a constant temperature (e.g., 298 K) for all experiments to ensure comparability.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (should be at least 1.5 times the longest T1).
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 scans or more, as needed for adequate signal-to-noise.
-
-
Referencing: Reference the spectra to the residual solvent peak (DMSO-d5: δH = 2.50 ppm, δC = 39.52 ppm; Methanol-d3: δH = 3.31 ppm, δC = 49.00 ppm).
Visualization of the Cross-Validation Workflow
The logical flow for cross-validating NMR results between DMSO-d6 and Methanol-d4 can be visualized as follows:
Caption: Workflow for NMR cross-validation between DMSO-d6 and Methanol-d4.
This systematic approach ensures that any observed spectral differences can be confidently attributed to solvent effects, thereby strengthening the structural assignment and providing a more complete understanding of the analyte's behavior in different chemical environments. By carefully considering the data and protocols presented in this guide, researchers can leverage the distinct properties of DMSO-d6 and Methanol-d4 to their advantage in the comprehensive characterization of molecules.
A Comparative Guide: DMSO-d6 vs. DMF-d7 for Peptide Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step in the structural and functional analysis of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of solvent can significantly influence peptide solubility, conformational stability, and the quality of the resulting NMR spectra. This guide provides a detailed comparison of two commonly used deuterated polar aprotic solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) and N,N-Dimethylformamide-d7 (DMF-d7), to aid in the selection of the optimal solvent for your peptide analysis needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of each solvent is crucial for predicting their behavior in NMR experiments and their interaction with peptides. Both DMSO-d6 and DMF-d7 are powerful solvents for a wide range of organic molecules, including peptides that are poorly soluble in aqueous solutions.[1]
| Property | DMSO-d6 | DMF-d7 |
| Molecular Formula | (CD₃)₂SO | (CD₃)₂NC(O)D |
| Molecular Weight | 84.17 g/mol | 80.14 g/mol |
| Density | ~1.19 g/mL at 25 °C | ~1.05 g/cm³ at 20 °C |
| Boiling Point | 189 °C | 152-153 °C |
| Melting Point | 20.2 °C | -60 °C |
| Viscosity (non-deuterated) | ~2.0 mPa·s (at 25 °C) | ~0.8 mPa·s (at 25 °C) |
| ¹H NMR Residual Peaks (ppm) | ~2.50 (quintet) | ~8.02 (singlet), ~2.91 (quintet), ~2.74 (quintet) |
| ¹³C NMR Residual Peaks (ppm) | ~39.52 (septet) | ~163.15 (triplet), ~34.89 (septet), ~29.76 (septet) |
Performance in Peptide NMR Analysis
The ideal solvent for peptide NMR should not only fully dissolve the peptide but also facilitate the acquisition of high-quality spectra with good chemical shift dispersion and minimal interference from solvent signals.
Peptide Solubility
Both DMSO and DMF are excellent solvents for hydrophobic peptides and those with a high proportion of polar, uncharged amino acids.[1] For peptides that are insoluble or only partially soluble in aqueous solutions, DMSO and DMF are often the solvents of choice. However, there are some key considerations:
-
Hydrophobic Peptides: Both solvents are highly effective at dissolving peptides rich in hydrophobic residues.[1]
-
Cysteine and Methionine Containing Peptides: Caution is advised when using DMSO with peptides containing cysteine (Cys) or methionine (Met) residues, as the sulfoxide (B87167) group in DMSO can potentially oxidize the sulfur-containing side chains.[2] In such cases, DMF may be a more suitable alternative.[2]
-
Acidic and Basic Peptides: While organic solvents are generally used for neutral or hydrophobic peptides, acidic peptides may be dissolved in basic solutions and basic peptides in acidic solutions before dilution.
Quantitative, direct comparative solubility data for a wide range of peptides in DMSO-d6 versus DMF-d7 is scarce in the literature. Therefore, it is always recommended to perform a small-scale solubility test with the specific peptide of interest before preparing the final NMR sample.
NMR Spectral Quality
Chemical Shift Dispersion and Resolution: DMSO-d6 generally provides good chemical shift dispersion for peptides, allowing for the resolution of individual proton signals.[3] The single residual solvent peak at approximately 2.50 ppm is a simple quintet and typically does not obscure significant regions of the ¹H spectrum.[4][5]
DMF-d7 has three residual proton peaks: a downfield singlet around 8.02 ppm (from the formyl proton) and two quintets around 2.91 and 2.74 ppm (from the two non-equivalent methyl groups).[4][6] The formyl proton resonance can potentially overlap with the amide proton signals of the peptide, which typically resonate in the 7-9 ppm region.[6] This could be a disadvantage for certain studies where clear observation of all amide protons is critical.
Solvent Viscosity and Signal Linewidth: The lower viscosity of DMF compared to DMSO can be an advantage.[7] Higher solvent viscosity leads to slower molecular tumbling of the peptide, which can result in broader NMR signals.[7] This effect can be particularly pronounced for larger peptides. The narrower lines potentially achievable in DMF-d7 could lead to improved spectral resolution and sensitivity.
Solvent-Peptide Interactions and Conformational Analysis
The solvent can influence the conformation of a peptide in solution. Both DMSO and DMF are polar aprotic solvents, but their hydrogen bonding capabilities differ.
-
DMSO-d6: The oxygen atom in DMSO is a strong hydrogen bond acceptor. This property is particularly useful in slowing down the exchange of labile amide protons with residual water in the solvent, leading to sharper amide signals which are crucial for structural analysis.[7]
-
DMF-d7: The carbonyl oxygen in DMF is also a hydrogen bond acceptor.
The choice of solvent can impact the observed secondary structure of a peptide. For instance, a peptide may adopt different predominant conformations in different solvents. While direct comparative studies on a wide range of peptides are limited, the subtle differences in polarity and hydrogen bonding capacity between DMSO-d6 and DMF-d7 could lead to variations in the conformational ensemble of a peptide.
Hydrogen-Deuterium (H/D) Exchange Studies
H/D exchange experiments are a powerful tool for probing the structure and dynamics of peptides. These experiments monitor the rate at which amide protons exchange with deuterium (B1214612) from the solvent. Protons involved in stable hydrogen bonds or buried within the peptide structure will exchange more slowly.
DMSO-d6 is a well-established solvent for quenching H/D exchange reactions.[8][9] The rate of amide proton exchange is significantly reduced in DMSO-d6/D₂O mixtures compared to aqueous solutions, allowing for the study of even rapidly exchanging protons.[8] While H/D exchange can also be performed in DMF-d7, detailed protocols and comparative data on exchange rates versus DMSO-d6 are less commonly reported in the literature.
Experimental Protocols
General Peptide Sample Preparation for NMR
A meticulous sample preparation protocol is essential for acquiring high-quality, reproducible NMR data.
Caption: A generalized workflow for preparing a peptide sample for NMR analysis.
Detailed Methodologies:
-
Peptide Handling: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Solubility Test: Before preparing the full sample, test the solubility of a small amount of the peptide in the chosen solvent (DMSO-d6 or DMF-d7).
-
Sample Preparation:
-
Weigh an accurate amount of the peptide (typically 1-5 mg for ¹H NMR) into a clean, dry vial.[10]
-
Add the appropriate volume of high-purity deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).[6]
-
Vortex or sonicate the sample until the peptide is completely dissolved. Gentle warming may be applied if the peptide is heat-stable.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
Conclusion and Recommendations
The choice between DMSO-d6 and DMF-d7 for peptide analysis depends on the specific properties of the peptide and the goals of the NMR study.
-
DMSO-d6 is the well-established workhorse for peptide NMR. Its excellent solubilizing power, simple residual peak, and proven utility in slowing amide proton exchange make it a reliable first choice for a wide range of peptides.[3][7]
-
DMF-d7 presents a viable alternative, particularly in cases where DMSO-d6 is not suitable, such as for peptides containing oxidation-sensitive residues like cysteine and methionine.[2] Its lower viscosity may also offer an advantage in terms of narrower spectral lines. However, researchers should be mindful of the potential for overlap between the formyl residual peak of DMF-d7 and the amide proton signals of the peptide.
Ultimately, the optimal solvent should be determined empirically. A preliminary solubility test and the acquisition of a simple 1D ¹H NMR spectrum can provide valuable insights into which solvent will yield the best results for a particular peptide.
Caption: A decision-making workflow for selecting between DMSO-d6 and DMF-d7 for peptide NMR.
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr-bio.com [nmr-bio.com]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Identification of Exchangeable Protons: A Comparative Guide to Using DMSO-d6 in NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, and the identification of exchangeable protons (e.g., -OH, -NH, -COOH) is a frequent necessity. This guide provides a comprehensive comparison of using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) for this purpose against other common deuterated solvents, supported by experimental data and detailed protocols.
The lability of protons attached to heteroatoms provides valuable structural information. Their identification is crucial for understanding hydrogen bonding, conformational dynamics, and reaction mechanisms. DMSO-d6 has emerged as a superior solvent for observing these elusive signals, offering distinct advantages over more traditional choices like chloroform-d (B32938) (CDCl3) and methanol-d4 (B120146) (CD3OD).
The DMSO-d6 Advantage: Slowing Down the Exchange
The primary challenge in observing exchangeable protons is their rapid exchange with other labile protons or deuterons in the solution. This rapid exchange, on the NMR timescale, can lead to signal broadening or even complete disappearance of the signal. DMSO-d6, as an aprotic solvent, significantly reduces the rate of this proton exchange.[1] This allows for the direct observation of sharp signals for -OH, -NH, and -COOH protons, often revealing their coupling to neighboring protons, which provides invaluable connectivity information.[1][2]
In contrast, protic deuterated solvents like methanol-d4 (CD3OD) or deuterium (B1214612) oxide (D2O) possess exchangeable deuterons themselves. When a sample is dissolved in these solvents, the labile protons on the analyte rapidly exchange with the deuterons from the solvent. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signals for the exchangeable protons disappear from the spectrum.[1][3] While this "disappearance experiment" is a valid method for confirming the presence of exchangeable protons, it provides less information than direct observation.
Chloroform-d (CDCl3) is a common aprotic solvent, but it often contains trace amounts of acidic impurities (DCl) that can catalyze proton exchange, leading to broad or unobservable signals for exchangeable protons.[2] While purification of CDCl3 can mitigate this issue, DMSO-d6 typically provides more reliable results without requiring additional purification steps.[4]
Comparative Analysis of Deuterated Solvents
To illustrate the differences in performance, the following table summarizes the expected observations for an alcohol (R-CH₂-OH) in various deuterated solvents.
| Solvent | Exchange Rate | Observation of -OH Proton | Coupling to -CH₂ Protons | Key Takeaway |
| DMSO-d6 | Slow | Sharp signal, often a triplet[2] | Typically observed | Ideal for direct observation and coupling analysis. |
| CDCl₃ | Intermediate to Fast | Often a broad singlet, may not be observed[2] | Typically not observed | Prone to exchange, less reliable for direct observation. |
| CD₃OD | Very Fast | Signal disappears[1] | Not applicable | Useful for confirmation by disappearance. |
| D₂O | Very Fast | Signal disappears[3] | Not applicable | Useful for confirmation by disappearance, limited to water-soluble compounds. |
Experimental Protocols
Protocol 1: Direct Observation of Exchangeable Protons using DMSO-d6
Objective: To directly observe the signals of exchangeable protons and their couplings.
Methodology:
-
Ensure the NMR tube is clean and dry to minimize residual water.[4]
-
Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of high-purity DMSO-d6.
-
Vortex the sample until the analyte is fully dissolved.
-
Acquire a standard ¹H NMR spectrum.
-
Identify the signals corresponding to the exchangeable protons. These typically appear in characteristic chemical shift ranges (-OH: variable, often 3-6 ppm; -NH: variable, often 5-9 ppm; -COOH: >10 ppm).
-
Analyze the multiplicity of the exchangeable proton signal to determine its coupling with adjacent protons.
Protocol 2: Confirmation of Exchangeable Protons by D₂O Exchange in DMSO-d6
Objective: To confirm the identity of exchangeable proton signals observed in DMSO-d6.
Methodology:
-
Following the acquisition of the initial ¹H NMR spectrum in DMSO-d6 as described in Protocol 1, remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the second spectrum to the first. The signals corresponding to the exchangeable protons will have disappeared or significantly decreased in intensity.[3] The other signals in the spectrum should remain unchanged.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for confirming the presence of exchangeable protons using DMSO-d6 and a D₂O shake.
Caption: A flowchart illustrating the experimental steps for identifying exchangeable protons using DMSO-d6 and D₂O.
References
Navigating the Nuances of NMR: A Comparative Guide to Chemical Shift Reproducibility in DMSO-d6
For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to obtaining high-quality, reproducible data. Dimethyl sulfoxide-d6 (DMSO-d6) is a powerful and versatile solvent, prized for its ability to dissolve a wide array of compounds. However, its unique properties also present challenges to the reproducibility of chemical shifts. This guide provides an objective comparison of DMSO-d6 with other common NMR solvents, supported by experimental data and detailed protocols, to empower users to achieve more consistent and reliable results.
The chemical shift is a fundamental parameter in NMR, providing critical information about the chemical environment of a nucleus. Inconsistent chemical shifts can complicate spectral interpretation, hinder compound identification, and compromise the integrity of quantitative NMR (qNMR) studies. While variations in chemical shifts can be observed in all solvents, the polar, hygroscopic nature of DMSO-d6, along with its potential for strong solute-solvent interactions, warrants special consideration.
Factors at Play: What Influences Chemical Shifts in DMSO-d6?
Several key factors can significantly impact the reproducibility of chemical shifts when working with DMSO-d6. Understanding and controlling these variables is crucial for obtaining consistent data.
-
Water Content: DMSO-d6 is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][2] The presence of water can lead to the appearance of a broad resonance, typically between 3.3 and 3.7 ppm, which can shift depending on temperature and solute concentration.[2][3] This water signal can also influence the chemical shifts of exchangeable protons (e.g., -OH, -NH) through hydrogen bonding.[4][5] In contrast to less polar solvents, water in DMSO-d6 is already strongly hydrogen-bonded to the solvent, making its chemical shift less susceptible to changes in solute but still sensitive to temperature.[5][6][7]
-
Temperature: Temperature fluctuations can affect chemical shifts, particularly for protons involved in hydrogen bonding.[4][8] While an accuracy of 0.02 ppm is achievable for dilute solutions with weak solvent interactions, this can be more challenging in DMSO-d6 due to its stronger interaction potential.[8]
-
Solute-Solvent Interactions: DMSO is a polar aprotic solvent capable of strong interactions with solutes, especially those with protic hydrogens.[9][10][11] These interactions, including hydrogen bonding, can lead to significant changes in chemical shifts compared to less interactive solvents like chloroform-d (B32938) (CDCl3).[9][10][11] The effect is most pronounced for labile protons in alcohols, acids, amines, and amides.[9][10]
-
Concentration: The concentration of the analyte can also influence chemical shifts, although this effect is generally less pronounced than in solvents that promote aggregation.[5]
-
Referencing: The method of referencing the spectrum is critical for reproducibility. While tetramethylsilane (B1202638) (TMS) is the primary standard, the residual solvent peak is often used as a secondary reference.[3][8] The chemical shift of the residual DMSO-d5 peak is typically found at 2.50 ppm.[12][13]
The following diagram illustrates the key factors influencing the reproducibility of chemical shifts in DMSO-d6.
Caption: Factors influencing chemical shift reproducibility in DMSO-d6.
Comparative Data: Chemical Shifts of Common Moieties
The following tables provide a summary of typical ¹H and ¹³C chemical shifts for residual solvents and common internal standards in DMSO-d6, offering a baseline for comparison. It is important to note that these values can exhibit slight variations depending on the specific experimental conditions.
Table 1: ¹H and ¹³C Chemical Shifts of Common Residual Solvents in DMSO-d6
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | 2.09 | 30.6, 206.7 |
| Acetonitrile | 2.06 | 1.3, 118.0 |
| Chloroform (B151607) | 8.32 | 77.2 |
| Dichloromethane | 5.76 | 53.8 |
| Diethyl ether | 1.11 (t), 3.40 (q) | 15.3, 66.0 |
| Dimethylformamide | 2.74, 2.89, 7.95 | 31.1, 36.2, 162.7 |
| DMSO-d5 | 2.50 (quintet) | 39.5 |
| Ethanol | 1.06 (t), 3.44 (q), 4.35 (t) | 18.5, 57.2 |
| Ethyl acetate | 1.15 (t), 1.99 (s), 4.00 (q) | 14.2, 20.9, 60.0, 170.5 |
| n-Heptane | 0.86 (t), 1.25 (m) | 14.0, 22.6, 29.1, 31.7 |
| Methanol (B129727) | 3.16, 4.09 | 49.0 |
| 2-Me-THF | 1.58 (m), 1.83 (m), 3.59 (m), 3.75 (m) | 25.8, 34.6, 67.3, 75.2 |
| Toluene | 2.31, 7.17-7.28 (m) | 21.1, 125.5, 128.4, 129.2, 137.9 |
| Water | ~3.33 (broad) | - |
Data compiled from various sources, including Gottlieb et al. (1997) and subsequent publications.[5][7][14][15][16]
Table 2: ¹H Chemical Shifts of Common Internal Standards in DMSO-d6
| Internal Standard | ¹H Chemical Shift (ppm) | Comments |
| Tetramethylsilane (TMS) | 0.00 | Primary reference standard. Low solubility in DMSO-d6.[3] |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) | 0.00 | Water-soluble alternative to TMS. |
| 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) | 0.00 | Soluble in D2O, DMSO-d6, and CD3OD.[17] |
| Dimethyl sulfone (DMSO2) | 3.1 | Suitable for use in polar organic solvents like DMSO-d6.[12] |
Reproducibility in Context: DMSO-d6 vs. Other Solvents
Direct quantitative comparisons of chemical shift reproducibility across different solvents are not extensively published. However, qualitative assessments and studies on specific metabolites offer valuable insights.
A study comparing the reproducibility of chemical shifts for urine metabolites found that while DMSO-d6 is a suitable solvent, the variations in chemical shifts and signal integrals are significantly higher than in D2O.[18] The relative standard deviations for signal integrals were around 10% for DMSO-d6, compared to below 7% for methanol and below 2% for water.[18] For certain metabolites like histidine, the variation in signal position within DMSO-d6 could be up to 0.1 ppm.[18]
In contrast, non-polar solvents like CDCl3 generally exhibit less variability for non-labile protons due to weaker solute-solvent interactions. However, they are unsuitable for a wide range of polar compounds. The choice of solvent therefore represents a trade-off between solubility and the potential for solvent-induced chemical shift variations.
Experimental Protocols for Enhancing Reproducibility
To minimize variability in chemical shifts when using DMSO-d6, adherence to rigorous experimental protocols is essential.
Sample Preparation
-
Analyte and Solvent Purity: Use high-purity analyte and freshly opened, high-quality DMSO-d6 from a reputable supplier. To minimize water contamination, consider using ampulized solvent or storing the solvent bottle under an inert atmosphere (e.g., nitrogen or argon) and using a syringe to extract the required volume.[19]
-
Sample Weighing and Dissolution: Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[20][21] Add approximately 0.6-0.7 mL of DMSO-d6.[19][20][21] Ensure complete dissolution by gentle vortexing or sonication.[20]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube, avoiding the introduction of air bubbles.[20][21] The sample height should be between 4 and 5 cm.[20]
-
Internal Standard: If an internal standard is required for referencing or quantification, add a precise amount to the sample solution. For referencing, TMS is the primary standard, though its low solubility in DMSO-d6 can be a limitation.[3] DSS or DMSO2 are suitable alternatives for polar samples.[12][17]
-
Cleaning and Capping: Thoroughly clean the outside of the NMR tube with a lint-free wipe and a suitable solvent (e.g., isopropanol) to remove any dust or fingerprints.[20] Cap the tube securely to prevent solvent evaporation and contamination.[20]
The following diagram outlines a recommended workflow for preparing NMR samples in DMSO-d6 to enhance reproducibility.
Caption: Recommended workflow for NMR sample preparation in DMSO-d6.
NMR Spectrometer Setup and Data Acquisition
-
Temperature Control: Ensure the NMR spectrometer's temperature is stable and accurately calibrated. For comparative studies, all spectra should be acquired at the same temperature.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the DMSO-d6.[20] Perform careful shimming of the magnetic field to achieve optimal resolution and lineshape.[20]
-
Tuning and Matching: Tune and match the probe for the nucleus being observed to ensure efficient signal detection.[20]
-
Acquisition Parameters: Use consistent acquisition parameters (e.g., number of scans, spectral width, relaxation delay) for all samples in a comparative study.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts | Semantic Scholar [semanticscholar.org]
- 10. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bipm.org [bipm.org]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bipm.org [bipm.org]
- 18. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Reaction Monitoring in DMSO-d6 vs. Other Solvents
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time, in-situ reaction monitoring.[1] It provides structure-specific, quantitative data on the concentrations of reactants, intermediates, and products over time.[2][3] A critical experimental parameter that directly influences spectral quality and data interpretation is the choice of deuterated solvent.[4]
Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile and widely used solvent in NMR spectroscopy due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.[5][6] However, its properties are not universally optimal for all reaction conditions. This guide provides a comprehensive comparison of DMSO-d6 with other common deuterated solvents for reaction monitoring, supported by physical data and detailed experimental protocols.
The Merits and Demerits of DMSO-d6
DMSO-d6 is a polar aprotic solvent prized for several key advantages in NMR studies.[5][7] Its strong solvating power makes it an excellent first choice, especially for polar or ionic compounds that are insoluble in other common NMR solvents.[8][9] Furthermore, its high boiling point (189 °C) makes it highly suitable for reactions that require elevated temperatures.[5][10] The residual proton signal of DMSO-d5 appears as a quintet around 2.50 ppm, which is typically clear of the aromatic region where many analyte signals reside.[4][11][12]
However, DMSO-d6 is not without its limitations. Its relatively high freezing point of 18.5 °C renders it unsuitable for low-temperature studies.[5][13] Its high viscosity can lead to broader signal lines, potentially reducing spectral resolution.[5][10] A significant practical challenge is its hygroscopicity; it readily absorbs atmospheric moisture, leading to a prominent water peak (around 3.3 ppm) that can obscure signals in the alkyl region.[5][12] Additionally, its high boiling point makes sample recovery difficult via standard rotary evaporation.[5][14]
Comparative Analysis of Common Deuterated Solvents
The selection of an appropriate solvent is a systematic process that hinges on the analyte's solubility, the required temperature range, and the potential for spectral overlap.[4] The following table summarizes the key properties of DMSO-d6 and common alternatives to facilitate a direct comparison.
Table 1: Physical and Spectral Properties of Common Deuterated NMR Solvents
| Property | DMSO-d6 | Chloroform-d (CDCl₃) | Acetone-d6 | Methanol-d4 (CD₃OD) | Deuterium (B1214612) Oxide (D₂O) |
| Formula | (CD₃)₂SO | CDCl₃ | (CD₃)₂CO | CD₃OD | D₂O |
| Molecular Weight ( g/mol ) | 84.17[15] | 120.38[15] | 64.12[15] | 36.07[16] | 20.03[15] |
| Melting Point (°C) | 18.5[5][13] | -64[15] | -94[13] | -99[16] | 3.8[15] |
| Boiling Point (°C) | 189[5][15] | 60.9[15] | 55.5[15] | 65[16] | 101.4[15] |
| Viscosity (mPa·s at 20°C) | 2.24[13] | 0.57 | 0.36[13] | 0.59 | 1.25 |
| ¹H Residual Peak (ppm) | 2.50 (quintet)[11] | 7.26 (singlet)[4] | 2.05 (quintet)[13] | 3.31 (quintet), 4.87 (broad)[16] | 4.81 (broad)[16] |
| ¹³C Residual Peak (ppm) | 39.52 (septet)[11] | 77.23 (triplet)[16] | 29.92 (septet), 206.68[16] | 49.15 (septet)[16] | N/A |
| Typical H₂O Peak (ppm) | ~3.3[12] | ~1.55[16] | ~2.84[16] | ~4.87[16] | N/A |
Key Considerations for Solvent Selection:
-
Chloroform-d (CDCl₃): A common, relatively non-polar solvent that is excellent for a wide range of organic compounds.[4][8] Its low boiling point facilitates easy sample recovery.[4][12] However, its residual peak at 7.26 ppm can overlap with aromatic signals, and its acidity can sometimes degrade sensitive samples.[4][12]
-
Acetone-d6: Superior for low-temperature NMR studies due to its extremely low freezing point (-94 °C).[13] Its low viscosity results in sharper signals compared to DMSO-d6.[13] It is a good solvent for many organic compounds.
-
Methanol-d4 (CD₃OD): A polar, protic solvent that is useful for compounds requiring a protic environment.[8] A key characteristic is its ability to exchange with labile protons (-OH, -NH, -SH) in the analyte, causing those signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.[12] However, this reactivity can be undesirable if these protons need to be monitored.
-
Deuterium Oxide (D₂O): The solvent of choice for water-soluble compounds, such as proteins, carbohydrates, and many inorganic salts.[7][8] It is essential for studying biological systems and identifying exchangeable protons.[8]
Experimental Protocols
General Protocol for In-Situ NMR Reaction Monitoring
This protocol outlines a typical procedure for acquiring kinetic data using NMR spectroscopy. The main requirements are that the sample provides sufficient signal-to-noise in a small number of scans and that the reaction is slow enough to capture the initial time points.[1]
1. Preliminary Steps:
-
Know Your Reaction: Before beginning the NMR experiment, have a general understanding of the reaction's timeframe (e.g., from TLC or UV-Vis analysis) to set appropriate acquisition intervals.[17]
-
Analyte Spectra: Acquire standard 1D ¹H NMR spectra of the starting materials and expected products in the chosen deuterated solvent. This helps identify diagnostic peaks that do not overlap with each other or with solvent signals.[18]
-
Internal Standard: Prepare a sample containing the reactants, solvent, and a chemically inert internal standard. The internal standard's signal should be a sharp singlet in a clear region of the spectrum and is used to accurately quantify changes in analyte concentration.[2]
2. Spectrometer Setup:
-
Temperature Equilibration: If the reaction is to be run at a non-ambient temperature, allow the NMR probe to equilibrate at the target temperature. It is often useful to use a "dummy" sample of the solvent to lock and shim the spectrometer while the probe temperature stabilizes.[1][2]
-
Locking and Shimming: Insert the dummy or reaction sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity and resolution.[1]
3. Reaction Initiation and Data Acquisition:
-
Initiate the Reaction: For fast reactions, the final reagent can be injected directly into the NMR tube inside the spectrometer. For slower reactions, mix the reagents immediately before inserting the tube into the magnet. Note the exact start time.[2][18]
-
Acquire Kinetic Data: Immediately begin acquiring a series of 1D ¹H NMR spectra at fixed time intervals.[1] Modern spectrometers have automated routines (e.g., multi_zgvd on Bruker instruments) to acquire an array of spectra with a defined delay between each experiment.[1][18]
-
Acquisition Parameters: Use the fewest number of scans (ideally ns=1) necessary to obtain a reasonable signal-to-noise ratio for the peaks of interest. This ensures each spectrum is a "snapshot" of the reaction at a specific time point.[1]
-
4. Data Processing and Analysis:
-
Process Spectra: Apply Fourier transform, phase correction, and baseline correction uniformly to all spectra in the time series. The phasing parameters should be determined carefully on the first or a representative spectrum and then applied to the entire dataset.[18]
-
Integration: Integrate the diagnostic peaks for the starting material(s), product(s), and the internal standard across all time points.[3][18]
-
Kinetic Profiling: Normalize the integrals of the analyte peaks to the integral of the internal standard. Plot the concentration (or normalized integral value) of each species as a function of time to generate a kinetic profile. This data can then be used to determine reaction rates and orders.
Visualizations
Logical Workflow for Solvent Selection
The choice of an NMR solvent for reaction monitoring is a critical decision based on multiple factors. The following diagram illustrates a logical workflow to guide this selection process.
Experimental Workflow for NMR Kinetic Monitoring
The process of setting up and executing an NMR experiment for reaction monitoring follows a structured sequence of steps to ensure data quality and reproducibility.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ekwan.github.io [ekwan.github.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. allanchem.com [allanchem.com]
- 9. DMSO-d6: Significance and symbolism [wisdomlib.org]
- 10. fiveable.me [fiveable.me]
- 11. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 16. southampton.ac.uk [southampton.ac.uk]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide
The proper disposal of Dimethyl sulfoxide-d6 (DMSO-d6) is a critical component of laboratory safety and environmental responsibility. As a widely used solvent in research and drug development, particularly for NMR spectroscopy, its waste must be managed in accordance with federal, state, and local regulations.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of DMSO-d6 waste streams.
The cardinal rule for DMSO-d6 disposal is to treat it as a hazardous chemical waste.[3][4] It should never be emptied into drains or sewers.[5][6][7][8][9] Bacterial decomposition of DMSO in wastewater can lead to the formation of dimethyl sulfide, a volatile substance with a potent and unpleasant odor.[3]
Logical Workflow for DMSO-d6 Disposal
The following diagram outlines the decision-making process for the proper segregation and disposal of DMSO-d6 waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of DMSO-d6 waste.
Disposal Protocols
The primary method for disposing of DMSO-d6 is through a licensed professional waste disposal company.[10][11] The recommended technique for ultimate disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[11][12]
Step 1: Waste Characterization
-
Pure vs. Mixture: Determine if the waste is solely DMSO-d6 or if it is mixed with other substances.
-
Mixture Assessment: If the DMSO-d6 is part of a mixture, the waste must be characterized based on its most hazardous component.[13] For example, if DMSO-d6 is used as a solvent for a toxic compound, the entire solution must be handled and disposed of according to the guidelines for that toxic compound.[13]
Step 2: Collection and Storage
-
Container Selection: Use a suitable, leak-proof, and clearly labeled container for waste collection.[4][14] Ensure the container is compatible with all chemicals in the waste mixture.
-
Labeling: The waste container must be accurately labeled as "Hazardous Waste" and list all contents, including "this compound" and any other solutes.[4][12]
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and acid chlorides.[3]
-
Storage Location: Keep waste containers tightly closed in a cool, dry, and well-ventilated area, such as a designated flammable materials cabinet.[4][8] Keep away from heat, sparks, and open flames.[1][9][14]
Step 3: Disposal Arrangement
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor to arrange for pickup.[4][12]
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution and local regulations.[4]
Handling of Contaminated Materials
-
Solid Waste: Non-reusable items contaminated with DMSO-d6, such as pipette tips, gloves, and absorbent pads, should be collected in a sealed, labeled bag or container and disposed of as hazardous solid waste.[4][12]
-
Empty Containers: Completely emptied containers can often be recycled, but they must be handled in the same way as the substance itself until decontaminated.[5][6] Consult your local waste expert for specific guidance.[5][6]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to ensure safety.
-
Evacuate and Ventilate: For a large spill, evacuate the immediate area.[4] Ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition, as DMSO-d6 is a combustible liquid.[1][2][3][9]
-
Containment: For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[2][3] Do not use combustible materials for absorption.
-
Collection: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[3][8]
-
Decontamination: Clean the spill area with soap and water, but prevent the runoff from entering drains.[2][4]
Quantitative Data and Safety Properties
While specific disposal concentration limits are determined by local regulations, the physical and chemical properties of DMSO-d6 are essential for safe handling and risk assessment.
| Property | Value | Relevance to Disposal & Safety |
| Chemical Formula | C₂D₆OS | Deuterated form of Dimethyl Sulfoxide. |
| CAS Number | 2206-27-1 | Unique identifier for substance registration. |
| Boiling Point | 189 °C (372 °F) | High boiling point means it is not highly volatile at room temperature.[11] |
| Flash Point | 87 °C (189 °F) | Classified as a combustible liquid; requires control of ignition sources.[14] |
| log Kow (Octanol/Water) | -1.35 to -0.69 | Indicates high water solubility and low bioaccumulative potential.[7][15] |
| Vapor Pressure | 0.81 hPa @ 25 °C | Low vapor pressure reduces inhalation risk compared to more volatile solvents.[15] |
| Hazard Class | Combustible Liquid (Category 4) | Dictates storage requirements (away from heat/flames) and shipping regulations.[8][14] |
This data is compiled from multiple safety data sheets.[7][11][14][15]
References
- 1. isotope.com [isotope.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. isotope.com [isotope.com]
- 11. sermn.uab.cat [sermn.uab.cat]
- 12. DMSO disposal - General Lab Techniques [protocol-online.org]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. dl.novachem.com.au [dl.novachem.com.au]
Navigating the Handling of Dimethyl Sulfoxide-d6: A Comprehensive Safety and Operations Guide
For Immediate Implementation: This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the handling of Dimethyl sulfoxide-d6 (DMSO-d6). Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. DMSO-d6 is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved hazardous substances into the body.
Personal Protective Equipment (PPE)
The primary defense against exposure to DMSO-d6 is the consistent and correct use of appropriate PPE. Standard laboratory attire is insufficient. All personnel handling DMSO-d6 must use the equipment outlined below.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Standard safety glasses do not offer adequate protection from splashes.[3] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, fluoroelastomer).[3] | Nitrile gloves are not recommended as they can degrade quickly upon contact with DMSO.[3] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[3][4] |
| Body Protection | A fully buttoned, chemical-resistant lab coat or coveralls.[1][3] | Clothing should provide complete coverage of exposed skin.[3] |
| Respiratory Protection | Not typically required with adequate ventilation.[2] | Use a respirator with a Type A filter in case of inadequate ventilation, heated materials, or mists.[1][2] A self-contained breathing apparatus (SCBA) is required for firefighting.[2] |
| Footwear | Closed-toe shoes, preferably safety footwear or rubber gumboots.[1] | --- |
Physical and Chemical Properties
Understanding the properties of DMSO-d6 is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 2206-27-1[5][6] |
| Molecular Formula | C₂D₆OS[4] |
| Molecular Weight | 84.17 g/mol [4] |
| Appearance | Colorless liquid[2] |
| Flash Point | 87 - 88 °C (188.6 - 190.4 °F)[1][6] |
| Boiling Point | 189 °C (372 °F)[1][2][5] |
| Melting Point | 20.2 °C (68.4 °F)[1] |
| Density | 1.190 g/mL at 25 °C[1] |
Standard Operating Procedures
Safe Handling and Storage
A systematic approach to handling and storage is mandatory to minimize risk.
Handling:
-
Ventilation: Always handle DMSO-d6 in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][7] Post "No Smoking" signs in handling and storage areas.[8]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static electricity buildup.
-
Personal Hygiene: Do not eat, drink, or smoke when handling the substance.[1] Always wash hands thoroughly with soap and water after handling.[1]
-
Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[1]
Storage:
-
Containers: Store in original, tightly sealed containers.[1]
-
Location: Store in a cool, dry, well-ventilated area designated for combustible liquids.[1][8]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Moisture: Protect from moisture, as the substance is hygroscopic.[2]
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent injury and further contamination.
Disposal Plan
Proper disposal of DMSO-d6 and associated waste is a legal and safety requirement. Under no circumstances should DMSO-d6 be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Classification: All materials contaminated with DMSO-d6 (e.g., pipette tips, gloves, absorbent pads) and the chemical itself are considered hazardous waste.[5]
-
Waste Collection:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," "this compound," and the specific contents.[7]
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, while awaiting pickup.[7]
-
Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for waste collection.
-
The generally accepted disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This must be handled by a licensed disposal company.
-
Always consult local, regional, and national hazardous waste regulations to ensure full compliance.[5]
-
Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for comprehensive safety training and institutional protocols. Users should always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all applicable regulations and institutional policies.
References
- 1. This compound DMSO-d6 [sigmaaldrich.com]
- 2. This compound | 2206-27-1 [chemicalbook.com]
- 3. 二甲基亚砜-d 6 with TMS (0.1 vol.%), deuteration degree min. 99.9% for NMR spectroscopy MagniSolv™ | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. 二甲基亚砜-d 6 "Special HOH", ≥99 atom % D, contains 0.05 % (v/v) TMS | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Dimethylsulfoxide D6 | Eurisotop [eurisotop.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
